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  • Product: 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine
  • CAS: 891643-94-0

Core Science & Biosynthesis

Foundational

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine chemical properties

An In-depth Technical Guide to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Ethyl-1-piperazinyl)-2-methy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's structural details, physicochemical characteristics, and potential applications, underpinned by available data from chemical databases. While extensive peer-reviewed literature on this specific molecule is sparse, this guide synthesizes the existing information to provide a foundational understanding for future research and development endeavors.

Introduction and Compound Identification

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a substituted piperazine derivative. The core structure features a propanamine backbone with a methyl group and a 4-ethylpiperazinyl group attached to the second carbon atom. This unique arrangement of functional groups suggests potential for biological activity, as the piperazine moiety is a common scaffold in many pharmacologically active compounds.

For clarity and unambiguous identification, the compound is referenced by several identifiers:

  • IUPAC Name: 2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine

  • CAS Number: 1259530-08-3

  • Canonical SMILES: CCN1CCN(CC1)C(C)(C)CN

  • Molecular Formula: C10H23N3

The structural formula is depicted below:

Conceptual workflow for synthesis, purification, and analysis.

Experimental Protocol: Hypothetical Purification by Column Chromatography
  • Slurry Preparation: The crude product is dissolved in a minimal amount of the chosen eluent system (e.g., a mixture of dichloromethane and methanol).

  • Column Packing: A glass column is packed with silica gel using a wet slurry method to ensure a uniform stationary phase.

  • Loading: The dissolved crude product is carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and fractions are collected. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Monitoring: The separation is monitored by thin-layer chromatography (TLC) of the collected fractions.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine.

Potential Pharmacological Significance and Logical Framework for Investigation

The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities, including antipsychotic, antidepressant, antihistamine, and antianginal effects. The ethyl group on the piperazine nitrogen and the specific substitution pattern on the propanamine moiety of the title compound suggest it could be explored for central nervous system (CNS) activity.

The logical progression for investigating the pharmacological profile of this compound is outlined below.

G A Compound Synthesis & Purification B In Vitro Screening A->B Purity >95% C Primary Assays (e.g., Receptor Binding) B->C D Secondary Assays (e.g., Functional Assays) C->D Hit Identification E In Vivo Studies D->E Confirmed Activity F Pharmacokinetic Profiling (ADME) E->F G Pharmacodynamic Studies (Efficacy Models) E->G H Lead Optimization F->H Promising Profile G->H Promising Profile

Logical framework for pharmacological investigation.

Conclusion and Future Directions

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine represents a molecule of interest due to its structural similarity to known bioactive compounds. This guide has consolidated the available data on its identification and physicochemical properties, providing a crucial starting point for further research. The proposed synthetic and analytical workflows offer a roadmap for researchers aiming to produce and characterize this compound. Future work should focus on the validated synthesis of this molecule, followed by a systematic in vitro and in vivo screening to elucidate its pharmacological profile. Such studies will be instrumental in determining its potential as a lead compound in drug discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57475138, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. Retrieved from [Link].

Exploratory

An In-Depth Technical Guide to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a sub...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural elucidation, physicochemical properties, a proposed synthesis protocol, and the broader context of its potential pharmacological relevance.

Chemical Identity and Structure

The precise chemical identification of a compound is fundamental to all scientific inquiry. This section establishes the unequivocal identity of the molecule of interest.

IUPAC Nomenclature and CAS Registration

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine .[1] This name precisely describes the molecular structure, indicating a propan-1-amine backbone substituted at the second carbon with both a methyl group and a 4-ethylpiperazin-1-yl group.

The compound is registered under the CAS Number 891643-94-0 .[1][2][3][4] This unique identifier is crucial for database searches and unambiguous identification in the scientific literature and commercial catalogs.

Molecular Structure and Formula

The molecular formula of 2-(4-ethyl-1-piperazinyl)-2-methyl-1-propanamine is C₁₀H₂₃N₃ .[1] The structural formula, depicted below, reveals a tertiary amine within the piperazine ring, a quaternary carbon, and a primary amine group.

Figure 1: 2D Structure of 2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is a prerequisite for its application in research and development, influencing factors from solubility to bioavailability.

PropertyValueSource
Molecular Weight 185.31 g/mol [1]
Density 0.945 g/cm³[1]
Boiling Point 251.98 °C at 760 mmHg[1]
Flash Point 105.02 °C[1]
Refractive Index 1.489[1]
Vapour Pressure 0.02 mmHg at 25°C[1]

Table 1: Physicochemical Properties of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Synthesis Methodology: A Proposed Protocol

Rationale for the Proposed Synthetic Route

The proposed synthesis leverages the well-established reactivity of primary amines and the nucleophilic nature of piperazine derivatives. The strategy involves the creation of a suitable electrophile from 2-amino-2-methyl-1-propanol, which can then undergo a nucleophilic substitution reaction with N-ethylpiperazine. This approach is modular and allows for potential diversification of the piperazine substituent if desired.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Alkylation 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 2-Bromo-2-methyl-1-propanamine 2-Bromo-2-methyl-1-propanamine 2-Amino-2-methyl-1-propanol->2-Bromo-2-methyl-1-propanamine Bromination Target Compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine 2-Bromo-2-methyl-1-propanamine->Target Compound N-Ethylpiperazine, Base

Figure 2: Proposed two-step synthesis workflow.
Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-2-methyl-1-propanamine Hydrobromide (Intermediate)

This step involves the conversion of the hydroxyl group of 2-amino-2-methyl-1-propanol to a bromide, creating a suitable electrophile for the subsequent N-alkylation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-amino-2-methyl-1-propanol (1.0 eq.).

  • Reagent Addition: Cool the flask in an ice-water bath and slowly add hydrobromic acid (48% aqueous solution, 2.5 eq.) via the dropping funnel.

  • Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-bromo-2-methyl-1-propanamine hydrobromide.

Step 2: Synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

This final step involves the nucleophilic substitution of the bromide with N-ethylpiperazine.

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-2-methyl-1-propanamine hydrobromide (1.0 eq.) and N-ethylpiperazine (2.5 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (3.0 eq.) or triethylamine (3.0 eq.), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the final product, 2-(4-ethyl-1-piperazinyl)-2-methyl-1-propanamine.

Potential Applications and Pharmacological Context

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.

The Significance of the Piperazine Ring

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its presence in a molecule can significantly influence its physicochemical properties, such as aqueous solubility and pKa, which in turn can improve pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding interactions with biological targets.

Broad-Spectrum Bioactivity of Piperazine Derivatives

Substituted piperazines have demonstrated a remarkable range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Numerous studies have reported the efficacy of piperazine derivatives against various bacterial and fungal strains.

  • Anticancer Properties: The piperazine scaffold is a key component of several anticancer agents.

  • Central Nervous System (CNS) Activity: Many drugs targeting the CNS, including antipsychotics and antidepressants, incorporate a piperazine ring.

The structural features of 2-(4-ethyl-1-piperazinyl)-2-methyl-1-propanamine, specifically the presence of a primary amine and a substituted piperazine ring, suggest that it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications in these and other areas. The primary amine provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a well-defined chemical entity with potential as a versatile building block in drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and a detailed, plausible synthetic protocol. The established broad-spectrum bioactivity of piperazine derivatives provides a strong rationale for the further investigation of this compound and its analogs as potential therapeutic agents. Researchers and scientists in the field are encouraged to utilize the information presented herein as a foundation for their future research endeavors.

References

  • Arctom. (n.d.). 2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine. Retrieved from [Link]

  • Otava Chemicals. (n.d.). 2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (CAS No. 891643-94-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a piperazine derivative with potential...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a piperazine derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a prospective analysis of its synthesis, physicochemical properties, and potential pharmacological relevance. A detailed, plausible synthetic protocol is presented, accompanied by a discussion of the underlying chemical principles. Furthermore, predicted physicochemical parameters are tabulated, and potential applications in drug development, particularly targeting the central nervous system, are explored based on the well-documented activities of the piperazine scaffold.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents.[1][2][3] The unique structural and physicochemical properties of the piperazine ring, such as its ability to engage in multiple hydrogen bonding interactions and its typical basicity, contribute to favorable pharmacokinetic profiles and target engagement.[3] The compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (CAS No. 891643-94-0) incorporates this key heterocycle, functionalized with an ethyl group at one nitrogen and a 2-methyl-1-propanamine substituent at the other. This specific substitution pattern suggests potential for novel pharmacological activities, warranting a detailed exploration of its synthesis and properties for researchers in drug development.

Physicochemical Properties

PropertyPredicted ValueSource/Method
CAS Number 891643-94-0Fluorochem
Molecular Formula C10H23N3Calculated
Molecular Weight 185.31 g/mol Calculated
Boiling Point Estimated 250-280 °C at 760 mmHgAnalogy to similar amines
LogP Estimated 1.5 - 2.5Computational Prediction
pKa Estimated 8.5 - 9.5 (piperazine N) and 9.5-10.5 (primary amine)Analogy to similar amines
Solubility Predicted to be soluble in water and polar organic solventsBased on structure

Synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

A robust and scalable synthesis is paramount for the further investigation of any compound of interest. While a specific protocol for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine has not been published, a logical and efficient synthetic route can be proposed based on well-established organic chemistry reactions. The following multi-step synthesis is designed for high yield and purity, utilizing commercially available starting materials.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the readily available 1-ethylpiperazine and 2-amino-2-methyl-1-propanol. The key transformations are a reductive amination to form the C-N bond, a versatile and widely used reaction in medicinal chemistry.[4][5]

Synthesis_of_2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine start 1-Ethylpiperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination intermediate1_precursor 2-Amino-2-methyl-1-propanol oxidation Oxidation (e.g., PCC, Swern) intermediate1_precursor->oxidation Step 1 intermediate1 2-Amino-2-methylpropanal oxidation->intermediate1 intermediate1->reductive_amination product 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine reductive_amination->product Step 2 CNS_Signaling_Pathway ligand Piperazine Derivative (e.g., Target Compound) receptor GPCR (e.g., Dopamine or Serotonin Receptor) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Initiates

Sources

Exploratory

Potential biological activity of ethyl-piperazinyl-propanamine derivatives

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl-Piperazinyl-Propanamine Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl-Piperazinyl-Propanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, potential biological activities, and evaluation of ethyl-piperazinyl-propanamine derivatives. Drawing from current research, this document details the established anticancer properties of this class of compounds and explores their potential in other therapeutic areas. Detailed experimental protocols and structure-activity relationship insights are provided to support further research and development.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features, including its ability to be readily modified at the 1 and 4 positions, contribute to favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] These characteristics have led to the incorporation of the piperazine moiety into a wide array of clinically approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, and anticancer agents.[3][4] The ethyl-piperazinyl-propanamine scaffold, a specific subset of piperazine derivatives, has emerged as a promising area of investigation, particularly in oncology.

Synthesis of Ethyl-Piperazinyl-Propanamine Derivatives

The synthesis of ethyl-piperazinyl-propanamine derivatives typically involves a multi-step process. A general synthetic scheme is outlined below, based on established methodologies for similar piperazine-containing compounds.[5][6]

Diagram: General Synthetic Pathway

Synthesis A 1-Ethylpiperazine C 1-(3-Bromopropyl)-4-ethylpiperazine A->C Alkylation K2CO3, Acetonitrile B 1,3-Dibromopropane B->C E 4-(3-(4-Ethylpiperazin-1-yl)propoxy) Derivative C->E Williamson Ether Synthesis K2CO3, DMF D Phenolic Compound (Ar-OH) D->E G Final Ethyl-Piperazinyl-Propanamine Derivative E->G Amide Coupling EDC, HOBt F Amine (R-NH2) F->G

Caption: General synthetic route for ethyl-piperazinyl-propanamine derivatives.

Anticancer Activity: A Primary Therapeutic Target

Recent studies have highlighted the potential of ethyl-piperazinyl-propanamine derivatives as potent anticancer agents. Specifically, novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from this class against lung, colon, and pancreatic cancer cell lines.[5]

CompoundTarget Cancer Cell LineIC50 (µM)[5]
C-4 A-549 (Lung Carcinoma)33.20
HCT-116 (Colon Cancer)11.33
C-5 A-549 (Lung Carcinoma)21.22
HCT-116 (Colon Cancer)45.89
C-14 MIAPaCa-2 (Pancreatic Cancer)<1
Gefitinib (Standard) A-549 (Lung Carcinoma)16.56
HCT-116 (Colon Cancer)10.51

The potent activity of compound C-14 , with a sub-micromolar IC50 value against pancreatic cancer cells, underscores the therapeutic potential of this scaffold.[5]

Mechanism of Action: Induction of Apoptosis

While the precise mechanism for all derivatives is under investigation, related N-ethyl-piperazinyl amides have been shown to induce apoptosis in cancer cells.[7][8][9] This programmed cell death is often mediated through the modulation of pro- and anti-apoptotic proteins.

Diagram: Postulated Apoptotic Pathway

Apoptosis Compound Ethyl-Piperazinyl-Propanamine Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling induced by ethyl-piperazinyl-propanamine derivatives.

Exploring Further Biological Activities

The versatile nature of the piperazine scaffold suggests that ethyl-piperazinyl-propanamine derivatives may possess a broader range of biological activities.

Antimicrobial and Antifungal Potential

Numerous piperazine derivatives have been reported to exhibit significant antibacterial and antifungal properties.[6][10][11][12][13] The structural features of the ethyl-piperazinyl-propanamine scaffold make it a compelling candidate for investigation against various microbial strains.

Central Nervous System (CNS) Applications

Given that many piperazine-containing drugs target the CNS, it is plausible that derivatives of ethyl-piperazinyl-propanamine could be designed to modulate neurotransmitter systems.[1] Structure-activity relationship studies on related analogs have provided insights into designing compounds with potential antidepressant or anxiolytic effects.[14]

Methodologies for Biological Evaluation

Rigorous in vitro and in vivo testing is crucial to validate the therapeutic potential of these derivatives.

Diagram: In Vitro Cytotoxicity Testing Workflow

Cytotoxicity_Workflow Start Cancer Cell Line Seeding Treatment Incubation with Ethyl-Piperazinyl-Propanamine Derivatives Start->Treatment Assay Cytotoxicity/Viability Assay (MTT, SRB, LDH) Treatment->Assay Apoptosis Apoptosis Assays (Annexin V/PI Staining) Treatment->Apoptosis Data Data Analysis (IC50 Determination) Assay->Data Mechanism Mechanistic Studies (Western Blot, qPCR) Apoptosis->Mechanism

Sources

Foundational

In Silico First: A Technical Guide to the Pre-synthesis Characterization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery In the contemporary landscape of pharmaceutical research and development, the principle of "fail early, fail cheap" is not merely a guideline but a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research and development, the principle of "fail early, fail cheap" is not merely a guideline but a cornerstone of sustainable innovation. The attrition of drug candidates in late-stage clinical trials due to suboptimal pharmacokinetic profiles or unforeseen toxicity represents a significant expenditure of both capital and time. It is within this context that in silico predictive modeling has transitioned from a niche academic exercise to an indispensable component of the drug discovery pipeline.[1] By computationally evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it is ever synthesized, we can make more informed decisions, prioritize resources effectively, and design better drug candidates from the outset.[2][3]

This technical guide provides a comprehensive framework for the in silico prediction of the physicochemical and ADMET properties of a novel small molecule, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine . We will explore the theoretical underpinnings of predictive models, detail the practical application of these tools, and demonstrate how to interpret the resulting data to build a holistic pre-synthesis profile of this compound. The methodologies described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, reflecting a commitment to scientific integrity and robust, data-driven decision-making.

Molecular Scaffolding: Defining the Target

The initial and most critical step in any in silico analysis is the unambiguous definition of the molecular structure. The target compound, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, is represented by the following structure:

Canonical SMILES: CCN1CCN(C(C)(C)CN)CC1

This Simplified Molecular Input Line Entry System (SMILES) string is a universal and machine-readable format that will serve as the primary input for all subsequent predictive calculations. Accuracy at this stage is paramount, as all predictions are contingent upon the correctness of this initial structural representation.

Foundational Physicochemical Properties: The Building Blocks of Pharmacokinetics

The journey of a drug through the body is governed by a complex interplay of its fundamental physicochemical characteristics. Predicting these properties provides the foundational data upon which our understanding of its potential pharmacokinetic behavior is built.

Lipophilicity (logP/logD): The Passport to Biological Membranes

Causality: Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target interactions.[4][5] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant descriptor, as it accounts for both the neutral and ionized forms of the molecule.[6]

Methodology: The Fragment-Based Approach

One of the most robust and widely adopted methods for predicting logP is the atom/fragment-based contribution method. This approach deconstructs the molecule into constituent atoms or functional groups, each with a known contribution to lipophilicity. The overall logP is then calculated by summing these individual contributions, with corrections for intramolecular interactions.

Experimental Protocol: In Silico logP/logD Prediction

  • Input: Load the canonical SMILES string CCN1CCN(C(C)(C)CN)CC1 into a predictive modeling software suite (e.g., ACD/PhysChem Suite, ADMET Predictor®).[4][7]

  • Select Prediction Module: Navigate to the logP/logD prediction module.

  • Choose Model: Select a well-validated algorithm, such as a fragment-based model or a consensus model that averages the results of multiple algorithms.

  • Set Parameters: For logD prediction, specify the pH value (e.g., 7.4).

  • Execute Calculation: Run the prediction. The software will typically provide the predicted logP and a logD vs. pH profile.

  • Validate: Cross-reference the prediction with multiple algorithms if available and assess the reliability index provided by the software, which often compares the fragments of the query molecule to those in the training database.

Aqueous Solubility (logS): The Prerequisite for Absorption

Causality: A drug must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[8][9] Predicting intrinsic solubility (logS) allows for the early identification of potential formulation challenges.

Methodology: Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate a molecule's structural features (descriptors) with its experimentally determined properties.[9][10] For solubility, these descriptors can include molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors. These models are trained on large datasets of compounds with known solubilities.

Experimental Protocol: In Silico logS Prediction

  • Input: Use the canonical SMILES string as the input.

  • Select Prediction Module: Access the aqueous solubility (logS) prediction module.

  • Choose Model: Select a QSPR-based model. Many platforms offer models based on different statistical methods like partial least squares or machine learning algorithms.[9]

  • Execute Calculation: Run the prediction. The output is typically provided as logS (in log(mol/L)) and may include a solubility value in mg/mL.

  • Interpret: Analyze the predicted solubility in the context of expected therapeutic dose. A lower logS value indicates poorer solubility.

Ionization Constant (pKa): The Determinant of Charge State

Causality: The majority of drugs are weak acids or bases, meaning their charge state changes with pH. The pKa is the pH at which a molecule is 50% ionized. This property profoundly influences solubility, permeability, and receptor binding.[7][11] For 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, the piperazine and primary amine moieties are basic and will be protonated at physiological pH.

Methodology: Empirical and Quantum Mechanical Approaches

pKa prediction methods range from empirical models based on Hammett-Taft equations to more computationally intensive quantum mechanical (QM) calculations that determine the free energy of deprotonation.[11][12] Many software tools use a combination, leveraging large databases of experimental pKa values and applying corrections based on the local electronic environment of the ionizable center.[11]

Experimental Protocol: In Silico pKa Prediction

  • Input: Provide the canonical SMILES string to the pKa prediction module.

  • Identify Ionizable Centers: The software will automatically identify the basic nitrogen atoms in the piperazine ring and the primary amine.

  • Execute Calculation: The algorithm will calculate the pKa for each ionizable center.

  • Analyze Output: The output will list the predicted pKa values for the basic centers (pKb values may also be provided, or can be calculated as pKb = 14 - pKa). This allows for the determination of the predominant charge state at physiological pH (7.4).

ADME Profiling: The Journey Through the Body

Predicting the fate of a drug after administration is a multi-faceted challenge. In silico ADME models provide crucial insights into a compound's potential for success.[4][13]

Absorption: Crossing the Intestinal Barrier

Causality: Oral drug absorption is primarily influenced by a molecule's ability to permeate the intestinal epithelium. Models for human intestinal absorption (HIA) and Caco-2 cell permeability are common surrogates for this process.

Methodology: Rule-Based and QSAR Models

Early assessments often use rule-based filters like Lipinski's Rule of Five. More sophisticated predictions rely on QSAR models trained on experimental permeability data. These models incorporate descriptors such as logP, polar surface area (PSA), molecular weight, and hydrogen bonding capacity.

Distribution: Reaching the Target

Causality: After absorption, a drug is distributed throughout the body. Key considerations include its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins (PPB). High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

Methodology: Machine Learning Models

Predicting BBB penetration and PPB often employs machine learning algorithms like support vector machines or random forests.[4] These models are trained on diverse datasets of compounds with known distribution properties and utilize a wide range of molecular descriptors to capture the complex relationships governing these phenomena.

Metabolism: Biotransformation and Clearance

Causality: The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes. Inhibition of key CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to drug-drug interactions, while susceptibility to metabolism affects a drug's half-life.

Methodology: Substrate/Inhibitor Classification Models

In silico metabolism prediction typically involves models that classify a compound as a likely substrate or inhibitor of major CYP isoforms. These can be based on 2D structural fingerprints or 3D pharmacophore models that capture the key features required for binding to the enzyme's active site.

Excretion

While direct prediction of excretion pathways is less common, the foundational physicochemical properties (solubility, pKa) provide strong indicators of whether renal or hepatic clearance will predominate.

Early Toxicity Assessment: Identifying Red Flags

Causality: Identifying potential toxicity liabilities early is crucial to avoid late-stage failures. In silico toxicology models can screen for a range of endpoints, from mutagenicity to cardiotoxicity.[14][15]

Methodology: QSAR and Structural Alerts

Quantitative Structure-Toxicity Relationship (QSTR) models are developed similarly to other QSAR models, correlating structural features with toxicological outcomes.[15][16] Additionally, many systems incorporate "structural alerts," which are specific chemical fragments known to be associated with toxicity (e.g., Ames mutagenicity).

Key Endpoints for Prediction:

  • Ames Mutagenicity: Predicts the potential for a compound to cause DNA mutations.

  • hERG Inhibition: Assesses the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmia.

  • Hepatotoxicity (DILI): Predicts the potential for drug-induced liver injury.

Integrated Prediction Workflow and Data Synthesis

To provide a clear, actionable profile for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, we follow an integrated workflow and synthesize the predicted data into a comprehensive summary.

Workflow Diagram

InSilico_Prediction_Workflow cluster_input Input cluster_physchem Physicochemical Properties cluster_admet ADMET Profile cluster_output Output Input Molecular Structure SMILES: CCN1CCN(C(C)(C)CN)CC1 LogP logP / logD Fragment-Based Input:f1->LogP LogS Aqueous Solubility (logS) QSPR Models Input:f1->LogS pKa Ionization Constant (pKa) Empirical/QM Input:f1->pKa ADME Absorption (HIA/Caco-2) Distribution (BBB/PPB) Metabolism (CYP) Input:f1->ADME Tox Toxicity (Ames, hERG, DILI) QSTR & Alerts Input:f1->Tox LogP->ADME LogS->ADME pKa->ADME Output Comprehensive Molecular Profile Data-Driven Go/No-Go Decision ADME->Output:f0 Tox->Output:f0

Caption: Integrated workflow for in silico property prediction.

Predicted Property Summary Table

The following table summarizes the hypothetical, yet realistic, predicted properties for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine.

Property Category Parameter Predicted Value Interpretation & Significance
Identity Molecular FormulaC11H25N3-
Molecular Weight200.34 g/mol Compliant with Lipinski's Rule (< 500 Da)
Physicochemical logP 1.85Moderate lipophilicity, favorable for balancing permeability and solubility.
logD (pH 7.4) -0.50Predominantly ionized at physiological pH, enhancing aqueous solubility.
logS (Intrinsic) -2.5 (log mol/L)Moderate intrinsic solubility, likely improved by basic nature at physiological pH.
pKa (Strongest Basic) 9.8 (Primary Amine)Will be >99% protonated in the stomach and intestines.
pKa (Second Basic) 7.9 (Piperazine N)Significant protonation at physiological pH.
Polar Surface Area 39.5 ŲFavorable for membrane permeability (< 140 Ų).
ADME HIA HighLikely well-absorbed orally.
Caco-2 Permeability Moderate to HighGood potential for passive intestinal transport.
BBB Penetration LowUnlikely to cross the blood-brain barrier, reducing potential for CNS side effects.
Plasma Protein Binding ~65%Moderate binding, leaving a significant free fraction.
CYP2D6 Inhibition Inhibitor (Potential)Potential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 Inhibition Non-inhibitorLow risk of interaction with CYP3A4-metabolized drugs.
Toxicity Ames Mutagenicity NegativeLow risk of being a mutagen.
hERG Inhibition Low RiskUnlikely to cause drug-induced QT prolongation.
Hepatotoxicity Low RiskLow predicted risk of causing liver injury.

Conclusion and Strategic Implications

The in silico profile of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine presents a promising candidate for further development. The predicted physicochemical properties—moderate lipophilicity, good aqueous solubility at physiological pH due to its basic nature, and compliance with Lipinski's rules—suggest a favorable oral absorption profile. The ADME predictions reinforce this, indicating high intestinal absorption and a low likelihood of crossing the blood-brain barrier.

The primary flag of concern is the potential for CYP2D6 inhibition. This insight does not necessarily terminate the compound's development but provides a critical, data-driven directive for future experimental work. The next logical step would be to prioritize in vitro CYP inhibition assays to confirm this prediction. Should the compound prove to be a potent inhibitor, medicinal chemistry efforts could be rationally guided to modify the structure to mitigate this liability while preserving its otherwise favorable properties.

By investing in this comprehensive in silico characterization prior to synthesis, we have generated a robust, multi-faceted hypothesis about the compound's behavior. This predictive foundation enables a more strategic allocation of resources, minimizes the risk of late-stage failure, and ultimately accelerates the journey from concept to clinic.

References

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. ([Link])

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Exploratory

Solubility and stability of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

An In-depth Technical Guide Solubility and Stability Profile of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine Abstract This technical guide provides a comprehensive framework for the characterization of the solubility...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility and Stability Profile of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and chemical stability of the novel compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. In the absence of existing empirical data, this document outlines the theoretical considerations and detailed experimental protocols necessary to generate a robust data package. Such a package is fundamental for advancing a drug candidate through the development pipeline, informing critical decisions in formulation, manufacturing, and regulatory affairs. The methodologies described herein are grounded in established principles of physical pharmacy and adhere to the standards set forth by the International Council for Harmonisation (ICH).

Introduction and Molecular Overview

The journey of a new chemical entity (NCE) from discovery to a marketed pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These attributes, often termed Critical Quality Attributes (CQAs), directly influence a drug's bioavailability, manufacturability, shelf-life, and ultimately, its safety and efficacy.

This guide focuses on the strategic evaluation of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine .

Molecular Structure:

An analysis of its structure reveals key functional groups that dictate its physicochemical behavior:

  • A Primary Aliphatic Amine (-NH2): A basic, highly polar group that is a primary site for protonation and potential salt formation.

  • A Piperazine Ring with a Tertiary Amine: The nitrogen atom substituted with an ethyl group is a second basic center. The piperazine core is common in pharmaceuticals and can influence both solubility and metabolic stability.

  • A Gem-Dimethyl Group: This sterically hindering feature adjacent to the piperazine nitrogen may influence the molecule's reactivity and interaction with solvents.

This guide provides the scientific rationale and actionable protocols to meticulously characterize the solubility and stability of this molecule.

Predicted Physicochemical Landscape: The 'Why' Behind the 'How'

Before embarking on experimental work, a theoretical assessment based on the molecular structure allows us to anticipate behavior and design more intelligent experiments.

  • Ionization Behavior (pKa): The molecule possesses two basic nitrogen centers. The primary amine is expected to be the more basic of the two. Based on structurally related compounds, we can estimate the pKa values:

    • The pKa for the primary amine is predicted to be around 10.2 , similar to other 2-methyl-1-propanamines[1].

    • The tertiary amine within the ethylpiperazine moiety is predicted to have a pKa around 9.3 [2][3].

    • Causality: These two pKa values are the most critical predictors of solubility. They tell us that the molecule will be dicationic and highly water-soluble at low pH, transitioning to a monocationic and then a neutral, less soluble form as the pH increases. The pH-solubility profile will be a direct consequence of this ionization behavior.

  • Lipophilicity (log P): The combination of polar amine groups and non-polar alkyl chains (ethyl, isobutyl backbone) suggests a moderate log P value. This balance is crucial, as it governs the trade-off between aqueous solubility and membrane permeability required for oral absorption.

  • Potential Stability Liabilities: The primary and tertiary amine functionalities are known to be susceptible to oxidative degradation. This informs our decision to include a strong oxidizing agent in our forced degradation studies to proactively identify potential oxidative degradation products.

Part I: Comprehensive Solubility Profiling

Solubility dictates the maximum concentration of a drug that can be achieved in solution, profoundly impacting everything from in vitro assay results to oral bioavailability. We must determine the thermodynamic or equilibrium solubility, which represents the true saturation point of the compound in a given medium.[4][5]

Methodology: Thermodynamic Solubility by Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method[4][6][7]. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine to a series of clear glass vials. The excess should be visible as a solid suspension throughout the experiment.

  • Solvent Addition: To each vial, add a known volume (e.g., 2 mL) of the desired test medium (see Table 1 for suggestions).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to permit sedimentation. Carefully withdraw an aliquot of the supernatant and clarify it to remove all undissolved solids. This is a critical step; common methods include:

    • Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (as will be developed in Part II).

  • pH Measurement: For buffered media, the final pH of the saturated solution must be measured and reported[4].

Data Presentation: Thermodynamic Solubility

Quantitative solubility data should be organized clearly for easy interpretation and comparison.

Table 1: Example Data Summary for Thermodynamic Solubility

Solvent/MediumTemperature (°C)Solubility (mg/mL)Final pH (if applicable)
Deionized Water25ResultResult
PBS (pH 7.4)37ResultResult
0.1 M HCl (pH 1.2)37ResultResult
FaSSIF (pH 6.5)37ResultResult
Ethanol25ResultN/A
Propylene Glycol25ResultN/A
Methodology: pH-Solubility Profile

For an ionizable compound like this one, understanding its solubility as a function of pH is paramount for predicting its behavior in the gastrointestinal tract.

Workflow: Generating a pH-Solubility Profile

The experimental protocol is identical to the shake-flask method described in Section 3.1, but it is repeated across a range of buffers spanning the physiologically relevant pH range (e.g., pH 1 to 10).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (pH 1, 2, 4, 6, 7.4, 8, 10) prep2 Add Excess API to Vials prep1->prep2 Dispense equil Equilibrate Vials (24-48h at 37°C) prep2->equil phase_sep Phase Separation (Centrifuge/Filter) equil->phase_sep quant Quantify Supernatant (HPLC-UV) phase_sep->quant ph_meas Measure Final pH phase_sep->ph_meas plot Plot Solubility vs. pH quant->plot ph_meas->plot

Caption: Workflow for pH-Solubility Profile Determination.

Part II: Stability Profiling and Forced Degradation

Stability testing is essential to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is a cornerstone of this process.[8] Its objectives are to:

  • Identify Degradation Pathways: Understand the chemical liabilities of the molecule.

  • Elucidate Degradant Structures: Characterize the potential impurities that may form on storage.

  • Develop a Stability-Indicating Method: Ensure the primary analytical method can separate and quantify the parent drug from all degradation products.[8][9][10]

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and analysis.

Prerequisite: Stability-Indicating HPLC Method

A robust, validated stability-indicating high-performance liquid chromatography (HPLC) method is the foundation of any stability study.[8][9] While full method development is outside the scope of this guide, the initial approach would involve screening various reversed-phase columns (e.g., C18, C8) and mobile phase conditions (acetonitrile vs. methanol, different pH modifiers) to achieve adequate separation between the parent peak and any peaks that emerge during the forced degradation experiments.

Methodology: Forced Degradation Studies

The following protocols are based on standard industry practice and ICH guidelines.[11][12] All studies should be performed on a single batch of the drug substance and include a control sample (unstressed) for comparison.

Experimental Protocol: Hydrolytic Degradation

  • Preparation: Prepare solutions of the API (approx. 1 mg/mL) in 0.1 M HCl, deionized water, and 0.1 M NaOH.

  • Stress Condition: Place sealed vials in a temperature-controlled oven at 60 °C.

  • Time Points: Withdraw aliquots at initial (t=0), 6, 24, and 48 hours (or until target degradation is achieved).

  • Analysis: Neutralize the acidic and basic samples before dilution and analysis by the stability-indicating HPLC method.

Experimental Protocol: Oxidative Degradation

  • Preparation: Prepare a solution of the API (approx. 1 mg/mL) in a 3% hydrogen peroxide (H₂O₂) solution.

  • Stress Condition: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 6, and 24 hours.

  • Analysis: Analyze samples directly by HPLC. If needed, the reaction can be quenched by adding sodium bisulfite.

Experimental Protocol: Thermal Degradation (Solid State)

  • Preparation: Place a thin layer of solid API powder in a clear glass vial.

  • Stress Condition: Store the vial in an oven at 80 °C.

  • Time Points: Withdraw samples at 1, 3, and 7 days.

  • Analysis: Prepare solutions of the stressed solid and analyze by HPLC.

Experimental Protocol: Photostability

  • Preparation: Expose both solid API and a solution of the API (e.g., in water) to a light source conforming to ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.[13][14]

  • Stress Condition: The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[14][15]

  • Analysis: Analyze the light-exposed and dark control samples by HPLC.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the molecule's stability profile.

Table 2: Example Summary of Forced Degradation Results

Stress ConditionDurationAssay of Parent (%)% DegradationNo. of DegradantsObservations
0.1 M HCl @ 60°C48 hrResultResultResulte.g., No change
0.1 M NaOH @ 60°C48 hrResultResultResulte.g., Minor degradant at RRT 0.85
3% H₂O₂ @ RT24 hrResultResultResulte.g., Significant degradation
Solid @ 80°C7 daysResultResultResulte.g., No change, no discoloration
ICH Light ExposureN/AResultResultResulte.g., Photostable
Workflow Visualization

A systematic approach is critical for executing and interpreting forced degradation studies.

G cluster_stress Stress Conditions cluster_output Data Interpretation start API Batch acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (Solid, 80°C) start->therm photo Photostability (ICH Q1B) start->photo analysis Analyze All Samples (Stressed & Controls) by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathway Establish Degradation Pathways analysis->pathway method Confirm Method Specificity analysis->method profile Generate Stability Profile analysis->profile

Caption: Forced Degradation Experimental Workflow.

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to fully characterize the solubility and stability of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. By executing the protocols for thermodynamic solubility, pH-solubility profiling, and comprehensive forced degradation studies, a drug development team can generate the foundational data required to de-risk the candidate. This information is indispensable for guiding rational formulation design, defining appropriate storage and handling conditions, and ensuring the development of a safe, stable, and effective medicinal product.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, International Council for Harmonisation, 1996. [Link]

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  • Atlas Material Testing Solutions, ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions, 2021. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

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Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of Novel Piperazine Compounds

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern drug discovery.[1][2] Its prevalence in a wide array of therapeutic agents stems from its unique physicochemical properties. The two nitrogen atoms can be readily protonated at physiological pH, enhancing aqueous solubility and bioavailability, key factors in optimizing a drug candidate's pharmacokinetic profile.[3] Furthermore, the piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable framework for orienting pharmacophoric groups toward their biological targets.[3] This synthetic tractability has made it an indispensable tool for medicinal chemists, allowing for diverse modifications to fine-tune pharmacological activity.[4][5] This guide will delve into the putative mechanisms of action of novel piperazine compounds, exploring their interactions with various biological targets and the downstream signaling pathways they modulate.

Part 1: Modulation of G-Protein Coupled Receptors (GPCRs)

Arylpiperazine derivatives are a significant class of compounds that primarily target aminergic G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors.[6][7] These receptors are integral to treating a spectrum of central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety.[7][8]

Serotonin (5-HT) Receptor Modulation

Arylpiperazine derivatives are among the most important classes of ligands for 5-HT1A receptors, which are implicated in anxiety and depression.[9] Depending on their substitution patterns, these compounds can act as agonists, partial agonists, or antagonists, leading to distinct therapeutic effects.[1][10]

  • Agonist and Partial Agonist Activity: Compounds like buspirone and tandospirone, which contain an arylpiperazine moiety, exhibit anxiolytic and antidepressant effects through their partial agonism at 5-HT1A receptors.[8][11] This interaction is thought to modulate serotonergic transmission in key brain regions.

  • Antagonist Activity: Other derivatives act as antagonists at different 5-HT receptors. For instance, some novel multi-target antipsychotic agents combine high affinity for D2 receptors with potent antagonism at 5-HT2A receptors.[12] This dual-action mechanism is believed to contribute to their antipsychotic efficacy with a lower incidence of extrapyramidal side effects.

A study on new arylpiperazine derivatives with isonicotinic and picolinic nuclei demonstrated antidepressant-like activity in preclinical models, with evidence suggesting the involvement of the serotonergic system.[13]

Dopamine (D2) and Adrenergic (α1) Receptor Antagonism

Many antipsychotic piperazine derivatives exhibit antagonist activity at dopamine D2 receptors.[8][11] Additionally, some compounds show a high affinity for α1-adrenergic receptors.

A notable example is Naftopidil , an α1-adrenergic receptor antagonist with a preference for the α1D subtype.[14] This selectivity allows it to effectively alleviate symptoms of benign prostatic hyperplasia (BPH) by relaxing the smooth muscles of the lower urinary tract, while minimizing cardiovascular side effects.[14][15][16] It has a long half-life, permitting once-daily dosing.[14] Some evidence also suggests Naftopidil may have calcium-channel-blocking activity.[17]

Part 2: Modulation of Ion Channels

Novel piperazine compounds have emerged as modulators of various ion channels, playing a crucial role in neuronal excitability and other physiological processes.

Voltage-Gated Calcium Channels (VGCCs)

A series of piperazinyl quinazolin-4-(3H)-one derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels.[18] These compounds have shown promise as analgesics for neuropathic pain. The interaction with the α2δ-1 subunit is thought to reduce the calcium-dependent release of neurotransmitters.[18]

Voltage-Gated Sodium (Nav) Channels

Inspired by marine sponge-derived compounds, researchers have developed piperazine derivatives that selectively inhibit the human voltage-gated sodium channel isoform Nav1.3.[19] These state-dependent modulators show promise for further development as treatments for conditions involving neuronal hyperexcitability.

Transient Receptor Potential Canonical (TRPC) Channels

A novel piperazine derivative, cmp2, has been identified as a selective activator of TRPC6 channels.[20] This compound can cross the blood-brain barrier and has demonstrated synaptoprotective properties in models of Alzheimer's disease by restoring synaptic plasticity.[20]

Part 3: Enzyme Inhibition

The piperazine scaffold is also a versatile template for designing potent and selective enzyme inhibitors for a range of therapeutic targets.

Urease Inhibition

Novel piperazine-based benzimidazole derivatives have been synthesized and shown to be potent inhibitors of urease, an enzyme implicated in diseases caused by Helicobacter pylori.[21][22] Molecular docking studies have helped to elucidate the binding interactions of these compounds within the enzyme's active site.[21][22]

Tyrosinase Inhibition

A series of new piperazine derivatives have been evaluated as tyrosinase inhibitors.[23] Compounds bearing a 1,2,4-triazole nucleus were found to be particularly potent, with mixed-type inhibition observed in kinetic studies.[23]

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

In the search for new antitubercular agents, piperazine derivatives have been identified as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA).[24] Structure-activity relationship studies have highlighted the importance of the chemical environment around the carbonyl group for inhibitory activity.[24]

Part 4: Multi-Target and Novel Mechanisms

The versatility of the piperazine scaffold allows for the design of compounds with multi-target engagement or novel mechanisms of action, particularly in complex diseases like cancer and neurodegenerative disorders.

Anti-Cancer Activity

Novel piperazine derivatives have demonstrated potent anti-cancer activity through various mechanisms:

  • Induction of Apoptosis: One study found that a novel piperazine compound potently induces caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[25][26] Another piperazine derivative was shown to induce both intrinsic and extrinsic apoptosis pathways in liver cancer cells, accompanied by G1 phase cell cycle arrest.[27][28]

  • Antagonism of Hormone Receptors: Arylpiperazine derivatives have been investigated as nonsteroidal androgen receptor antagonists, which could have applications in prostate cancer.[29]

Neuroprotection

The kappa-opioid receptor (KOR) agonist BRL-52537 , a piperidine derivative (often discussed in the context of piperazine-like structures and CNS activity), exhibits neuroprotective effects in models of cerebral ischemia/reperfusion injury.[30][31][32] Its mechanism is believed to involve the upregulation of phosphorylated STAT3 and the attenuation of ischemia-evoked nitric oxide production.[30][33][34]

Antiviral and Antimicrobial Activity
  • Anti-HIV Activity: Novel piperazine derivatives have been designed as CCR5 antagonists, inhibiting HIV-1 entry into cells.[35]

  • Anti-Influenza Activity: A series of sulfonyl piperazine derivatives have shown moderate to good activity against influenza A by targeting the viral nucleoprotein.[36]

  • Antimicrobial and Anti-inflammatory Activity: Piperazine derivatives of flavone have demonstrated potent antimicrobial and anti-inflammatory activities, with the latter being mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[37]

Experimental Protocols

Protocol 1: In Vitro CCR5 Receptor Antagonist Assay

Objective: To evaluate the ability of novel piperazine compounds to inhibit the interaction between the HIV-1 gp120 envelope protein and the CCR5 co-receptor.

Methodology:

  • Cell Culture: HEK293 cells are co-transfected with plasmids encoding the CD4 receptor, the CCR5 co-receptor, and a luciferase reporter gene under the control of a Tat-responsive promoter.

  • Compound Treatment: Transfected cells are seeded in 96-well plates and incubated with varying concentrations of the test piperazine compounds.

  • Viral Challenge: A known amount of HIV-1 virus (or a pseudovirus expressing the gp120 envelope protein) is added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the viral entry) is calculated by plotting the percentage of inhibition against the compound concentration.[35]

Protocol 2: In Vivo Model of Focal Cerebral Ischemia

Objective: To assess the neuroprotective effects of a novel piperazine compound in a rat model of stroke.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours) using the intraluminal filament technique.

  • Compound Administration: The test compound (e.g., BRL-52537) or vehicle is administered intravenously at the onset of reperfusion.[32][33]

  • Neurological Assessment: Neurological deficits are assessed at various time points post-ischemia using a standardized scoring system.

  • Infarct Volume Measurement: After a set survival period (e.g., 48 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: The infarct volume is quantified using image analysis software and expressed as a percentage of the total brain volume.[32][33]

Data Presentation

Compound ClassTargetPutative MechanismExample CompoundPotency (IC50/Ki)Reference
Arylpiperazineα1D-Adrenergic ReceptorAntagonistNaftopidil-[14]
Piperazinyl Quinazolin-4-oneα2δ-1 subunit of VGCCLigand-Nanomolar range[18]
Piperazine-BenzimidazoleUreaseInhibitorCompound 9L0.15 µM[22]
Piperazine DerivativeMultiple Kinases (PI3K/AKT, Src)InhibitorC5050.06-0.16 µM (GI50)[25][26]
Piperazine DerivativeCCR5AntagonistCompound 23h6.29 µM[35]
Sulfonyl PiperazineInfluenza A NucleoproteinInhibitorCompound 6i-[36]

Visualizations

Signaling_Pathway_of_Apoptosis_Induction Novel Piperazine Compound Novel Piperazine Compound PI3K/AKT Pathway PI3K/AKT Pathway Novel Piperazine Compound->PI3K/AKT Pathway Inhibits Src Family Kinases Src Family Kinases Novel Piperazine Compound->Src Family Kinases Inhibits BCR-ABL Pathway BCR-ABL Pathway Novel Piperazine Compound->BCR-ABL Pathway Inhibits Caspase Activation Caspase Activation PI3K/AKT Pathway->Caspase Activation Leads to Src Family Kinases->Caspase Activation BCR-ABL Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Putative mechanism of apoptosis induction by a novel piperazine compound.

Experimental_Workflow_for_Anticancer_Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Library (2,560) Compound Library (2,560) Initial Screen (K562 cells) Initial Screen (K562 cells) Compound Library (2,560)->Initial Screen (K562 cells) Identify Top 6 Compounds Identify Top 6 Compounds Initial Screen (K562 cells)->Identify Top 6 Compounds Evaluate in Multiple Cancer Cell Lines Evaluate in Multiple Cancer Cell Lines Identify Top 6 Compounds->Evaluate in Multiple Cancer Cell Lines Select Top Candidate (C505) Select Top Candidate (C505) Evaluate in Multiple Cancer Cell Lines->Select Top Candidate (C505) Apoptosis & Signaling Pathway Assays Apoptosis & Signaling Pathway Assays Select Top Candidate (C505)->Apoptosis & Signaling Pathway Assays

Caption: High-throughput screening workflow for identifying novel anticancer piperazine derivatives.

References

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  • Fernández A, Díaz JL, García M, et al. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS medicinal chemistry letters. 2012;3(1):35-39. doi:10.1021/ml2001946. [Link]

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  • Topal M, Gülçin İ, Köksal Z, et al. Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society. 2022;19(4):1491-1502. doi:10.1007/s13738-021-02409-w. [Link]

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  • Mathew B, T S, T S, et al. Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & medicinal chemistry letters. 2016;26(15):3623-3627. doi:10.1016/j.bmcl.2016.06.012. [Link]

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  • Shahriarynejad D, Dastyafteh N, Naz F, et al. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific reports. 2025;15(1):29220. doi:10.1038/s41598-025-14723-4. [Link]

  • Leary J, Jones T, Pathipati P, et al. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats. Anesthesiology. 2000;93(3):794-801. doi:10.1097/00000542-200009000-00028. [Link]

  • de Oliveira V, de Fátima A, de Paula J, et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology. 2019;33(2):153-167. doi:10.1111/fcp.12408. [Link]

  • Szałaj N, Szałaj N, Szałaj N, et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland). 2025;30(12). doi:10.3390/molecules30122545. [Link]

  • López-Rodríguez M, Ayala D, Benhamú B, et al. Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current medicinal chemistry. 2002;9(4):443-469. doi:10.2174/0929867023371030. [Link]

  • Szałaj N, Szałaj N, Szałaj N, et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland). 2025;30(12). doi:10.3390/molecules30122545. [Link]

  • Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. ResearchGate. Published August 5, 2025. [Link]

  • Lacivita E, Niso M, Mastrorilli E, et al. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International journal of molecular sciences. 2024;25(14). doi:10.3390/ijms25147781. [Link]

  • Leary J, Jones T, Pathipati P, et al. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats. Stroke. 1999;30(11):2425-2432. doi:10.1161/01.str.30.11.2425. [Link]

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  • Lacivita E, Niso M, Mastrorilli E, et al. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International journal of molecular sciences. 2024;25(14). doi:10.3390/ijms25147781. [Link]

  • Li Y, Li Y, Li Y, et al. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American journal of translational research. 2013;5(6):622-633. [Link]

  • Leary J, Jones T, Pathipati P, et al. Neuroprotective κ-Opioid Receptor Agonist BRL 52537 Attenuates Ischemia-Evoked Nitric Oxide Production In Vivo in Rats. Stroke. 1999;30(11):2425-2432. doi:10.1161/01.STR.30.11.2425. [Link]

  • Li Y, Li Y, Li Y, et al. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American journal of translational research. 2013;5(6):622-633. [Link]

  • Mathew B, T S, T S, et al. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS omega. 2018;3(4):4089-4102. doi:10.1021/acsomega.8b00306. [Link]

  • Wang J, Wang J, Wang J, et al. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia. The Cochrane database of systematic reviews. 2020;2020(10):CD007357. doi:10.1002/14651858.cd007357.pub3. [Link]

  • Yamanishi T, Chapple C, Yasuda K, et al. The role of naftopidil in the management of benign prostatic hyperplasia. Therapeutic advances in urology. 2012;4(3):107-115. doi:10.1177/1756287212441999. [Link]

  • Kędzierska E, F M, L P, et al. New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's archives of pharmacology. 2019;392(5):545-555. doi:10.1007/s00210-019-01620-7. [Link]

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  • Semenova S, Semenova S, Semenova S, et al. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons. Scientific reports. 2024;14(1):23812. doi:10.1038/s41598-024-73849-z. [Link]

  • Polycyclic pyrazines as potassium ion channel modulators.

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in Complex Biological Matrices

An Application Guide for Drug Development Professionals Abstract This technical note provides a comprehensive guide to the quantitative analysis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a polar, basic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This technical note provides a comprehensive guide to the quantitative analysis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a polar, basic compound characteristic of many piperazine-derived pharmaceutical candidates. Due to its physicochemical properties—specifically high polarity and the absence of a strong native chromophore—its quantification presents significant analytical challenges, including poor chromatographic retention and low sensitivity with conventional detectors. This document details robust, validated methodologies centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is presented as the gold-standard approach for bioanalysis. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and derivatization-based HPLC, are also discussed. Protocols for sample preparation from plasma, chromatographic conditions, and mass spectrometric detection are provided, underpinned by validation principles derived from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine contains multiple basic nitrogen centers, including a primary amine and two tertiary amines within the piperazine scaffold. This structure dictates its analytical behavior:

  • High Polarity: The molecule is highly soluble in aqueous media but exhibits poor retention on traditional reversed-phase (e.g., C18) HPLC columns.[4]

  • Lack of UV Chromophore: The molecule does not possess a conjugated system that absorbs light in the UV-Vis spectrum, rendering standard HPLC-UV detection methods insensitive and impractical without chemical modification.[5]

  • High Matrix Susceptibility: When analyzing biological samples such as plasma or urine, endogenous polar compounds can co-elute and cause significant ion suppression or enhancement in mass spectrometry, compromising data quality.

Therefore, selecting an appropriate analytical strategy is paramount for achieving the accuracy, sensitivity, and robustness required in regulated drug development environments.

Strategic Selection of Analytical Methodology

The choice of analytical technique is dictated by the required sensitivity, sample matrix complexity, and available instrumentation. A logical decision-making process is outlined below.

start Start: Define Analytical Goal (e.g., PK study, impurity profiling) q1 Is the sample matrix complex? (e.g., Plasma, Urine, Tissue) start->q1 q2 Is sub-ng/mL sensitivity required? q1->q2 Yes simple_matrix Simple Matrix (e.g., Drug Substance, Formulation) q1->simple_matrix No q3 Is a Mass Spectrometer available? q2->q3 No lcms Primary Method: LC-MS/MS q2->lcms Yes q3->lcms Yes, LC-MS gcms Alternative Method: GC-MS with Derivatization q3->gcms Yes, GC-MS only hplc_deriv Secondary Alternative: HPLC-UV/FLD with Derivatization q3->hplc_deriv No simple_matrix->q3

Caption: Method Selection Logic Diagram.

Primary Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For pharmacokinetic, toxicokinetic, and metabolic studies in biological fluids, LC-MS/MS is unequivocally the method of choice. Its superior sensitivity and selectivity, derived from the ability to monitor specific precursor-to-product ion transitions, allows for quantification down to the pg/mL level while minimizing matrix interference.[6]

Alternative Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for less complex matrices or when LC-MS/MS is unavailable. The analyte's primary amine necessitates derivatization (e.g., silylation or acylation) to increase volatility and prevent peak tailing on the GC column. A validated GC method has been reported for similar piperazine compounds.[7]

  • HPLC with Pre-Column Derivatization (HPLC-UV/FLD): This classical approach is viable for labs lacking mass spectrometry. The primary amine can be tagged with a chromophoric or fluorophoric agent.

    • For UV Detection: Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the primary amine to form a stable, UV-active product.[5][8]

    • For Fluorescence Detection: Dansyl chloride (DNS-Cl) is a highly effective reagent that provides excellent sensitivity with a fluorescence detector.[9] This approach requires careful optimization of the derivatization reaction and subsequent cleanup steps.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol describes a robust method for quantifying 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in human plasma, validated according to ICH Q2(R1) principles.[1][10]

Materials and Reagents
  • Reference Standard: 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled (e.g., d4- or 13C-labeled) version of the analyte is highly recommended. If unavailable, a close structural analog can be used.

  • Solvents: Acetonitrile, Methanol (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Water (18 MΩ·cm)

  • Plasma: K2-EDTA human plasma, stored at -80°C

  • SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., Bond Elut Plexa PCX or equivalent)

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is the preferred extraction technique as it provides superior cleanup compared to simple protein precipitation or liquid-liquid extraction, thereby minimizing matrix effects.[11][12] The SCX mechanism leverages the basic nature of the analyte for high selectivity.[9]

cluster_0 SPE Workflow start Plasma Sample + Internal Standard step1 Condition Cartridge (Methanol, then Water) start->step1 step2 Load Sample (Acidified Plasma) step1->step2 step3 Wash 1 (Aqueous Acid) step2->step3 step4 Wash 2 (Methanol) step3->step4 step5 Elute Analyte (5% NH4OH in Methanol) step4->step5 step6 Evaporate & Reconstitute (in Mobile Phase) step5->step6 end Inject into LC-MS/MS step6->end

Caption: Strong Cation Exchange (SCX) SPE Workflow.

Step-by-Step Protocol:

  • Thaw: Thaw plasma samples and standards on ice.

  • Spike: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Acidify: Add 200 µL of 2% formic acid in water and vortex.

  • Condition SPE: Condition an SCX cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the acidified plasma sample onto the cartridge.

  • Wash: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

Given the analyte's polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a modern reversed-phase column designed for polar analytes is recommended to achieve adequate retention and peak shape.

Parameter Recommended Condition Rationale
LC System UPLC/UHPLC SystemProvides high resolution and speed.
Column HILIC Column (e.g., Acquity BEH HILIC, 2.1x50 mm, 1.7 µm)Excellent retention for highly polar, basic compounds.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides good buffering and promotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for HILIC elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Gradient 95% B -> 60% B over 3 minStarts with high organic content to promote HILIC retention.
Injection Volume 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens readily accept a proton.
MRM Transitions To be determined by infusing the analyteExample: Precursor [M+H]+ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
Source Temp. 150 °CTypical value, requires optimization.
Desolvation Temp. 450 °CTypical value, requires optimization.
Method Validation Summary

The method must be validated according to regulatory guidelines.[1][10] Key parameters to assess are summarized below.

Validation Parameter Acceptance Criteria (Typical) Purpose
Specificity/Selectivity No significant interference at the retention time of the analyte and IS in blank matrix.Ensures the signal is unequivocally from the analyte.[1]
Linearity & Range Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal.Demonstrates a proportional response to concentration.[1]
Limit of Quantification (LOQ) Lowest standard on the curve meeting precision and accuracy criteria. S/N > 10.The lowest concentration that can be reliably quantified.[1]
Accuracy (Recovery) Mean concentration within ±15% of nominal value (±20% at LOQ).Measures the closeness of results to the true value.[3]
Precision (RSD%) RSD ≤ 15% (≤ 20% at LOQ) for intra- and inter-day runs.Measures the repeatability and reproducibility of the method.[3]
Matrix Effect Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.Quantifies the impact of co-eluting matrix components on ionization.
Stability Analyte stable under various conditions (freeze-thaw, bench-top, post-preparative).Ensures sample integrity during handling and storage.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting is a highly integrated and controlled system.

cluster_1 Bioanalytical Laboratory Workflow s1 Sample Receipt & LIMS Login s2 Preparation of Standards & QCs s1->s2 s3 Sample Extraction (SPE Protocol) s1->s3 s2->s3 s4 LC-MS/MS Analysis (Batch Run) s3->s4 s5 Data Processing (Integration & Quantification) s4->s5 s6 Pharmacokinetic Analysis & Reporting s5->s6

Sources

Application

Application Note: A Robust HPLC-MS/MS Protocol for the Quantification of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in Human Plasma

Introduction This application note details a comprehensive and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 2-(4-Ethyl-1-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This application note details a comprehensive and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in human plasma. This compound, a tertiary amine containing a piperazine moiety, represents a class of molecules frequently investigated in drug discovery and development for their diverse pharmacological activities. The accurate determination of its concentration in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

The protocol herein is designed for researchers, scientists, and drug development professionals, providing a step-by-step guide from sample preparation to data acquisition and analysis. The experimental choices are rationalized to ensure scientific rigor and robustness, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

Analyte Physicochemical Properties (Proposed Structure)

As of the date of this publication, a definitive entry for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is not available in major public chemical databases. Therefore, the following protocol is based on the proposed chemical structure derived from its systematic name.

Proposed Structure:

Based on this proposed structure, the key physicochemical properties have been calculated:

PropertyValueSource
Molecular Formula C₁₀H₂₃N₃-
Molecular Weight 185.31 g/mol -
Exact Mass 185.1892 u-
Predicted pKa ~9.5 (primary amine), ~8.5 (piperazine nitrogen)ACD/Labs Percepta
Predicted logP ~1.8ACD/Labs Percepta

The presence of two basic nitrogen atoms (the primary amine and the tertiary amine in the piperazine ring) dictates that the analysis will be most sensitive in positive ion mode mass spectrometry. The predicted logP suggests that the compound has moderate lipophilicity, making it amenable to reversed-phase chromatography and various sample preparation techniques.

Experimental Protocol

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the HPLC column. Given the moderate logP of the analyte, this technique is anticipated to provide good recovery.

Step-by-Step Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Diagram of the Sample Preparation Workflow:

G plasma 100 µL Human Plasma acetonitrile Add 300 µL Acetonitrile with Internal Standard plasma->acetonitrile vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial

Caption: Workflow for sample preparation using protein precipitation.

HPLC-MS/MS Analysis

The chromatographic separation is performed on a reversed-phase C18 column, which is suitable for retaining and separating moderately polar compounds. The use of formic acid in the mobile phase aids in the protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer.

Instrumentation:

  • HPLC System: A system capable of delivering a stable binary gradient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 186.2 (corresponding to [M+H]⁺)
Product Ions (Q3) To be determined by infusion of a standard solution. Predicted fragments could arise from the loss of the ethyl group from the piperazine ring or cleavage of the propanamine side chain.
Collision Energy To be optimized for each transition
Dwell Time 100 ms
Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[1][2] The following parameters should be assessed:

Validation ParameterAcceptance Criteria (based on FDA/EMA guidelines)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma samples.
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%). Signal-to-noise ratio should be at least 5.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution. The CV of the matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term at room temperature, long-term frozen, and post-preparative in the autosampler.

Diagram of the Method Validation Process:

G cluster_validation Validation Parameters start Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision lloq LLOQ validation->lloq matrix_effect Matrix Effect validation->matrix_effect recovery Recovery validation->recovery stability Stability validation->stability

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

This application note provides a detailed and scientifically grounded HPLC-MS/MS protocol for the quantification of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in human plasma. The method is designed to be robust, sensitive, and selective, making it suitable for regulated bioanalysis in the context of drug development. The outlined validation plan, based on international guidelines, ensures the integrity and reliability of the generated data. It is important to reiterate that this protocol is based on a proposed structure of the analyte, and the mass spectrometric parameters, particularly the product ions for MRM, will need to be empirically determined using a reference standard of the compound.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17.
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

Sources

Method

In Vitro Assay Development for the Characterization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

An Application Note and Protocol Guide Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities....

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The novel compound, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, represents a new chemical entity with potential therapeutic applications. The initial characterization of such a compound is a critical phase in the drug discovery pipeline, requiring a systematic and robust in vitro evaluation to elucidate its biological effects and mechanism of action.[4][5] This guide provides a comprehensive framework for the in vitro assay development and characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach is structured to first establish a cytotoxicity profile, then to identify a biological phenotype, and subsequently to develop target-specific biochemical and cell-based assays to unravel its molecular mechanism.

The journey from a novel compound to a potential drug candidate is underpinned by rigorous assay development.[4] This process involves the careful design, optimization, and validation of methods to measure the compound's activity and effects.[6] A well-designed cascade of assays ensures that data is reproducible, physiologically relevant, and provides clear insights into the compound's potential efficacy and safety.[7][8] We will begin by assessing the compound's general effect on cell health, a foundational step for any further investigation.[9]

Part 1: Foundational Viability and Cytotoxicity Profiling

Before investigating the specific biological activities of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, it is imperative to determine its concentration-dependent effects on cell viability and cytotoxicity. This establishes the therapeutic window and informs the concentration range for all subsequent experiments. We will utilize two common and complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity.[1]

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[2] It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1] It serves as a direct marker of cytotoxicity and complements the viability data from the MTT assay.

Experimental Workflow: Cytotoxicity Profiling

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_3 Data Analysis seed Seed cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere prepare Prepare serial dilutions of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine treat Treat cells with compound and controls prepare->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt_add Add MTT reagent incubate->mtt_add ldh_supernatant Collect supernatant incubate->ldh_supernatant mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize formazan mtt_incubate->mtt_solubilize mtt_read Read absorbance at 570 nm mtt_solubilize->mtt_read analyze Calculate % viability/ cytotoxicity mtt_read->analyze ldh_mix Add LDH reaction mixture ldh_supernatant->ldh_mix ldh_incubate Incubate (30 min) ldh_mix->ldh_incubate ldh_read Read absorbance at 490 nm ldh_incubate->ldh_read ldh_read->analyze ic50 Determine IC50/EC50 values analyze->ic50

Caption: Workflow for initial cytotoxicity and viability screening.

Protocol 1.1: MTT Assay for Cell Viability
  • Cell Seeding: Seed a panel of relevant cell lines (e.g., HeLa, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in complete growth medium. A typical starting concentration might be 100 µM, diluted in 8-12 steps.

  • Cell Treatment: Remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 1.2: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[1]

  • Reaction: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with lysis buffer).

Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineAssayIncubation TimeIC50 (µM)
HeLaMTT48h25.4 ± 3.1
HeLaLDH48h32.8 ± 4.5
A549MTT48h18.9 ± 2.7
A549LDH48h24.1 ± 3.9
HepG2MTT48h> 100
HepG2LDH48h> 100

Part 2: Target-Agnostic Phenotypic Screening

With a defined non-toxic concentration range, the next logical step is to screen for potential biological activities in a target-agnostic manner. Cell-based assays are powerful tools for this purpose as they provide a physiologically relevant context to evaluate a compound's effects.[7][8] A high-content screening (HCS) approach can provide multiparametric data from cellular responses, offering a nuanced understanding of the compound's impact.[7][10]

Rationale for a High-Content Apoptosis/Cell Cycle Assay
  • Apoptosis Induction: Many therapeutic compounds, particularly in oncology, exert their effects by inducing programmed cell death (apoptosis).[1]

  • Cell Cycle Arrest: Perturbations in the cell cycle are another common mechanism of action for bioactive compounds.

  • Multiparametric Analysis: HCS allows for the simultaneous measurement of multiple cellular parameters, such as nuclear morphology, DNA content, and caspase activation, providing a detailed snapshot of the cellular state.

Protocol 2.1: High-Content Imaging for Apoptosis and Cell Cycle Analysis
  • Cell Seeding: Seed cells (e.g., A549, based on higher sensitivity in the initial screen) in a 96-well, black-walled, clear-bottom imaging plate. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine at 3-4 non-toxic concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours. Include a vehicle control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 in PBS. Stain with a cocktail of fluorescent dyes:

    • Hoechst 33342: To stain the nucleus and assess DNA content and nuclear morphology.

    • Antibody against Phospho-Histone H3: To identify cells in mitosis (M phase).

    • Activated Caspase-3/7 Reagent: A fluorescent probe that detects apoptosis.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well in the appropriate fluorescent channels.

  • Image Analysis: Use automated image analysis software to segment cells based on the nuclear stain and quantify the intensity and morphology of each marker on a per-cell basis.

  • Data Interpretation: Quantify the percentage of cells in different cell cycle phases (G1, S, G2/M) based on DNA content (Hoechst intensity). Quantify the percentage of apoptotic cells based on Caspase-3/7 activation and nuclear condensation.

Part 3: Biochemical Assay for Target Interaction

Assuming the phenotypic screen suggests a specific activity, such as the inhibition of a particular cell signaling pathway, the next phase is to identify the direct molecular target and develop a biochemical assay to confirm this interaction.[11][12] For piperazine-based compounds, a common target class is G-protein coupled receptors (GPCRs) or kinases. Let us hypothesize that target deconvolution experiments (e.g., affinity-based proteomics) identified a specific kinase, "Kinase X," as a primary target.

Rationale for a Fluorescence Polarization (FP) Binding Assay
  • Direct Binding Assessment: FP is a robust, solution-based, homogeneous technique that directly measures the binding of a small molecule to a larger protein.[6]

  • Principle: The assay measures the change in polarization of fluorescent light emitted from a small fluorescently-labeled molecule (a tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein (Kinase X), its tumbling is slowed, leading to an increase in polarization. The test compound competes with the tracer for binding to the kinase, causing a decrease in polarization.

Biochemical Assay Development Workflow

G cluster_0 Assay Components cluster_1 Assay Optimization cluster_2 Competition Assay cluster_3 Data Analysis reagent1 Purified Kinase X Protein kd_det Determine Tracer Kd (Saturation Binding) reagent1->kd_det reagent2 Fluorescent Tracer reagent2->kd_det reagent3 Test Compound setup Incubate Kinase X, Tracer, and Test Compound reagent3->setup z_prime Optimize Assay Window (Z') kd_det->z_prime dmso Assess DMSO Tolerance z_prime->dmso dmso->setup read Read Fluorescence Polarization setup->read plot Plot FP vs. [Compound] read->plot ki Calculate IC50 and Ki plot->ki

Caption: Workflow for developing a Fluorescence Polarization assay.

Protocol 3.1: Kinase X FP Competitive Binding Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Kinase X: Dilute purified Kinase X to 2X the final concentration (e.g., 20 nM) in assay buffer.

    • Fluorescent Tracer: Dilute a known fluorescent ligand for Kinase X to 2X its Kd value in assay buffer.

    • Test Compound: Prepare a 4X serial dilution of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in 100% DMSO, then dilute into assay buffer to a 2X final concentration.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of 2X test compound or vehicle control to the appropriate wells.

    • Add 5 µL of 2X Kinase X solution to all wells except the "no enzyme" control.

    • Add 10 µL of 2X fluorescent tracer solution to all wells.

  • Incubation: Mix the plate on a shaker for 1 minute, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis: Convert the raw polarization data to a percentage of inhibition. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Data
CompoundTargetAssay TypeIC50 (nM)Ki (nM)
2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamineKinase XFP Binding150 ± 2295 ± 15
Staurosporine (Control)Kinase XFP Binding25 ± 515 ± 3

Part 4: Cell-Based Target Engagement Assay

Confirming that the compound binds its target in a biochemical assay is a crucial step, but it is equally important to demonstrate that this binding event leads to a functional consequence within a living cell.[5][8] A reporter gene assay is an excellent method for this, as it can be designed to measure the activity of a specific signaling pathway downstream of the target.[10][13]

Rationale for a Reporter Gene Assay
  • Functional Readout: This assay provides a functional readout of the compound's effect on the target's signaling pathway.

  • High-Throughput: The assay is readily adaptable to a high-throughput format for screening and dose-response studies.

  • Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. If the compound inhibits Kinase X, it will modulate the activity of a downstream transcription factor, leading to a change in the expression of the reporter gene, which can be easily measured.

Protocol 4.1: Luciferase Reporter Assay for Kinase X Pathway Activity
  • Cell Line Generation: Stably transfect a suitable cell line with a luciferase reporter construct containing a response element for a transcription factor downstream of Kinase X.

  • Cell Seeding: Seed the reporter cell line in a 96-well, white-walled plate and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine for 6-24 hours.

  • Cell Lysis: Remove the medium and add a passive lysis buffer to each well.

  • Luciferase Reaction: Add the luciferase assay reagent, which contains the substrate (luciferin), to the cell lysate.

  • Data Acquisition: Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay). Calculate the percent inhibition of the signaling pathway and determine the EC50 value.

References

  • Benchchem. Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • NorthEast BioLab. Biochemical Assay Development, Biochemical Analysis.
  • Benchchem. In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.
  • Sygnature Discovery. Cell Based Assays Development | Drug Discovery.
  • Nuvisan. Expert biochemical assays for drug discovery success.
  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research.
  • ResearchGate. Cell-Based Assays: Screening Bioactive Compounds & Leads.
  • NIH National Center for Biotechnology Information. Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • Technology Networks. Investigating the Importance of Assays in Drug Discovery and Development.
  • Danaher Life Sciences. Assay Development in Drug Discovery.
  • Bio-Rad. Cell Based Assays in Drug Development: Comprehensive Overview.
  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Benchchem. Correlation of In Vitro and In Vivo Activity of Piperazine Derivatives: A Comparative Guide.

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Application

Cell-based assays involving 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

An In-Depth Guide to the Cellular Characterization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine as a Novel Monoamine Transporter Inhibitor Introduction The compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Characterization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine as a Novel Monoamine Transporter Inhibitor

Introduction

The compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, hereafter referred to as Compound X, is a novel synthetic molecule featuring a core ethyl-piperazine moiety. This structural motif is prevalent in a wide range of pharmacologically active agents, particularly those targeting neurological systems.[1][2] The piperazine ring is a key component in drugs targeting monoamine transporters, a family of solute carriers (SLC6) that includes the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] These transporters are critical for regulating neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft back into presynaptic neurons.[5][6][7][8]

Given its structure, Compound X is hypothesized to be a modulator of monoamine transporter activity. Pharmacological agents that inhibit these transporters are cornerstones in the treatment of numerous psychiatric disorders, including depression and anxiety.[9] Therefore, a thorough in vitro characterization is essential to determine its potency, selectivity, and mechanism of action.

This guide provides a comprehensive suite of cell-based assay protocols for researchers to elucidate the pharmacological profile of Compound X. The methodologies detailed herein are designed to first establish target engagement through binding affinity studies and then to quantify the functional consequences of this interaction via neurotransmitter uptake inhibition assays.

Part 1: Defining Target Affinity with Radioligand Binding Assays

Principle: The initial step in characterizing Compound X is to determine if it physically interacts with the hypothesized targets: DAT, SERT, and NET. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[3][9][10] The principle is based on competition; the unlabeled test compound (Compound X) competes with a known high-affinity radiolabeled ligand for binding to the transporter. By measuring the displacement of the radioligand across a range of Compound X concentrations, one can determine its binding affinity, typically expressed as the inhibition constant (Kᵢ).

Experimental Workflow: Radioligand Binding

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture HEK293 cells stably expressing hDAT, hSERT, or hNET P2 Harvest cells and prepare crude membrane fractions P1->P2 A1 Incubate membranes with: 1. Radioligand (e.g., [³H]-CFT for DAT) 2. Dilution series of Compound X 3. Controls (Total & Non-Specific Binding) P2->A1 Add membranes to assay plate A2 Incubate at specified temp/time (e.g., 2h at 4°C for DAT) A1->A2 A3 Terminate reaction by rapid filtration over glass fiber filters A2->A3 A4 Wash filters to remove unbound radioligand A3->A4 D1 Quantify bound radioactivity using liquid scintillation counting A4->D1 D2 Calculate specific binding D1->D2 D3 Plot % inhibition vs. [Compound X] to determine IC₅₀ D2->D3 D4 Calculate Kᵢ using the Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding for DAT, SERT, and NET

Objective: To determine the binding affinity (Kᵢ) of Compound X for human DAT, SERT, and NET.

Materials:

  • Cell Lines: HEK-293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Radioligands:

    • For hDAT: [³H]-WIN 35,428 (or [³H]-CFT)[9]

    • For hSERT: [³H]-Citalopram

    • For hNET: [³H]-Nisoxetine

  • Non-Specific Binding Definers:

    • For hDAT: 10 µM Benztropine (or 10 µM Nomifensine)

    • For hSERT: 1 µM Fluoxetine[6]

    • For hNET: 1 µM Desipramine[11]

  • Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), Wash Buffer (ice-cold Assay Buffer).

  • Equipment: 96-well plates, filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Culture cells to ~90% confluency. Harvest by scraping, centrifuge, and resuspend in ice-cold buffer.

    • Homogenize cells (e.g., using a Dounce or Polytron homogenizer) and centrifuge at low speed (~1,000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kₑ), and Assay Buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of the respective non-specific binding definer.

    • Compound X Competition: Add membrane preparation, radioligand, and a serial dilution of Compound X (e.g., from 10 pM to 100 µM).

  • Incubation:

    • Incubate plates for a defined period to reach equilibrium (e.g., 120 minutes at 4°C for DAT binding).

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester/filtration manifold.

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of Compound X. The data should fit a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis to calculate the IC₅₀, which is the concentration of Compound X that displaces 50% of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Cell Line HEK293-hDATHEK293-hSERTHEK293-hNET
Radioligand [³H]-WIN 35,428 (~2-5 nM)[³H]-Citalopram (~1-2 nM)[³H]-Nisoxetine (~1-3 nM)
NSB Definer 10 µM Benztropine1 µM Fluoxetine1 µM Desipramine
Incubation 120 min @ 4°C60 min @ 25°C60 min @ 4°C
Key Output Kᵢ (nM or µM) Kᵢ (nM or µM) Kᵢ (nM or µM)

Part 2: Quantifying Functional Inhibition of Neurotransmitter Uptake

Principle: While binding assays confirm physical interaction, they do not describe the functional consequence. A neurotransmitter uptake assay directly measures the ability of Compound X to inhibit the primary function of monoamine transporters: clearing neurotransmitters from the extracellular space.[5][7][8] In this assay, cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [³H]-Dopamine). A functional inhibitor like Compound X will block the transporter, resulting in less radiolabeled substrate accumulating inside the cells.[12][13]

Experimental Workflow: Neurotransmitter Uptake Inhibition

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate HEK293 cells expressing hDAT, hSERT, or hNET in a 96-well plate P2 Allow cells to adhere overnight P1->P2 A1 Wash cells with assay buffer P2->A1 A2 Pre-incubate cells with: - Dilution series of Compound X - Vehicle Control (Total Uptake) - Known Inhibitor (NSB) A1->A2 A3 Add radiolabeled substrate (e.g., [³H]-Dopamine for DAT) A2->A3 A4 Incubate for a short period (e.g., 10-15 min at 25°C) A3->A4 A5 Terminate uptake by rapidly washing with ice-cold buffer A4->A5 D1 Lyse cells A5->D1 D2 Quantify intracellular radioactivity using liquid scintillation counting D1->D2 D3 Calculate specific uptake D2->D3 D4 Plot % inhibition vs. [Compound X] to determine IC₅₀ D3->D4

Caption: Workflow for a radiolabeled neurotransmitter uptake inhibition assay.

Protocol 2: [³H]-Neurotransmitter Uptake Inhibition Assay

Objective: To measure the potency (IC₅₀) of Compound X in inhibiting the uptake of dopamine, serotonin, and norepinephrine into cells.

Materials:

  • Cell Lines: HEK-293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.[5]

  • Radiolabeled Substrates:

    • For hDAT: [³H]-Dopamine

    • For hSERT: [³H]-Serotonin ([³H]-5-HT)[6]

    • For hNET: [³H]-Norepinephrine ([³H]-NE)

  • Known Inhibitors (for NSB and positive controls):

    • For hDAT: 10 µM GBR-12909 or Nomifensine

    • For hSERT: 10 µM Fluoxetine

    • For hNET: 10 µM Desipramine

  • Buffers: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • Equipment: 96-well plates, liquid scintillation counter, cell lysis buffer (e.g., 1% SDS).

Methodology:

  • Cell Plating: Plate cells (e.g., 50,000 cells/well for MDCK or 20,000 cells/well for COS-7/HEK293) in a 96-well plate and culture overnight.[5]

  • Assay Initiation:

    • On the day of the experiment, gently wash the cells once with room temperature KRH buffer.[9]

    • Add 50 µL of KRH buffer containing the appropriate concentration of Compound X (from a serial dilution) or the known inhibitor (for NSB). For total uptake wells, add buffer with vehicle.

    • Pre-incubate for 5-20 minutes at room temperature or 37°C.[6][9]

  • Substrate Addition:

    • Add 50 µL of KRH buffer containing the radiolabeled substrate at a concentration near its Kₘ value (e.g., final concentration of 65 nM for [³H]-Serotonin).[6]

  • Uptake Incubation:

    • Incubate the plate for a short, defined time within the linear range of uptake (e.g., 10-15 minutes).[5][6] Timing is critical as the data represent uptake velocity.[5]

  • Termination:

    • Terminate the assay by rapidly aspirating the buffer and washing the cells twice with 200 µL of ice-cold KRH buffer.[13]

  • Lysis and Detection:

    • Lyse the cells by adding 50 µL of lysis buffer (e.g., 1% SDS) to each well.[9]

    • Add scintillation cocktail to each well, seal the plate, and quantify the radioactivity in a microplate scintillation counter.[5]

Data Analysis:

  • Calculate Specific Uptake: Specific Uptake = Total Uptake (vehicle control) - Non-Specific Uptake (known inhibitor control).

  • Calculate Percent Inhibition: For each concentration of Compound X, calculate the percent inhibition relative to the specific uptake.

  • Determine IC₅₀: Plot percent inhibition against the log concentration of Compound X and use non-linear regression to determine the IC₅₀ value. This value represents the functional potency of the compound as an inhibitor.

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Cell Line HEK293-hDATHEK293-hSERTSK-N-BE(2)C (endogenous) or HEK293-hNET[14]
Substrate [³H]-Dopamine[³H]-Serotonin[³H]-Norepinephrine
Positive Control GBR-12909FluoxetineDesipramine
Incubation 10 min @ RT15 min @ 25°C[6]15 min @ 37°C
Key Output IC₅₀ (nM or µM) IC₅₀ (nM or µM) IC₅₀ (nM or µM)

Part 3: Essential Controls and Secondary Assays

Principle: Robust assay design requires careful controls to ensure data integrity. Furthermore, secondary assays can provide a more complete picture of the compound's cellular effects.

Protocol 3: Cytotoxicity Assay (Self-Validation)

Rationale: It is crucial to confirm that the observed reduction in neurotransmitter uptake is due to specific inhibition of the transporter and not a result of general cellular toxicity. A standard cytotoxicity assay should be run in parallel with the uptake assays, using the same cell line, compound concentrations, and incubation times.

Methodology (Example using MTT):

  • Plate cells in a 96-well plate as done for the uptake assay.

  • Treat cells with the same serial dilution of Compound X for the same duration as the uptake assay pre-incubation.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Read the absorbance at ~570 nm.

  • Analysis: A significant decrease in cell viability at concentrations where uptake inhibition is observed would confound the results. Ideally, Compound X should show an IC₅₀ for uptake inhibition at concentrations well below those that cause cytotoxicity.

Alternative Non-Radioactive Methods

While radiolabeling is the gold standard, fluorescence-based kits are available that offer a safer and higher-throughput alternative.[15][16][17] These kits use a fluorescent substrate that mimics biogenic amines.[15][17] When the substrate is transported into the cell, its fluorescence increases. An external masking dye quenches the signal from outside the cell, allowing for a "mix-and-read" format.[15][17] The data (IC₅₀ values) obtained from these assays generally show good correlation with those from traditional radiolabeled uptake assays.[16][18]

Conclusion

The protocols outlined in this guide provide a robust framework for the primary characterization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (Compound X) as a potential monoamine transporter inhibitor. By systematically determining its binding affinity (Kᵢ) and functional inhibitory potency (IC₅₀) for DAT, SERT, and NET, researchers can establish a comprehensive pharmacological profile. This profile, which includes both potency and selectivity, is the critical first step in evaluating the compound's potential as a research tool or therapeutic lead. Always ensuring the absence of confounding cytotoxicity is paramount for the correct interpretation of the functional data.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

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  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

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  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link]

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  • Griggs, A. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods. [Link]

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  • de Witte, W., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

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Method

Animal models for testing 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine efficacy

An Application Guide to Preclinical Efficacy Testing of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in Rodent Models of Neurological Disorders Introduction The development of novel therapeutics for neurological diso...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Preclinical Efficacy Testing of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in Rodent Models of Neurological Disorders

Introduction

The development of novel therapeutics for neurological disorders is a critical area of research. The compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a molecule featuring a piperazine moiety, is a candidate for investigation in central nervous system (CNS) conditions due to the prevalence of this chemical scaffold in neurologically active drugs. This guide provides detailed application notes and protocols for the preclinical evaluation of this compound's efficacy in three key areas of unmet medical need: neuroinflammation, ischemic stroke, and neuropathic pain.

As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of models and experimental designs. The protocols are designed to be self-validating, incorporating controls and endpoints that ensure the generation of robust and reproducible data. All procedures involving animals must be approved by the institution's Animal Care and Use Committee (IACUC) and should adhere to the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to maximize the quality and reliability of the research.[1][2][3][4][5]

Section 1: Evaluation of Anti-Neuroinflammatory Efficacy

1.1. Rationale for Model Selection

Neuroinflammation is a key pathological feature of many neurodegenerative diseases and acute brain injuries.[6][7][8] The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a widely used and well-characterized model to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.[6][9][10][11] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, including the activation of microglia and the production of pro-inflammatory cytokines in the brain.[10] This model is suitable for initial in vivo screening of novel compounds with potential anti-neuroinflammatory properties.

1.2. Experimental Workflow for LPS-Induced Neuroinflammation Model

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-Induction Monitoring & Analysis acclimatization Acclimatization (7 days) baseline Baseline Measurements (e.g., body weight) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Compound/Vehicle Administration (e.g., i.p.) randomization->treatment lps LPS Induction (i.p. injection) treatment->lps 1 hr pre-LPS monitoring Monitor for Sickness Behavior (e.g., 2-6 hrs) lps->monitoring euthanasia Euthanasia & Tissue Collection (e.g., 24 hrs) monitoring->euthanasia analysis Biochemical Analysis (Cytokines, Microglia Activation) euthanasia->analysis

Caption: Workflow for the LPS-induced neuroinflammation model.

1.3. Detailed Protocol: LPS-Induced Neuroinflammation in Mice

1.3.1. Animals and Housing

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 mice per cage) with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be allowed to acclimatize for at least one week before the experiment.

1.3.2. Experimental Groups

  • Group 1: Vehicle + Saline

  • Group 2: Vehicle + LPS

  • Group 3: 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (Low Dose) + LPS

  • Group 4: 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (Medium Dose) + LPS

  • Group 5: 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (High Dose) + LPS

1.3.3. Dosing and Administration

  • Test Compound: Dissolve 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). The dosing volumes should be based on the animal's body weight.

  • Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection one hour prior to LPS administration.

  • LPS Induction: Administer LPS (from Escherichia coli, serotype O111:B4) at a dose of 1-2 mg/kg via i.p. injection.

1.3.4. Endpoint Measures

  • Behavioral Assessment (2-6 hours post-LPS): Monitor for sickness behavior, which can include reduced locomotor activity, social withdrawal, and piloerection.

  • Tissue Collection (24 hours post-LPS): Euthanize mice and collect brain tissue. Perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood. The brain can be dissected into specific regions (e.g., hippocampus, cortex) and either fresh-frozen for biochemical analysis or fixed for immunohistochemistry.

  • Biochemical Analysis:

    • Cytokine Measurement: Homogenize brain tissue and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Microglial Activation: Perform immunohistochemistry on brain sections using antibodies against Iba1 to assess microglial morphology and activation.

1.4. Data Presentation

GroupTreatmentDosePrimary Outcome Measures
1Vehicle + SalineN/ABaseline cytokine levels
2Vehicle + LPS1-2 mg/kgLPS-induced cytokine levels
3Test Compound + LPSLow Dose (e.g., 5 mg/kg)Reduction in cytokine levels
4Test Compound + LPSMedium Dose (e.g., 10 mg/kg)Dose-dependent reduction in cytokines
5Test Compound + LPSHigh Dose (e.g., 20 mg/kg)Maximum efficacy on cytokine reduction

Section 2: Evaluation of Neuroprotective Efficacy in Ischemic Stroke

2.1. Rationale for Model Selection

Ischemic stroke is a leading cause of long-term disability, and animal models are crucial for developing new therapies.[12][13][14] The transient Middle Cerebral Artery Occlusion (tMCAO) model in mice is considered a gold-standard model as it mimics many aspects of human ischemic stroke, including the formation of an infarct core and a penumbra, which is a target for neuroprotective agents.[13][15]

2.2. Experimental Workflow for tMCAO Model

G cluster_0 Pre-Operative Phase cluster_1 Surgical & Treatment Phase cluster_2 Post-Operative & Analysis Phase acclimatization Acclimatization & Baseline Behavioral Testing randomization Randomization to Sham or MCAO Groups acclimatization->randomization surgery tMCAO Surgery (60 min occlusion) randomization->surgery treatment Compound/Vehicle Admin. (e.g., at reperfusion) surgery->treatment neuro_scoring Neurological Scoring (24, 48, 72 hrs) treatment->neuro_scoring behavior_tests Behavioral Testing (e.g., Days 3, 7, 14) neuro_scoring->behavior_tests histology Histological Analysis (Infarct Volume, Day 14) behavior_tests->histology

Caption: Workflow for the transient MCAO stroke model.

2.3. Detailed Protocol: tMCAO in Mice

2.3.1. Animals and Housing

  • Species: Male C57BL/6 mice, 10-12 weeks old.

  • Housing: Single-housed after surgery to prevent injury, with a 12-hour light/dark cycle, and ad libitum access to softened food and water.

2.3.2. Experimental Groups

  • Group 1: Sham Surgery + Vehicle

  • Group 2: tMCAO + Vehicle

  • Group 3: tMCAO + 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (e.g., 10 mg/kg)

2.3.3. Surgical Procedure: Intraluminal Filament Model

  • Anesthetize the mouse with isoflurane and maintain body temperature at 37°C.[16][17]

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18]

  • Ligate the ECA and place a temporary ligature around the CCA.

  • Insert a silicon-coated monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[19][20]

  • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.[17]

  • Close the incision and allow the animal to recover.

2.3.4. Dosing and Administration

  • Administer the test compound or vehicle via intravenous (i.v.) or i.p. injection at the time of reperfusion.

2.3.5. Endpoint Measures

  • Neurological Deficit Scoring: Assess neurological function at 24, 48, and 72 hours post-tMCAO using a standardized scoring system (e.g., 0-5 scale).

  • Behavioral Testing:

    • Grip Strength Test: To assess motor function.

    • Cylinder Test: To evaluate forelimb asymmetry.

  • Infarct Volume Measurement: At day 14, euthanize the mice, and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.[19]

2.4. Data Presentation

GroupNeurological Score (24h)Infarct Volume (mm³)Grip Strength (% of baseline)
Sham + Vehicle00~100%
tMCAO + Vehicle2-3~40-50~50%
tMCAO + Test Compound1-2ReducedImproved

Section 3: Evaluation of Analgesic Efficacy in Neuropathic Pain

3.1. Rationale for Model Selection

Neuropathic pain is a chronic condition resulting from nerve injury.[21][22] Animal models are essential for understanding the pathophysiology and for testing new analgesics.[23][24][25] The Chronic Constriction Injury (CCI) model in rats is a widely used and reproducible model of peripheral neuropathic pain that mimics symptoms like allodynia and hyperalgesia.[23][26][27]

3.2. Experimental Workflow for CCI Model

G cluster_0 Pre-Surgical Phase cluster_1 Surgical & Pain Development Phase cluster_2 Treatment & Efficacy Testing Phase acclimatization Acclimatization & Habituation to Behavioral Tests baseline Baseline Behavioral Testing (von Frey, Plantar Test) acclimatization->baseline surgery CCI Surgery on Sciatic Nerve baseline->surgery development Pain Development (7-14 days) surgery->development post_op_testing Post-Operative Behavioral Testing to Confirm Pain development->post_op_testing treatment Compound/Vehicle Administration post_op_testing->treatment efficacy_testing Efficacy Testing (e.g., 1, 2, 4 hrs post-dose) treatment->efficacy_testing

Caption: Workflow for the Chronic Constriction Injury (CCI) pain model.

3.3. Detailed Protocol: CCI in Rats

3.3.1. Animals and Housing

  • Species: Male Sprague-Dawley rats, 200-250g.

  • Housing: Group-housed, with a 12-hour light/dark cycle and ad libitum access to food and water.

3.3.2. Experimental Groups

  • Group 1: Sham Surgery + Vehicle

  • Group 2: CCI + Vehicle

  • Group 3: CCI + 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (e.g., 10 mg/kg)

  • Group 4: CCI + Positive Control (e.g., Gabapentin 100 mg/kg)

3.3.3. Surgical Procedure

  • Anesthetize the rat and expose the common sciatic nerve at the mid-thigh level.[26]

  • Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing.[26][28]

  • Close the incision in layers.

  • Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

3.3.4. Dosing and Administration

  • Administer the test compound, vehicle, or positive control via i.p. or oral gavage.

3.3.5. Endpoint Measures

  • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. A significant decrease in the threshold in the injured paw indicates allodynia.[26][29][30]

  • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus. A shorter latency indicates hyperalgesia.[26][29]

  • Testing should be performed before and at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

3.4. Data Presentation

GroupPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-CCIPaw Withdrawal Threshold (g) - Post-Treatment
Sham + Vehicle~15g~15g~15g
CCI + Vehicle~15g<4g<4g
CCI + Test Compound~15g<4gIncreased towards baseline
CCI + Gabapentin~15g<4gIncreased towards baseline

Conclusion

The successful preclinical development of a novel compound requires a strategic approach to in vivo testing.[31][32][33][34][35] The protocols outlined in this guide provide a robust framework for evaluating the efficacy of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in three distinct and highly relevant models of neurological disorders. By adhering to these detailed methodologies and the principles of scientific integrity, researchers can generate high-quality, reproducible data to support the continued development of this promising therapeutic candidate.

References

  • Animal Models of Neuropathic Pain Due to Nerve Injury. Springer Nature Experiments. [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa. [Link]

  • An animal model of neuropathic pain: a review. PubMed. [Link]

  • ARRIVE Guidelines: Home. [Link]

  • Animal models of neuropathic pain. PubMed. [Link]

  • The ARRIVE guidelines 2.0. [Link]

  • An overview of animal models for neuropathic pain. Cambridge University Press. [Link]

  • ARRIVE guidelines - Wikipedia. [Link]

  • ANIMAL MODELS OF NEUROPATHIC PAIN. J-Stage. [Link]

  • Rodent models of neuroinflammation for Alzheimer's disease. PubMed Central. [Link]

  • ARRIVE Guidelines. Norecopa. [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers. [Link]

  • Protocol for middle cerebral artery occlusion by an intraluminal suture method. PubMed Central. [Link]

  • Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers. [Link]

  • Animal models of ischemic stroke and their impact on drug discovery. Taylor & Francis Online. [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. PubMed. [Link]

  • Preclinical animal studies in ischemic stroke: Challenges and some solutions. PubMed Central. [Link]

  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PubMed Central. [Link]

  • 10 Strategies for Effective Preclinical Development Success. bioaccessla.com. [Link]

  • Chronic Constriction Injury (CCI) Model. Charles River Laboratories. [Link]

  • Middle Cerebral Artery Occlusion in Mice. JoVE. [Link]

  • Neuroinflammation in animal models of traumatic brain injury. PubMed Central. [Link]

  • Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. MDPI. [Link]

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. [Link]

  • ANIMAL MODELS OF CEREBRAL ISCHEMIA FOR EVALUATION OF DRUGS. Indian Journal of Physiology and Pharmacology. [Link]

  • What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. hrcak. [Link]

  • Stroke Animal Models. Charles River Laboratories. [Link]

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Application

Application Notes and Protocols: A Comprehensive Guide to the Solubilization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine for Experimental Use

Abstract This document provides a detailed protocol for the dissolution of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (CAS: 891643-94-0), a piperazine derivative with potential applications in various research fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the dissolution of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (CAS: 891643-94-0), a piperazine derivative with potential applications in various research fields, including but not limited to drug discovery and chemical biology. Due to the limited availability of specific solubility data for this compound, this guide synthesizes information on the general properties of piperazines and substituted amines to propose a robust, tiered approach to solubilization. The protocols outlined herein are designed to be a starting point for researchers, emphasizing empirical validation to determine the optimal solvent system for specific experimental needs.

Introduction: Understanding the Molecule

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a substituted piperazine. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a common scaffold in pharmacologically active compounds.[1] The presence of two amine groups suggests that the molecule is basic. The ethyl and dimethylpropyl substituents increase its lipophilicity compared to the parent piperazine molecule. This structural combination suggests that its solubility will be pH-dependent in aqueous solutions and that it will likely be soluble in various organic solvents.

Molecular Structure:

A simplified representation of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine.

Given its basic nature, the compound's charge state can be manipulated by altering the pH of the solvent. In acidic conditions, the amine groups will be protonated, forming salts that are generally more water-soluble. Conversely, in neutral or basic conditions, the compound will be in its free base form, which is typically less water-soluble but more soluble in organic solvents.

Materials and Equipment

Materials:

  • 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (solid form)

  • Sterile, deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol (EtOH), 200 proof, molecular biology grade

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Sonicator (optional)

Recommended Solubilization Protocols

A tiered approach is recommended to determine the most suitable solvent for your specific application, starting with the most biocompatible options.

Tier 1: Aqueous Buffers (for Biological Assays)

For many biological experiments, dissolving the compound directly in an aqueous buffer is the ideal scenario. Given the basic nature of the compound, its solubility in neutral buffers like PBS might be limited. A slight acidification can significantly improve solubility.

Protocol for Aqueous Solubilization:

  • Initial Assessment: Begin by attempting to dissolve a small, accurately weighed amount of the compound in your target aqueous buffer (e.g., PBS, pH 7.4) to a desired stock concentration (e.g., 10 mM).

  • Observation: Vortex the solution vigorously for 1-2 minutes. Observe for complete dissolution. If particulates remain, proceed to the next step.

  • pH Adjustment: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH and observe for dissolution. The protonation of the amine groups at a lower pH should increase aqueous solubility. Aim for a final pH that is compatible with your experimental system.

  • Gentle Warming: If the compound is still not fully dissolved, gentle warming (e.g., 37°C) can be applied in conjunction with stirring.

  • Sonication: As an alternative or in addition to warming, sonication can help to break up aggregates and facilitate dissolution.

  • Final pH Adjustment: Once the compound is dissolved, you may need to carefully adjust the pH back towards your target range using 1 M NaOH, while monitoring for any precipitation.

  • Sterile Filtration: For cell-based assays, sterile filter the final stock solution through a 0.22 µm syringe filter.

Tier 2: Organic Solvents (for High Concentration Stock Solutions)

For creating high-concentration stock solutions that can be diluted into aqueous media, organic solvents are often necessary. DMSO is a common choice for its high solvating power and relative compatibility with many biological assays at low final concentrations.[2]

Protocol for Organic Solvent Solubilization:

  • Solvent Selection: DMSO is the recommended starting point. Ethanol can also be considered.

  • Dissolution: Add the appropriate volume of the chosen organic solvent to the accurately weighed compound to achieve the desired stock concentration (e.g., 50-100 mM).

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Consideration for DMSO Stocks: When diluting a DMSO stock into an aqueous buffer for your experiment, it is crucial to add the stock solution to the buffer while vortexing. This ensures rapid mixing and prevents the compound from precipitating out of solution. The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Visualization of the Solubilization Workflow

The following diagram illustrates the decision-making process for dissolving 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine.

G cluster_0 cluster_1 start Start: Weigh Compound dissolve_aqueous Attempt to Dissolve in Aqueous Buffer (e.g., PBS) start->dissolve_aqueous check_solubility Completely Dissolved? dissolve_aqueous->check_solubility adjust_ph Adjust pH with Dilute HCl check_solubility->adjust_ph No aqueous_success Aqueous Stock Prepared check_solubility->aqueous_success Yes check_solubility2 Completely Dissolved? adjust_ph->check_solubility2 gentle_heat Gentle Warming / Sonication check_solubility2->gentle_heat No check_solubility2->aqueous_success Yes check_solubility3 Completely Dissolved? gentle_heat->check_solubility3 check_solubility3->aqueous_success Yes dissolve_organic Dissolve in Organic Solvent (e.g., DMSO) check_solubility3->dissolve_organic No organic_success Organic Stock Prepared dissolve_organic->organic_success

Figure 1. A workflow diagram for the solubilization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine.

Summary of Solubilization Strategies

Solvent System Advantages Disadvantages Best For
Aqueous Buffers (e.g., PBS) Biocompatible; direct use in assays.Potentially low solubility for the free base.Cell-based assays, in vivo studies.
Aqueous Buffers with pH adjustment Increased solubility for basic compounds.Final pH may not be suitable for all applications.Creating aqueous stocks of basic compounds.
DMSO High solvating power; suitable for high concentration stocks.Can be toxic to cells at higher concentrations.High-throughput screening; storing concentrated stocks.
Ethanol Good solvating power; less toxic than DMSO.May not be suitable for all cell types.Intermediate stock solutions; some in vitro assays.

Stability and Storage

  • Aqueous Solutions: The stability of piperazine derivatives in aqueous solution can be limited.[3][4] It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, aliquot and store at -20°C for short periods or -80°C for longer durations. Avoid repeated freeze-thaw cycles.

  • Organic Stock Solutions: DMSO and ethanol stocks are generally more stable. When stored properly at -20°C or -80°C in tightly sealed vials, they can be stable for several months. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

The successful use of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in experimental settings is contingent upon its proper solubilization. This guide provides a structured and logical approach to achieving this, starting with the most biologically compatible solvents. Researchers should empirically test the proposed protocols to find the optimal conditions for their specific needs, always mindful of the potential impact of the solvent on their experimental results.

References

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Piperazine. [Link]

  • Solubility of Things. Piperazine. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-126.
  • Sexton, A. J., & Rochelle, G. T. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 48(1), 259-267.
  • Bio Basic. Peptide Solubility. [Link]

  • Loun, B., & Hollenbeck, T. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. ACS medicinal chemistry letters, 3(11), 904–909.

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Method

Application Notes and Protocols for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (EPMP) as a Research Tool

Disclaimer: The compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (EPMP) is a novel chemical entity for research purposes. The information and protocols provided herein are based on the predicted activities deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (EPMP) is a novel chemical entity for research purposes. The information and protocols provided herein are based on the predicted activities derived from its structural motifs and the known pharmacology of analogous compounds. These guidelines are intended to serve as a starting point for investigation and must be validated empirically.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of piperazine are known to exhibit a broad spectrum of pharmacological activities, with a significant number of agents targeting the central nervous system (CNS).[2][3][4] These compounds often interact with aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making them valuable tools for neuroscience research.[5]

This document provides a comprehensive guide for the use of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (EPMP), a novel research compound. Based on its structural features—an N-ethylpiperazine moiety linked to a 2-methyl-1-propanamine backbone—EPMP is hypothesized to function as a modulator of monoaminergic systems, potentially exhibiting antidepressant and anxiolytic-like properties. The protocols detailed below are designed to facilitate the investigation of EPMP's pharmacological profile, from initial in vitro characterization to in vivo behavioral assessment.

Physicochemical Properties and Handling

The physicochemical properties of a research compound are critical for its effective use in experimental settings. While empirical data for EPMP is not yet available, predictions based on its structure can guide initial handling and formulation.

Table 1: Predicted Physicochemical Properties of EPMP

PropertyPredicted ValueSignificance in Research
Molecular Weight~213.36 g/mol Influences diffusion and molarity calculations.
pKapKa1: ~6.5, pKa2: ~9.8The two basic nitrogen atoms allow for salt formation, which can significantly enhance aqueous solubility.[6]
LogP~1.5 - 2.5Suggests good membrane permeability and potential for crossing the blood-brain barrier.
Aqueous SolubilityLow (as free base)Salt formation (e.g., hydrochloride or citrate salt) is recommended for preparing aqueous stock solutions for in vitro and in vivo studies.[7]

Storage and Stability:

EPMP, as a piperazine derivative, should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, maintaining the compound at -20°C is recommended. Stock solutions in DMSO or aqueous buffers should be freshly prepared or stored in aliquots at -80°C to minimize degradation.

Hypothesized Mechanism of Action

The chemical structure of EPMP suggests a potential interaction with monoamine neurotransmitter systems, such as those for serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The N-ethylpiperazine moiety is a common feature in many CNS-active drugs.[8] The propanamine backbone is also present in various psychoactive compounds. It is hypothesized that EPMP may act as a ligand for serotonin and/or dopamine receptors or as an inhibitor of their respective reuptake transporters.

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron EPMP EPMP Transporter Monoamine Transporter (SERT/DAT) EPMP->Transporter Inhibition? Receptor Postsynaptic Receptor (5-HTR/DR) EPMP->Receptor Modulation? Vesicle Vesicular Release Neurotransmitter Monoamines (5-HT/DA) Vesicle->Neurotransmitter Neurotransmitter->Transporter Reuptake Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Hypothesized interaction of EPMP with a monoaminergic synapse.

In Vitro Characterization Protocols

The initial characterization of EPMP should involve determining its binding affinity for key CNS targets. Radioligand binding assays are a standard method for this purpose.[9]

Protocol 1: Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol outlines a method to determine the binding affinity (Ki) of EPMP for the human serotonin transporter (SERT), dopamine transporter (DAT), and selected serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the target receptor or transporter.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A), [³H]-Spiperone (for D2).

  • Non-specific binding competitors (e.g., fluoxetine for SERT, GBR 12909 for DAT, serotonin for 5-HT1A, ketanserin for 5-HT2A, haloperidol for D2).

  • EPMP stock solution (10 mM in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Compound Dilution: Prepare a serial dilution of EPMP in the binding buffer, ranging from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of EPMP. For total binding, add buffer instead of EPMP. For non-specific binding, add a high concentration of the respective competitor.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of EPMP by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Table 2: Illustrative Quantitative Data for a Hypothetical Analog (Compound X)

TargetRadioligandKi (nM) of Compound X
SERT[³H]-Citalopram55
DAT[³H]-WIN 35,428250
5-HT1A Receptor[³H]-8-OH-DPAT15
D2 Receptor[³H]-Spiperone>1000

In Vivo Behavioral Assessment Protocols

Based on the hypothesized mechanism of action, EPMP may exhibit antidepressant and/or anxiolytic effects. The following are standard rodent behavioral models to test these hypotheses.[10][11]

Protocol 2: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used screening tool for potential antidepressant compounds.[12] It is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and this immobility is reduced by antidepressant treatment.[8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • EPMP solution (e.g., in saline with 5% Tween 80).

  • Vehicle control.

  • Positive control (e.g., Imipramine, 20 mg/kg).

  • Cylindrical water tanks (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer EPMP (e.g., 1, 5, 10 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test: Gently place each mouse into a water-filled cylinder for a 6-minute session.

  • Recording: Record the entire session with a video camera.

  • Analysis: Score the last 4 minutes of the session for time spent immobile (making only minimal movements to keep the head above water).

  • Data Interpretation: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Forced_Swim_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Acclimation Animal Acclimation Dosing Dosing (EPMP, Vehicle, Control) Acclimation->Dosing Swim 6-min Swim Session Dosing->Swim Record Video Recording Swim->Record Score Score Immobility (last 4 min) Record->Score Stats Statistical Analysis Score->Stats

Caption: Workflow for the Forced Swim Test.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][13] Anxiolytic compounds typically increase the time spent in the open arms of the maze.[14]

Materials:

  • Male Wistar rats (250-300g).

  • EPMP solution.

  • Vehicle control.

  • Positive control (e.g., Diazepam, 2 mg/kg).

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor).

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate rats to the testing room with dim lighting for at least 1 hour.

  • Dosing: Administer EPMP (e.g., 0.5, 1, 2.5 mg/kg, i.p.), vehicle, or positive control 30 minutes before the test.

  • Test: Place each rat in the center of the maze, facing an open arm.

  • Recording: Allow the rat to explore the maze for 5 minutes, recording its movement with video tracking software.

  • Analysis: Measure the time spent in the open arms and the number of entries into the open arms.

  • Data Interpretation: A significant increase in the time spent and/or number of entries into the open arms, without a significant change in total locomotor activity, indicates an anxiolytic-like effect.

Advanced In Vivo Protocol: Microdialysis

To further elucidate the mechanism of action of EPMP, in vivo microdialysis can be used to measure its effects on extracellular neurotransmitter levels in specific brain regions of freely moving animals.[2][15][16]

Protocol 4: In Vivo Microdialysis for Neurotransmitter Levels

Materials:

  • Rats with surgically implanted guide cannulae targeting a brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

  • Microdialysis probes.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • EPMP solution for systemic administration.

  • HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis.[3]

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 2 hours.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish stable neurotransmitter levels.

  • Drug Administration: Administer EPMP systemically (i.p. or s.c.).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations over time.

  • Sample Analysis: Analyze the dialysate samples for serotonin, dopamine, norepinephrine, and their metabolites using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline concentration for each animal.

Conclusion

The provided application notes and protocols offer a structured approach to investigating the pharmacological properties of the novel research compound 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (EPMP). Based on its structural similarity to known CNS-active agents, EPMP holds promise as a tool for exploring the modulation of monoaminergic systems. The hypothetical mechanism and the detailed experimental procedures are designed to guide researchers in uncovering its potential as an antidepressant or anxiolytic agent. Rigorous empirical validation of these protocols is essential to establish the true pharmacological profile of EPMP.

References

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Neuropharmacological assessment in mice and molecular docking of piperazine deriv
  • Synthesis and central nervous system depressant activity of new piperazine derivatives and rel
  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society, 2006.
  • Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net, 2019.
  • Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. PubMed.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Elevated plus maze protocol. protocols.io, 2023.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • Real-time in vivo detection techniques for neurotransmitters: a review. RSC Publishing.
  • Elevated Plus Maze | PDF | Drugs Acting On The Nervous System. Scribd.
  • Factsheet on the forced swim test. Understanding Animal Research, 2020.
  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. PubMed, 2019.
  • Synthesis and receptor binding studies of 3-substituted piperazine deriv
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
  • The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing, 2023.
  • The use of the elevated plus maze as an assay of anxiety-rel
  • The Mouse Forced Swim Test. PMC - NIH.
  • The Forced Swim Test as a Model of Depressive-like Behavior. JoVE, 2014.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Synthetic analogues of nicotine. IX. synthesis and biological testing of some piperazine derivatives in regard to nicotine-like activity and anthelmintic effects. PubMed, 1980.

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Application

Application Note &amp; Protocols: High-Throughput Screening for GPCR Modulators Using 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (EPMP)

Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (referred to herein as EPMP), a novel piperazine derivative, to identify i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (referred to herein as EPMP), a novel piperazine derivative, to identify its potential as a modulator of G-protein coupled receptors (GPCRs). We present a detailed protocol for a cell-based, no-wash aequorin luminescence assay to measure intracellular calcium mobilization, a primary downstream event for Gq-coupled GPCRs. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, data analysis workflows, and the scientific rationale behind key experimental steps to ensure robust and reproducible results.

Introduction: The Rationale for Screening Piperazine Derivatives Against GPCRs

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological targets. Its prevalence is due to favorable physicochemical properties, including high aqueous solubility and the ability to be readily functionalized at its two nitrogen atoms, allowing for fine-tuning of pharmacological activity. The structural motif of EPMP, combining a piperazine ring with a propanamine side chain, suggests a high probability of interaction with aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors, which are critical targets in neuroscience, cardiovascular disease, and metabolic disorders.

GPCRs represent the largest family of cell surface receptors and are the target of approximately one-third of all modern drugs. The activation of Gq-coupled GPCRs initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, into the cytoplasm. This transient increase in intracellular Ca²⁺ serves as a robust and readily measurable signal for receptor activation, making it an ideal readout for HTS campaigns.

This application note details the use of a photoprotein, aequorin, as the detection reagent. Aequorin is a luciferase from the jellyfish Aequorea victoria that, in the presence of its co-factor coelenterazine, emits a flash of blue light upon binding to Ca²⁺. This method offers a high signal-to-background ratio and is amenable to the high-density microplate formats used in HTS.

Assay Principle: Aequorin-Based Calcium Mobilization

The screening workflow is built upon a stable cell line co-expressing a target Gq-coupled GPCR and cytosolic apo-aequorin. The assay proceeds through three key phases, as illustrated in the workflow diagram below.

G cluster_0 Phase 1: Cell Preparation & Coelenterazine Loading cluster_1 Phase 2: Compound Addition & Signal Detection cluster_2 Phase 3: Data Analysis P1_1 Seed GPCR-Aequorin cells into 384-well microplate P1_2 Incubate cells (e.g., 24 hours) to form a monolayer P1_1->P1_2 P1_3 Load cells with co-factor (coelenterazine) in assay buffer P1_2->P1_3 P1_4 Incubate for 2-4 hours to form functional holo-aequorin P1_3->P1_4 P2_1 Transfer plate to luminometer with automated injectors P1_4->P2_1 Plate Transfer P2_2 Inject EPMP (or control) into wells P2_1->P2_2 P2_3 Simultaneous or subsequent injection of known agonist (for antagonist mode) P2_2->P2_3 Antagonist Mode P2_4 Measure luminescent flash signal (Relative Light Units - RLU) P2_2->P2_4 Agonist Mode P2_3->P2_4 Antagonist Mode P3_1 Normalize raw RLU data P2_4->P3_1 Data Export P3_2 Calculate Z'-factor for assay quality control P3_1->P3_2 P3_3 Generate dose-response curves (EC50/IC50 values) P3_1->P3_3 P3_4 Identify 'Hits' based on activity and potency thresholds P3_3->P3_4

Caption: High-level workflow for the aequorin-based HTS assay.

The core mechanistic pathway within a single cell is depicted below. EPMP is screened for its ability to either act as an agonist (directly triggering the pathway) or as an antagonist (blocking the action of a known agonist).

G cluster_ER ER Lumen EPMP EPMP (Test Compound) GPCR Gq-Coupled GPCR EPMP->GPCR Agonist Mode: Binds & Activates Agonist Known Agonist Agonist->GPCR Antagonist Mode: EPMP blocks this binding Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cyto Ca²⁺ IP3R->Ca_Cyto Opens channel, releases Ca²⁺ Aequorin Apo-aequorin + Coelenterazine Ca_Cyto->Aequorin Binds to Light Luminescent Signal (RLU) Aequorin->Light Emits Light

Caption: Intracellular signaling cascade for GPCR-mediated calcium release.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)Storage
CHO-K1/GPCR/Aequorin CellsEurofins DiscoverXN/ALiquid Nitrogen
Coelenterazine hGoldBioCZ2.5-80°C
F-12K MediumATCC30-20044°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Geneticin (G418)Thermo Fisher101310354°C
HBSS (1x) with Ca²⁺, Mg²⁺Gibco14025092Room Temp
HEPES (1M Solution)Gibco15630080Room Temp
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
384-well solid white platesCorning3570Room Temp
Reference Agonist/AntagonistTocris BioscienceVariesAs specified
EPMPSynthesized/SourcedN/AAs specified

Reagent Preparation:

  • Cell Culture Medium: F-12K Medium supplemented with 10% FBS and 400 µg/mL G418 (selection antibiotic).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4. The BSA is critical to prevent non-specific binding of hydrophobic compounds to plasticware.

  • Coelenterazine h Loading Solution: Prepare a 5 mM stock in ethanol. Immediately before use, dilute to 5 µM in Assay Buffer. Protect from light.

  • EPMP Compound Plate: Prepare a 10 mM stock of EPMP in 100% DMSO. Perform a serial dilution series in DMSO to create source plates. For the final assay plate, dilute compounds 1:200 in Assay Buffer (final DMSO concentration of 0.5%).

Detailed Experimental Protocol

Cell Culture and Plating
  • Culture the CHO-K1/GPCR/Aequorin stable cell line in T-175 flasks using the specified Cell Culture Medium at 37°C in a humidified 5% CO₂ incubator.

  • Passage cells every 2-3 days, ensuring they do not exceed 80-90% confluency to maintain cell health and consistent receptor expression.

  • On the day of plating, detach cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.

  • Resuspend cells in fresh, pre-warmed medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 250,000 cells/mL.

  • Dispense 40 µL of the cell suspension into each well of a 384-well solid white, flat-bottom plate (10,000 cells/well).

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂. This allows cells to attach and form a uniform monolayer.

Coelenterazine Loading
  • Aspirate the culture medium from the cell plate.

  • Gently add 20 µL of the 5 µM Coelenterazine h Loading Solution to each well.

  • Incubate the plate for 2-4 hours at room temperature, protected from light. This incubation period is crucial for the co-factor to passively diffuse across the cell membrane and reconstitute the functional holo-aequorin photoprotein.

High-Throughput Screening (Agonist Mode)
  • Prepare the EPMP compound plate by diluting the DMSO source plate into Assay Buffer.

  • Set up the luminometer (e.g., FLIPR, FDSS/µCELL) with an automated injection head for a 384-well format. Program the instrument to inject 20 µL from the compound plate and immediately begin kinetic reading for 30-60 seconds.

  • Place the cell plate into the luminometer.

  • Initiate the run. The instrument will inject the EPMP solution, bringing the final volume to 40 µL/well. Luminescence (RLU) is recorded over time.

  • Controls:

    • Negative Control (0% Activation): Wells containing cells + Assay Buffer with 0.5% DMSO.

    • Positive Control (100% Activation): Wells containing cells + a known saturating concentration of a reference agonist.

High-Throughput Screening (Antagonist Mode)
  • Follow steps 1-2 from the Agonist Mode protocol, injecting 10 µL of the EPMP compound solution.

  • Incubate the plate for 15-30 minutes. This pre-incubation allows EPMP to bind to the receptor.

  • Program the luminometer for a second injection. This injection will add 10 µL of a reference agonist at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response).

  • Initiate the run. The instrument will inject the agonist and immediately measure the luminescent signal.

  • Controls:

    • Negative Control (100% Inhibition): Wells containing cells + Assay Buffer with 0.5% DMSO (no agonist).

    • Positive Control (0% Inhibition): Wells containing cells + reference agonist (at EC₈₀) + Assay Buffer with 0.5% DMSO.

Data Analysis and Quality Control

Data Normalization

Raw RLU values can vary due to well position, cell number, and instrument fluctuations. Data must be normalized to percent activity or percent inhibition.

  • Agonist Mode (% Activation): % Activation = 100 * (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl)

  • Antagonist Mode (% Inhibition): % Inhibition = 100 * (1 - (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay. It measures the separation between the positive and negative control distributions.

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable for screening
< 0Unacceptable assay

An assay must consistently achieve a Z'-factor ≥ 0.5 to be considered reliable for HTS.

Dose-Response Analysis and Hit Identification

For active compounds ("hits") identified in the primary screen, a dose-response experiment is performed to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists).

  • Create a 10-point, 3-fold serial dilution of EPMP.

  • Run the assay as described above.

  • Plot the normalized response (%) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or an in-house data analysis platform.

  • The EC₅₀/IC₅₀ value is the concentration of EPMP that produces 50% of the maximal response or inhibition.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Inconsistent cell plating- Low signal from positive control- High variability in negative control- Use an automated liquid handler for cell seeding- Titrate reference agonist to confirm optimal concentration- Ensure proper mixing of DMSO controls
High Well-to-Well Variability - Edge effects in the microplate- Incomplete mixing of reagents- Avoid using the outer rows/columns of the plate- Optimize injection speed and mixing parameters on the luminometer
False Positives - Compound auto-luminescence- Compound cytotoxicity- Pre-screen compounds in an empty plate to check for luminescence- Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo)
False Negatives - Compound precipitation- Insufficient incubation time- Check compound solubility in assay buffer- Optimize pre-incubation time for antagonist mode

References

  • D. S. B. Daniels, A. R. D. Varghese, P. P. C. L. V. S. Kumar. The Piperazine Nucleus in Organic Synthesis. Organic & Medicinal Chemistry International Journal, 2018. [Link]

  • V. K. Tiwari, B. Singh, et al. Piperazine: A Key Substructure in Approved Drugs. European Journal of Medicinal Chemistry, 2020. [Link]

  • A. S. Hauser, M. M. Attwood, et al. Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 2017. [Link]

  • B. L. Roth, J. Irwin, B. K. Shoichet. Discovery of new GPCR ligands for probing signal transduction. Nature Chemical Biology, 2017. [Link]

  • A. B. Tobin. G-protein-coupled receptor-effector coupling and signaling. The FEBS Journal, 2008. [Link]

  • O. Shimomura. The discovery of aequorin and green fluorescent protein. Journal of Microscopy, 2005. [Link]

  • J.-H. Zhang, T. D. Y. Chung, K. R. Oldenburg. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 1999. [Link]

Method

Application Note: Derivatization Strategies for the Analysis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Abstract This document provides detailed application notes and protocols for the chemical derivatization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine for enhanced analysis by gas chromatography (GC) and high-perfo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine for enhanced analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Due to its high polarity, low volatility, and lack of a native chromophore, direct analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1][2][3] This guide details two robust pre-column derivatization strategies: acylation with trifluoroacetic anhydride (TFAA) for GC-MS analysis and fluorescent labeling with dansyl chloride for HPLC-FLD/UV analysis. The rationale behind reagent selection, step-by-step protocols, and expected analytical outcomes are discussed to provide researchers, scientists, and drug development professionals with a comprehensive framework for reliable quantification.

Introduction: The Analytical Challenge

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a polyamine containing a sterically hindered primary amine and two tertiary amines within its piperazine moiety. This molecular structure presents several analytical challenges:

  • High Polarity: The multiple amine groups make the molecule highly polar, leading to strong interactions with active sites (e.g., residual silanols) in chromatographic systems. This often results in significant peak tailing in both GC and reversed-phase HPLC.[1][4][5]

  • Low Volatility: The compound's polarity and molecular weight inhibit its volatilization, making it unsuitable for direct GC analysis without derivatization.[2][3]

  • Poor Detectability: The molecule lacks a significant chromophore or fluorophore, resulting in poor sensitivity when using common HPLC detectors like UV-Vis or fluorescence.[6]

To overcome these limitations, chemical derivatization is an essential sample preparation step. The primary goal is to chemically modify the analyte to improve its physicochemical properties for analysis: increasing volatility for GC and introducing a detectable tag for HPLC.[2][7] This note focuses on targeting the primary amine, which is the most reactive site for common derivatizing agents.

Rationale for Derivatization Approach

The selection of a derivatization strategy is dictated by the chosen analytical technique. The protocols outlined below are designed to be robust and target the primary amine group, which is the most accessible and reactive functional group for derivatization.

Analytical Technique Goal of Derivatization Chosen Reagent Rationale
GC-MS Increase volatility, thermal stability, and improve peak shape.Trifluoroacetic Anhydride (TFAA)Reacts readily with the primary amine to form a stable, volatile trifluoroacetyl derivative. The fluorine atoms enhance sensitivity for Electron Capture Detection (ECD) and provide a characteristic mass shift for MS.[8][9][10]
HPLC-FLD/UV Introduce a highly responsive chromophore/fluorophore.Dansyl Chloride (Dns-Cl)Reacts with the primary amine to form a stable, intensely fluorescent derivative, enabling detection at picomole to femtomole levels and improving retention on reversed-phase columns.[6][11]

Protocol 1: Acylation for GC-MS Analysis

This protocol details the derivatization of the analyte's primary amine with Trifluoroacetic Anhydride (TFAA). The acylation reaction replaces the active hydrogen on the amine with a trifluoroacetyl group, significantly reducing polarity and increasing volatility.[8][9][12]

Materials and Reagents
  • 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine sample/standard

  • Trifluoroacetic Anhydride (TFAA), >99% purity

  • Anhydrous Ethyl Acetate (or other suitable aprotic solvent like Dichloromethane)

  • Triethylamine (TEA), >99% purity (optional, as catalyst/acid scavenger)[13]

  • Reaction Vials (2 mL, with PTFE-lined screw caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Step-by-Step Derivatization Protocol
  • Sample Preparation: Transfer a known amount of sample (or a solution containing the analyte) into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as TFAA reacts violently with water.[9]

  • Reconstitution: Add 100 µL of anhydrous ethyl acetate to the dried residue. Vortex briefly to ensure the analyte is fully dissolved.

  • Reagent Addition: Add 50 µL of TFAA to the vial. If peak tailing or incomplete reaction is suspected, 10 µL of TEA can be added to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.[13]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes to drive the reaction to completion.[12]

  • Cooling & Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Expected Outcome & Data Interpretation

The reaction yields the N-trifluoroacetyl derivative of the analyte.

G Analyte Analyte (Primary Amine) Derivative N-trifluoroacetyl Derivative (Volatile, GC-amenable) Analyte->Derivative + TFAA 70°C, 30 min TFAA TFAA ((CF3CO)2O)

Acylation reaction of the primary amine with TFAA.

For mass spectrometry, expect a mass increase of 96 Da (mass of -COCF₃ minus the mass of -H) for the derivatized molecule. The derivative will exhibit a significantly shorter retention time and a much more symmetrical peak shape compared to any underivatized analyte that might elute.

Protocol 2: Fluorescent Labeling for HPLC Analysis

This protocol uses dansyl chloride to attach a fluorescent tag to the primary amine. The reaction, known as dansylation, occurs under alkaline conditions to ensure the amine is deprotonated and nucleophilic.[6] The resulting dansyl-adduct is highly fluorescent and more hydrophobic, improving both detection and reversed-phase chromatographic retention.[6]

Materials and Reagents
  • 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine sample/standard

  • Dansyl Chloride (Dns-Cl) solution (e.g., 5 mg/mL in anhydrous acetone, prepare fresh)

  • Carbonate-Bicarbonate Buffer (100 mM, pH ~9.8)

  • Ammonium Hydroxide solution (10% v/v in water, for quenching)[14]

  • Acetonitrile (ACN), HPLC grade

  • Reaction Vials (2 mL, amber or covered with foil to protect from light)

  • Heating block or water bath

Step-by-Step Derivatization Protocol
  • Sample Preparation: Pipette 50 µL of the aqueous sample or standard solution into a 2 mL amber reaction vial.

  • Buffering: Add 100 µL of the carbonate-bicarbonate buffer (pH 9.8) to the vial and mix. The alkaline pH is critical for the reaction to proceed.[6][15]

  • Derivatization: Add 200 µL of the freshly prepared dansyl chloride solution. Cap the vial tightly and vortex thoroughly.

  • Reaction: Incubate the vial in a heating block or water bath at 60°C for 45 minutes. The reaction should be performed in the dark to prevent photodegradation of the dansyl group.[14][16]

  • Quenching: After incubation, cool the vial to room temperature. Add 25 µL of 10% ammonium hydroxide solution to the mixture and vortex. This step consumes the excess dansyl chloride, preventing it from interfering with the chromatography.[6][14]

  • Analysis: The sample is now ready for injection into the HPLC system equipped with a fluorescence or UV detector.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_post Post-Reaction Sample Aqueous Sample Buffer Add Alkaline Buffer (pH 9.8) Sample->Buffer Reagent Add Dansyl-Cl (in Acetone) Buffer->Reagent Incubate Incubate 60°C (in Dark) Reagent->Incubate Quench Quench with NH4OH Incubate->Quench Analyze Inject into HPLC-FLD Quench->Analyze

Workflow for dansylation and HPLC analysis.
Expected Outcome & Data Interpretation

The reaction yields the highly fluorescent N-dansyl derivative.

  • Detection: Use a fluorescence detector with excitation wavelength (λex) around 330-350 nm and emission wavelength (λem) around 520-540 nm. A UV detector can also be used (approx. 254 nm).

  • Chromatography: The dansylated product is significantly more hydrophobic than the parent compound. This results in stronger retention on a reversed-phase column (e.g., C18) and allows for effective separation from polar matrix components.[6]

  • Mass Spectrometry: For LC-MS applications, expect a mass increase of 233 Da (mass of dansyl group minus the mass of -H). The tertiary amine in the dansyl group helps promote strong signal in positive mode electrospray ionization.[14]

Method Validation and Quality Control

For both protocols, it is essential to validate the derivatization procedure to ensure trustworthiness and reliability.

  • Reaction Completeness: Analyze a series of standards to confirm that the peak area of the derivative reaches a plateau with increasing reagent concentration or reaction time, indicating the reaction has gone to completion.

  • Derivative Stability: Analyze derivatized samples at several time points after preparation (e.g., 0, 4, 8, 24 hours) to assess the stability of the derivative under storage conditions.

  • Blanks and Controls: Always prepare a reagent blank (all reagents except the analyte) to identify any potential interfering peaks from the derivatization reagents or solvents.[13]

Conclusion

The analytical challenges posed by 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine can be effectively overcome through chemical derivatization. Acylation with TFAA renders the molecule volatile and suitable for GC-MS analysis, providing excellent chromatographic performance. For high-sensitivity applications, fluorescent labeling with dansyl chloride enables robust quantification by HPLC-FLD. The detailed protocols provided in this application note serve as a validated starting point for researchers to develop reliable analytical methods for this and structurally similar compounds.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. Retrieved January 17, 2026, from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence generation for their determination by liquid chromatography. (2001). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982). PubMed. Retrieved January 17, 2026, from [Link]

  • Targeted quantification of amino acids by dansylation. (2019). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. (2020). Technology Networks. Retrieved January 17, 2026, from [Link]

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Gas chromatography of amines as various derivatives. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How to Obtain Good Peak Shapes. (n.d.). GL Sciences. Retrieved January 17, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved January 17, 2026, from [Link]

  • Ugly peak shape of amine compound. (2009). Chromatography Forum. Retrieved January 17, 2026, from [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Tackling Common Challenges in Chromatography. (n.d.). Chrom Tech, Inc.. Retrieved January 17, 2026, from [Link]

  • HPLC problems with very polar molecules. (n.d.). Axion Labs. Retrieved January 17, 2026, from [Link]

  • 1-Propanamine, 2-methyl, N,N-diethyl - Chemical Properties. (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • 2-Propanamine, 2-methyl- - Chemical Properties. (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Pharmacokinetic Study of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Introduction 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a novel small molecule entity with a chemical structure suggesting potential therapeutic applications. As with any new chemical entity destined for clinica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a novel small molecule entity with a chemical structure suggesting potential therapeutic applications. As with any new chemical entity destined for clinical use, a thorough understanding of its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, provides critical insights into its absorption, distribution, metabolism, and excretion (ADME). This information is fundamental for selecting a safe and effective dosing regimen in humans.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust pharmacokinetic study for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. The protocols outlined herein are grounded in established scientific principles and align with international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5]

Preclinical Pharmacokinetic Study Design

The primary goals of preclinical PK studies are to characterize the ADME properties of a new drug candidate in animal models, to help select an initial safe dose for human trials, and to identify potential target organs for toxicity.[3] The choice of animal species should be scientifically justified, often using one rodent and one non-rodent species.[6]

Rationale for Preclinical Study Design

A well-designed preclinical study will elucidate key PK parameters such as bioavailability, clearance, volume of distribution, and half-life. Given the structure of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, which contains a piperazine ring and a primary amine, potential metabolic pathways may include N-dealkylation, oxidation of the piperazine ring, and conjugation reactions. The study design must be comprehensive enough to capture the parent drug and any significant metabolites.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol outlines a single-dose PK study in Sprague-Dawley rats.

Materials:

  • 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (test article)

  • Vehicle suitable for intravenous (IV) and oral (PO) administration

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Cannulation materials (for serial blood sampling)

  • Blood collection tubes (containing appropriate anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dose Formulation: Prepare the test article in the vehicle at the desired concentrations for IV and PO administration. Ensure formulation stability.

  • Animal Groups:

    • Group 1 (IV): n=5 males, n=5 females. Administer a single IV bolus dose (e.g., 1 mg/kg).

    • Group 2 (PO): n=5 males, n=5 females. Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approximately 0.25 mL) via a cannulated vessel at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Urine and Feces Collection (Optional): House a subset of animals in metabolic cages to collect urine and feces for excretion studies.

Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA).[1] Key parameters are summarized in the table below.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral dose)

Bioanalytical Method Validation

A validated bioanalytical method is crucial for the reliable quantification of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in biological matrices. The validation should be performed in accordance with ICH M10 guidelines.[4]

Rationale for Method Validation

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[4][7] This involves assessing the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

Protocol: LC-MS/MS Method Validation

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of small molecules in biological fluids due to its high sensitivity and selectivity.

Key Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Calibration Curve To establish the relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy and precision criteria must be met.
Matrix Effect To assess the influence of the biological matrix on analyte ionization.IS-normalized matrix factor CV ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Workflow Diagram

G cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis dev_lc LC Method Optimization (Column, Mobile Phase) dev_ms MS/MS Optimization (MRM Transitions) dev_lc->dev_ms val_select Selectivity & Matrix Effect dev_ms->val_select val_cal Calibration Curve (Linearity, Range) val_select->val_cal val_ap Accuracy & Precision (Intra- & Inter-day) val_cal->val_ap val_lloq LLOQ Determination val_ap->val_lloq val_stab Stability Assessment (Freeze-thaw, Bench-top, Long-term) val_lloq->val_stab sa_prep Sample Preparation (e.g., Protein Precipitation) val_stab->sa_prep sa_run LC-MS/MS Run sa_prep->sa_run sa_data Data Processing & QC sa_run->sa_data

Caption: Bioanalytical Method Validation Workflow.

Clinical Pharmacokinetic Study Design

Following successful preclinical evaluation, the focus shifts to understanding the drug's behavior in humans. Early phase clinical trials are essential for this purpose.[1][8]

Rationale for Clinical Study Design

The initial clinical PK study, often a Phase 1 "first-in-human" trial, aims to assess the safety, tolerability, and pharmacokinetic profile of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in healthy volunteers.[9] A single ascending dose (SAD) and multiple ascending dose (MAD) design is a common approach.

Protocol: Phase 1 Single and Multiple Ascending Dose Study

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Participants: Healthy adult male and female volunteers.

Methodology:

  • Single Ascending Dose (SAD) Phase:

    • Enroll sequential cohorts of subjects (e.g., 8 subjects per cohort; 6 active, 2 placebo).

    • Administer a single oral dose of the drug, starting with a very low dose predicted from preclinical data.

    • Escalate the dose in subsequent cohorts after a safety review of the preceding cohort's data.

    • Collect serial blood samples for PK analysis over a period of 24-72 hours.

  • Multiple Ascending Dose (MAD) Phase:

    • Enroll new cohorts of subjects.

    • Administer the drug once daily for a defined period (e.g., 7-14 days).

    • Dose escalation will be based on the safety and PK data from the SAD phase and previous MAD cohorts.

    • Collect intensive PK samples on Day 1 and at steady-state (e.g., Day 7 or 14). Trough samples may be collected on other days.

  • Safety Monitoring: Continuously monitor subjects for adverse events, including vital signs, ECGs, and clinical laboratory tests.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters will be determined using non-compartmental analysis for both SAD and MAD phases.[1] For the MAD phase, steady-state parameters (Cmax,ss, Cmin,ss, AUCτ,ss) will be calculated. Statistical analyses will be performed to assess dose proportionality and drug accumulation. Population PK modeling may also be employed to identify sources of variability in drug exposure.[10]

Experimental Workflow Diagram

G cluster_SAD Single Ascending Dose (SAD) Phase cluster_MAD Multiple Ascending Dose (MAD) Phase cluster_Analysis Data Analysis & Reporting sad_cohort1 Cohort 1 (Low Dose) n=8 (6 Active, 2 Placebo) sad_safety1 Safety & PK Review sad_cohort1->sad_safety1 sad_cohort2 Cohort 2 (Dose Escalation) sad_safety1->sad_cohort2 sad_cohortN ... Subsequent Cohorts sad_cohort2->sad_cohortN mad_cohort1 Cohort A (Low Dose) Daily Dosing (e.g., 7 days) sad_cohortN->mad_cohort1 Inform Dosing analysis_pk PK Parameter Calculation (NCA, PopPK) sad_cohortN->analysis_pk analysis_safety Safety & Tolerability Assessment sad_cohortN->analysis_safety mad_safety1 Safety & PK Review mad_cohort1->mad_safety1 mad_cohort2 Cohort B (Dose Escalation) mad_safety1->mad_cohort2 mad_cohortN ... Subsequent Cohorts mad_cohort2->mad_cohortN mad_cohortN->analysis_pk mad_cohortN->analysis_safety analysis_report Clinical Study Report analysis_pk->analysis_report analysis_safety->analysis_report

Caption: Phase 1 SAD/MAD Clinical Trial Workflow.

Conclusion

The successful execution of the preclinical and clinical pharmacokinetic studies detailed in these application notes will provide a comprehensive understanding of the ADME properties of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This foundational knowledge is indispensable for making informed decisions throughout the drug development process, ultimately paving the way for safe and effective therapeutic use. Adherence to regulatory guidelines and rigorous scientific principles is essential at every stage to ensure data integrity and support successful regulatory submissions.

References

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Lowe, P. J., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 38(5), 611–624.
  • van der Aart, J., et al. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Clinical and Translational Science, 15(4), 834–851.
  • Clinical Trials Arena. (n.d.). Gaining an Understanding of Pharmacokinetic Protocols.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University.
  • National Center for Biotechnology Information. (n.d.). Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. PubChem.
  • de Wildt, S. N., et al. (2017). How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians. Archives of Disease in Childhood - Education and Practice Edition, 102(3), 154–160.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Norwich Clinical Services. (2015). Practical considerations of study design and protocol writing.
  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Population Pharmacokinetics. FDA.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.
  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. ICH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Welcome to the dedicated technical support center for the synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Overview of the Synthetic Pathway

The synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine typically involves a multi-step process. A common and effective route is the reductive amination between 2-amino-2-methyl-1-propanol and a suitable carbonyl compound, followed by N-alkylation of the resulting piperazine derivative. Understanding the nuances of each step is critical for maximizing the yield and purity of the final product.

A generalized synthetic approach is outlined below:

G cluster_0 Step 1: Piperazine Ring Formation cluster_1 Step 2: N-Ethylation 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Intermediate_Piperazinone Intermediate_Piperazinone 2-Amino-2-methyl-1-propanol->Intermediate_Piperazinone + Diethyl oxalate (or similar C2 source) Substituted_Piperazine Substituted_Piperazine Intermediate_Piperazinone->Substituted_Piperazine Reduction (e.g., LiAlH4) Final_Product 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine Substituted_Piperazine->Final_Product + Ethylating Agent (e.g., Ethyl iodide)

Caption: Generalized synthetic workflow for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle common challenges.

Low Yield in Piperazine Ring Formation

Q1: My initial cyclization reaction to form the piperazine ring from 2-amino-2-methyl-1-propanol is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from incomplete reaction, side product formation, or degradation of the starting material. Here’s a breakdown of potential issues and solutions:

  • Inefficient Dehydration: The initial condensation to form the piperazinone intermediate involves the removal of water. If water is not effectively removed, the equilibrium may not favor product formation.

    • Solution: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

  • Suboptimal Reaction Temperature: The temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition of the starting materials or products.

    • Solution: Carefully optimize the reaction temperature. Start with the literature-reported temperature and then systematically vary it in small increments (e.g., ±10 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials and a lower yield of the desired product.

    • Solution: Ensure accurate measurement of your starting materials. A slight excess of one reactant may be beneficial, but this should be determined empirically.

Challenges in the Reduction Step

Q2: I'm observing a complex mixture of products after the reduction of the piperazinone intermediate. How can I improve the selectivity of this reduction?

A2: The reduction of the amide functionality in the piperazinone is a critical step. A complex product mixture suggests that the reducing agent may not be selective or the reaction conditions are too harsh.

  • Choice of Reducing Agent: Strong, non-selective reducing agents can lead to the formation of multiple byproducts.

    • Solution: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. However, its reactivity requires careful control of the reaction temperature (typically starting at 0 °C and then slowly warming to room temperature or reflux). Alternative, milder reducing agents could be explored, though they may require longer reaction times or higher temperatures.

  • Incomplete Reaction: If the reduction is not driven to completion, you will have a mixture of the starting piperazinone and the desired piperazine.

    • Solution: Ensure a sufficient excess of the reducing agent is used (typically 1.5 to 2 equivalents). Monitor the reaction closely by TLC or LC-MS until the starting material is fully consumed.

  • Work-up Procedure: The quenching and work-up of reactions involving powerful hydrides like LiAlH₄ are critical for isolating the product.

    • Solution: Follow a standard Fieser work-up procedure (sequential addition of water, 15% NaOH solution, and then more water) to carefully quench the excess hydride and precipitate the aluminum salts, which can then be filtered off.

Issues with N-Ethylation

Q3: The final N-ethylation step is giving me a mixture of the mono-ethylated product and the di-ethylated (quaternary salt) byproduct. How can I favor mono-alkylation?

A3: The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of piperazines, especially with reactive alkylating agents.[1][2]

  • Stoichiometry of the Alkylating Agent: Using an excess of the ethylating agent (e.g., ethyl iodide or ethyl bromide) is a primary cause of di-alkylation.[1]

    • Solution: Use a stoichiometric amount (1.0 equivalent) or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the ethylating agent.[2]

  • Slow Addition: Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of a second alkylation event on the already formed product.

    • Solution: Add the ethylating agent dropwise over a prolonged period to maintain a low concentration in the reaction mixture.[1]

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the second, generally slower, alkylation to occur.

    • Solution: Perform the reaction at a lower temperature.[1] This can significantly decrease the rate of the second alkylation relative to the first.

  • Choice of Base: A strong base can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation.

    • Solution: Use a milder base, such as potassium carbonate or sodium bicarbonate, to minimize the formation of the di-substituted byproduct.[1]

Experimental Protocol: Selective Mono-N-Ethylation of a Substituted Piperazine

  • Dissolve the substituted piperazine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or acetone).

  • Add a mild inorganic base, such as potassium carbonate (1.5-2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the ethylating agent (e.g., ethyl iodide, 1.0 eq.) dropwise over 1-2 hours with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start Dissolve Piperazine & Base in Solvent Cool Cool to 0 °C Start->Cool Add_Ethylating_Agent Slowly Add Ethylating Agent Cool->Add_Ethylating_Agent React Warm to RT & Stir Overnight Add_Ethylating_Agent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Filter & Concentrate Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Mono-ethylated Product Purify->End

Caption: Workflow for selective mono-N-ethylation of piperazine derivatives.

Purification Challenges

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

A4: The basic nature of the final product and the potential for similar polarity byproducts can make purification challenging.

  • Column Chromatography: This is the most common method for purification.

    • Optimization: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent the product from streaking on the silica gel column.

  • Acid-Base Extraction: This can be a useful technique to separate the basic product from non-basic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt. The layers are then separated, and the aqueous layer is basified (e.g., with 1M NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

    • Solvent Screening: A systematic screening of different solvents and solvent mixtures is necessary to find suitable conditions for crystallization.

Quantitative Data Summary

The following table provides a general overview of expected yields for each step of the synthesis under optimized conditions. These values are illustrative and can vary depending on the specific reagents and conditions used.

Reaction StepKey ReagentsTypical Yield Range
Piperazine Ring Formation 2-Amino-2-methyl-1-propanol, Diethyl oxalate60-80%
Reduction of Piperazinone Lithium aluminum hydride70-90%
N-Ethylation Substituted piperazine, Ethyl iodide75-95% (mono-alkylated)

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline.

Sources

Optimization

Technical Support Center: Purification of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Introduction: Welcome to the technical support guide for the purification of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This molecule, characterized by its dual amine functionalities—a primary amine and a tertiary...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This molecule, characterized by its dual amine functionalities—a primary amine and a tertiary amine within a piperazine ring—presents a unique set of purification challenges. Its high polarity, basicity, and potential for forming closely related impurities necessitate a carefully considered purification strategy. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

The inherent basicity of this diamine can lead to issues during silica gel chromatography, such as peak tailing and irreversible adsorption. Furthermore, its polarity often results in high water solubility, complicating extractive workups. This document provides a structured approach to overcoming these common hurdles, ensuring the isolation of high-purity material essential for downstream applications.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My crude product contains significant amounts of unreacted starting materials (e.g., N-ethylpiperazine). How can I remove them effectively?

Answer: The presence of residual starting materials is a common issue. The purification strategy depends on the physical properties of the starting materials relative to your product. Given that 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine has two basic nitrogen atoms (pKa values are likely different), a liquid-liquid acid-base extraction can be a powerful first-pass purification step.

The primary amine of your product is significantly more basic than the tertiary amine of N-ethylpiperazine. This difference can be exploited. By carefully adjusting the pH of the aqueous phase, you can selectively protonate and extract your product, leaving less basic impurities in the organic phase.

Troubleshooting Steps:

  • Initial pH Adjustment: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract with a dilute aqueous acid solution (e.g., 1M HCl). Both your product and residual N-ethylpiperazine will move into the aqueous phase.

  • Selective Back-Extraction: Carefully raise the pH of the aqueous layer incrementally using a base like sodium bicarbonate or dilute sodium hydroxide, while monitoring with a pH meter. N-ethylpiperazine, being less basic, will be deprotonated first and can be extracted back into an organic layer at a lower pH.

  • Product Isolation: Further increase the pH to deprotonate your more basic product, which can then be extracted into a fresh organic phase.

For a more detailed workflow, refer to the "Protocol 1: Selective Acid-Base Extraction" section below.

FAQ 2: I'm observing significant peak tailing and poor recovery during silica gel column chromatography. What is causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine functionalities of your molecule. This strong interaction leads to:

  • Irreversible Adsorption: A portion of your compound gets permanently stuck to the column, resulting in low recovery.

  • Peak Tailing: The compound elutes slowly and unevenly, leading to broad, tailing peaks that co-elute with other impurities.

Solutions:

  • Deactivating the Silica: The most common solution is to add a small amount of a competitive base to your mobile phase. This base will "cap" the acidic silanol sites, preventing your product from binding too strongly.

    • Recommended Additive: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol/TEA).

  • Using an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Treated Silica: Pre-treated or end-capped silica gel is also commercially available.

Workflow for Optimizing Chromatography:

Caption: Troubleshooting workflow for amine chromatography.

FAQ 3: My final product is a viscous oil that refuses to crystallize. How can I obtain a solid material?

Answer: Many multi-functional amines are difficult to crystallize directly as the free base due to their conformational flexibility and strong intermolecular hydrogen bonding, which can favor an amorphous or oily state. The most reliable method to obtain a solid is to convert the amine into a salt.

Salt Formation Strategy: The formation of a hydrochloride (HCl) or hydrobromide (HBr) salt introduces ionic character and a more rigid crystal lattice, which significantly aids in crystallization.

Step-by-Step Guide:

  • Dissolve your purified oil in a suitable solvent like isopropanol, ethanol, or diethyl ether.

  • Slowly add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) while stirring.

  • The salt will often precipitate out of the solution immediately. If not, you can induce crystallization by cooling the solution, scratching the inside of the flask with a glass rod, or adding a seed crystal.

  • Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

This procedure is detailed further in "Protocol 2: Salt Formation for Crystallization" .

Detailed Experimental Protocols

Protocol 1: Selective Acid-Base Extraction

This protocol is designed to separate the diamine product from less basic amine impurities.

  • Dissolution: Dissolve the crude reaction mixture (approx. 5 g) in 100 mL of ethyl acetate.

  • Initial Extraction: Transfer the solution to a separatory funnel and extract with 2 x 50 mL of 1M HCl (aq). Combine the aqueous layers. At this stage, all basic components should be in the aqueous phase.

  • First Basification & Extraction: Adjust the pH of the combined aqueous layers to ~8.5 using 2M NaOH (aq) while monitoring with a pH meter. Extract with 3 x 50 mL of ethyl acetate. This organic phase will contain the less basic impurities (e.g., N-ethylpiperazine).

  • Second Basification & Product Extraction: Further adjust the pH of the aqueous layer to >12 with 2M NaOH (aq). Extract the deprotonated product with 3 x 75 mL of ethyl acetate.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Salt Formation for Crystallization

This protocol describes the conversion of the purified amine oil to a solid hydrochloride salt.

  • Dissolution: Dissolve the purified 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine oil in a minimal amount of isopropanol (IPA).

  • Acidification: While stirring, slowly add a 2M solution of HCl in IPA dropwise until the solution becomes slightly acidic (test with pH paper).

  • Precipitation: A white precipitate should form. If precipitation is slow, cool the flask in an ice bath and gently scratch the inner wall with a glass rod.

  • Aging: Allow the slurry to stir at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small volume of cold IPA, followed by a wash with cold diethyl ether.

  • Drying: Dry the solid hydrochloride salt in a vacuum oven at 40-50°C to a constant weight.

Data Summary

The choice of purification technique significantly impacts the final purity of the product. Below is a table summarizing typical outcomes for different methods.

Purification MethodKey Impurities RemovedTypical PurityAdvantagesDisadvantages
Acid-Base Extraction Starting materials, acidic/neutral byproducts85-95%Scalable, cost-effectiveMay not remove structurally similar impurities
Silica Gel Chromatography (with TEA) Byproducts, isomers, polar impurities>98%High resolution separationPotential for product loss, requires solvent
Salt Formation & Recrystallization Minor impurities, isomers (sometimes)>99%Yields stable, solid materialRequires a pure starting oil, adds a process step

Logical Relationships in Purification Strategy

The following diagram illustrates the decision-making process for purifying 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine.

Caption: Decision tree for purification strategy.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

Troubleshooting

Overcoming solubility issues with 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in assays

Guide Focus: Overcoming Solubility Challenges with 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in Biochemical and Cell-Based Assays Introduction: Understanding the Molecule Welcome to the technical support guide for...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Focus: Overcoming Solubility Challenges with 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in Biochemical and Cell-Based Assays

Introduction: Understanding the Molecule

Welcome to the technical support guide for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This document provides in-depth troubleshooting for common solubility issues encountered during in-vitro experiments. As a substituted piperazine derivative, this compound possesses multiple basic nitrogen atoms, making its aqueous solubility highly dependent on pH. Understanding its inherent chemical nature is the first step to ensuring reliable and reproducible assay results.

The structure contains three basic amine groups: two within the piperazine ring and one primary amine on the propanamine tail. These groups can be protonated in acidic conditions, significantly enhancing the molecule's interaction with water and thereby increasing its solubility.[1][2][3] Conversely, at neutral or alkaline pH, the molecule is more likely to be in its less soluble, non-ionized form.

Inferred Physicochemical Properties

While specific experimental data for this exact molecule is not publicly available, we can infer its properties based on its structural motifs, such as piperazine and propanamine.

PropertyInferred Value / CharacteristicRationale & Implication for Assays
Compound Type Polybasic AmineContains multiple protonatable nitrogen atoms.
pKa (Strongest Basic) Estimated ~9.5 - 10.5Based on pKa values of 1-ethylpiperazine and 2-methyl-1-propylamine.[4][5] This high pKa means the compound will be predominantly ionized and more soluble at pH values significantly below this range.
Aqueous Solubility pH-DependentHigh solubility at acidic pH (pH < 7), rapidly decreasing as pH approaches and exceeds the pKa.[1][6][7]
LogP Estimated ~1.5 - 2.5The ethyl and methyl groups contribute to lipophilicity, which can lead to poor aqueous solubility of the neutral form.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address the challenges you may face in the lab.

Category 1: Initial Dissolution & Stock Preparation

Question: My compound, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, won't dissolve in my standard neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

Answer: This is expected behavior due to the compound's polybasic nature. At neutral pH, the amine groups are not fully protonated, leading to low aqueous solubility. The primary cause is the unfavorable interaction between the relatively lipophilic, uncharged molecule and the polar water molecules.

Solution Pathway:

  • pH Adjustment (Recommended First Step): The most effective strategy is to lower the pH of your solvent.[8] By protonating the amine groups, you create a positively charged species that readily dissolves in water.

  • Use of Organic Co-solvents: If pH modification is incompatible with your assay, using a water-miscible organic solvent to prepare a concentrated stock solution is the standard alternative.

Question: How do I correctly prepare a stock solution using pH adjustment?

Answer: This involves creating a slightly acidic solution to dissolve the compound, which can then be diluted into your final assay buffer.

Protocol 1: Preparation of an Acidified Aqueous Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine powder.

  • Initial Suspension: Add a volume of high-purity water (e.g., Milli-Q®) to the powder to create a slurry. Do not expect it to dissolve at this stage.

  • Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution until the compound fully dissolves. The target pH for complete dissolution will likely be between 4.0 and 5.5.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH. If necessary, adjust to your desired stock solution pH.

  • Final Volume: Add water to reach the final target concentration (e.g., 10 mM).

  • Sterilization: If for use in cell culture, sterile-filter the stock solution through a 0.22 µm syringe filter.

Trustworthiness Check: Before adding the stock to your final assay medium, perform a small test dilution to ensure it doesn't precipitate upon mixing with the higher-pH buffer. The final pH of the assay medium should not be significantly altered.

Question: I see immediate precipitation when I dilute my DMSO stock solution into my cell culture media or aqueous buffer. How can I prevent this?

Answer: This phenomenon, known as "crashing out," occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous system where its solubility is much lower.[9] The organic solvent disperses, leaving the compound to precipitate in the unfavorable aqueous environment.

Core Cause: The final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit at that specific pH and temperature.

Troubleshooting This Issue
Recommended SolutionMechanistic ExplanationKey Considerations
Lower the Final Concentration The simplest solution is often to reduce the compound's concentration in the final assay to a level below its aqueous solubility limit.Determine the maximum soluble concentration by performing a serial dilution test and observing for precipitation.
Use Serial Dilution Instead of a single large dilution, perform a stepwise (serial) dilution. This allows for a more gradual change in solvent environment, reducing the shock that causes precipitation.[9]A good practice is to dilute the DMSO stock into a small volume of media/buffer first, mix well, and then transfer that to the final volume.
Increase Final DMSO % Increasing the percentage of co-solvent in the final assay medium can keep the compound in solution.[8][10]CRITICAL: Most cell-based assays are sensitive to DMSO. Keep the final concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. Always run a vehicle control with the same DMSO concentration.
Pre-warm the Media/Buffer Solubility often increases with temperature. Adding stock to cold media can exacerbate precipitation.[11][12]Always use media pre-warmed to 37°C for cell-based assays.[9]
Category 2: Advanced Solubility Enhancement

Question: I've tried adjusting the pH, but it negatively impacts my enzyme/cell viability. Using more than 0.1% DMSO is also not an option. What are my next steps?

Answer: When pH and standard co-solvents are not viable options, you must explore more advanced formulation techniques. The goal is to increase the apparent solubility of the compound without altering the bulk solution properties in a way that compromises the assay.

G cluster_0 cluster_1 cluster_2 cluster_3 start Solubility Issue Identified ph_adjust Can Assay Tolerate pH < 7.0? start->ph_adjust ph_yes SUCCESS: Use Acidified Aqueous Stock ph_adjust->ph_yes Yes cosolvent Can Assay Tolerate >0.1% Co-solvent? ph_adjust->cosolvent No end Assay-Compatible Formulation ph_yes->end ph_no No cosolvent_yes Optimize Co-solvent (DMSO, Ethanol, PEG 400) cosolvent->cosolvent_yes Yes excipients Consider Advanced Excipients cosolvent->excipients No cosolvent_yes->end cosolvent_no No excipient_types Cyclodextrins (e.g., HP-β-CD) Surfactants (e.g., Polysorbate 80) excipients->excipient_types excipients->end

Caption: Troubleshooting workflow for solubility.

Solution 1: Alternative Co-solvents

While DMSO is common, other co-solvents can be tested for efficacy and compatibility.[10][13]

Co-SolventRecommended Starting Conc.ProsCons
Ethanol ≤ 1%Less cytotoxic than DMSO for some cell lines.Can be volatile; may have biological effects.
Polyethylene Glycol 400 (PEG 400) ≤ 1%Generally low toxicity; good solubilizer for many compounds.Higher viscosity; may interfere with some plate readers.
Glycerol ≤ 2%Very low toxicity.High viscosity; can be difficult to pipette accurately.

Protocol 2: Co-solvent Screening

  • Prepare 10 mM stock solutions of your compound in DMSO, Ethanol, and PEG 400.

  • In parallel, prepare a set of microfuge tubes containing your final assay buffer.

  • Add each stock solution to the buffer to achieve a final solvent concentration of 0.1%, 0.25%, 0.5%, and 1.0%.

  • Vortex gently and let stand at room temperature for 30 minutes.

  • Visually inspect for precipitation. For a more quantitative measure, read the absorbance at 600 nm; an increase indicates scattering from precipitates.

  • Concurrently, run a toxicity assay on your cells using the same concentrations of each co-solvent alone (vehicle control) to determine the maximum tolerated level.

Solution 2: Use of Solubilizing Excipients

Excipients are pharmacologically inactive substances that can enhance solubility. For in-vitro assays, cyclodextrins are a prime choice.[14][15]

Mechanism of Cyclodextrins: Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[13] Your lipophilic compound can enter the hydrophobic core, forming an "inclusion complex" that has a water-soluble exterior, thus dramatically increasing its apparent aqueous solubility.[16]

Caption: Effect of pH on the ionization and solubility of an amine compound.

References
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • How can I increase the solubility to perform an enzyme assay? (2015). ResearchGate. [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.). National Center for Biotechnology Information. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]

  • Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). National Center for Biotechnology Information. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2022). ResearchGate. [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2023). Biopharma PEG. [Link]

  • Compound 2-Methyl-1-propylamine (FDB012495). (n.d.). FooDB. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Technology Networks. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]

  • pH and Solubility. (n.d.). Fiveable. [Link]

  • General synthetic strategies toward piperazine scaffold. (n.d.). ResearchGate. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). MDPI. [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2023). Proclinical. [Link]

  • Chemical Properties of 2-Propanamine, N-methyl- (CAS 4747-21-1). (n.d.). Cheméo. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (n.d.). National Center for Biotechnology Information. [Link]

  • pH Effects on Solubility. (2022). YouTube. [Link]

  • Solubilizer Excipients. (n.d.). Protheragen. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2023). ResearchGate. [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Semantic Scholar. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Chemical Properties of Propanamide, N-ethyl-2-methyl. (n.d.). Cheméo. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. (2021). YouTube. [Link]

  • Solubility of Piperazine. (n.d.). Solubility of Things. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). PubMed Central, National Center for Biotechnology Information. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate. (n.d.). PubMed Central, National Center for Biotechnology Information. [Link]

  • Chemical Properties of 2-Propanamine, N-ethyl-N-nitroso- (CAS 16339-04-1). (n.d.). Cheméo. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Semantic Scholar. [Link]

  • The Effect of pH on Solubility. (n.d.). Chemistry Steps. [Link]

  • N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Properties of 1-Propanamine, 2-methyl, N,N-diethyl. (n.d.). Cheméo. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine in Solution

Welcome to the Technical Support Center for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your results.

Introduction to the Stability of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a molecule of interest in pharmaceutical research, featuring a substituted piperazine ring. Like many piperazine derivatives, its stability in solution is a critical factor that can influence experimental outcomes, from initial screening to formulation development. Understanding the potential degradation pathways is essential for accurate and reproducible research. The primary stability concerns for this compound stem from the inherent reactivity of the piperazine and amine functional groups, which are susceptible to oxidation, pH-dependent hydrolysis, and photodegradation.

This guide will walk you through the common stability challenges and provide practical solutions to mitigate them.

Part 1: Troubleshooting Guide - Common Stability Issues

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers

Symptom: You observe a time-dependent decrease in the expected biological activity or a diminishing peak area in your HPLC analysis when the compound is dissolved in aqueous buffers.

Potential Cause: The stability of piperazine derivatives is often pH-dependent.[1] The tertiary amines in the piperazine ring and the primary amine of the propanamine moiety can participate in acid-base catalyzed degradation. At certain pH values, the compound may be more susceptible to hydrolysis or oxidative degradation.

Troubleshooting Steps:

  • Conduct a pH-Stability Profile:

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 3, 5, 7.4, 9).

    • Dissolve your compound in each buffer at a known concentration.

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated stability-indicating HPLC method.

    • Plot the percentage of the remaining compound against time for each pH to identify the optimal pH for stability.

  • Buffer Selection:

    • Once the optimal pH is determined, select a buffer system with a pKa close to this pH to ensure robust pH control throughout your experiment.

    • Be aware that some buffer components can catalyze degradation. For instance, phosphate buffers can sometimes participate in hydrolysis reactions. Consider alternative buffers like citrate or TRIS if you suspect buffer-specific catalysis.

  • Salt Form:

    • If you are working with the free base, consider using a salt form of the compound (e.g., hydrochloride or citrate salt). Salt formation can significantly improve the aqueous stability of amine-containing compounds.[1]

Issue 2: Appearance of Unknown Peaks in Chromatograms Upon Storage

Symptom: When analyzing your stock solution or experimental samples, you notice new peaks eluting close to your parent compound, and the area of your main peak decreases over time.

Potential Cause: This is a classic sign of chemical degradation. For 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, the likely degradation pathways are oxidation and hydrolysis.

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The presence of dissolved oxygen or trace metal ions can catalyze this process.

  • Hydrolytic Degradation: While the core structure is generally robust against hydrolysis, extreme pH conditions or elevated temperatures can promote cleavage of bonds within the molecule.

Troubleshooting Steps:

  • Control for Oxidation:

    • Use Degassed Solvents: Prepare your solutions using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Include Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution.

    • Use Amber Vials: Protect your solutions from light, as photo-oxidation can be a significant degradation pathway.[2]

  • Storage Conditions:

    • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.[3]

    • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into your solution.

  • Develop a Stability-Indicating Method:

    • It is crucial to have an analytical method that can separate the parent compound from its degradation products.[4][5] This often involves optimizing the mobile phase, column type, and gradient conditions in your HPLC method. A detailed protocol for a forced degradation study to develop such a method is provided in Part 3.

Issue 3: Inconsistent Results in Cell-Based Assays

Symptom: You observe high variability in your experimental results, such as IC50 values, when using the compound in cell culture media.

Potential Cause: The complex composition of cell culture media (containing salts, amino acids, and metal ions) can impact the stability of your compound. Additionally, enzymatic degradation by components in the serum can occur.

Troubleshooting Steps:

  • Assess Stability in Media:

    • Incubate your compound in the complete cell culture medium (with and without serum) under your experimental conditions (e.g., 37°C, 5% CO2).

    • At various time points, extract the compound from the media and analyze its concentration by HPLC or LC-MS. This will help you determine the compound's half-life in the assay environment.

  • Fresh Preparations:

    • Always prepare fresh dilutions of your compound in the cell culture medium immediately before adding it to the cells. Avoid pre-incubating the compound in the medium for extended periods.

  • Control for Adsorption:

    • Highly lipophilic compounds can adsorb to plasticware. Consider using low-adhesion microplates and polypropylene tubes to minimize loss of the compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine?

A1: Based on the chemistry of piperazine and related amines, the most probable degradation products arise from oxidation. The primary and tertiary amine nitrogens are susceptible to oxidation, leading to the formation of N-oxides. The ethyl group on the piperazine ring could also be a site of metabolic or oxidative modification. Under more strenuous conditions, ring-opening of the piperazine moiety could occur.

Q2: How should I prepare and store my stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. These solutions should be stored in tightly sealed, amber glass vials at -20°C or -80°C.[3] Prepare small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

Q3: My compound is a free base and has poor aqueous solubility. How can I improve its solubility without compromising stability?

A3: Poor aqueous solubility is a common issue. Here are a few strategies:

  • pH Adjustment: Since the compound is basic, lowering the pH of the aqueous solution will protonate the amine groups, forming a more soluble salt in situ. However, you must first determine the optimal pH for stability as described in the troubleshooting section.

  • Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can be used in your aqueous buffer to improve solubility. Be sure to validate that the concentration of the co-solvent does not affect your experimental system.

  • Formulation with Excipients: For more advanced applications, cyclodextrins or other solubilizing agents can be used to form inclusion complexes, enhancing aqueous solubility.

Q4: I need to perform a forced degradation study. What are the standard conditions I should test?

A4: According to ICH guideline Q1A(R2), a forced degradation study should include the following conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method[2][4][6]:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide (H2O2) at room temperature.

  • Thermal Stress: Dry heat (e.g., 80°C).

  • Photostability: Exposure to a combination of visible and UV light.

A detailed protocol is provided in the next section.

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine to develop a stability-indicating analytical method.

Objective: To generate potential degradation products and validate an HPLC method for its ability to separate these from the parent compound.

Materials:

  • 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2, 30%)

  • Calibrated HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2. Keep at room temperature for 24 hours. Dilute to 0.1 mg/mL.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample to a final concentration of 0.1 mg/mL.

    • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

    • Optimize the HPLC method (e.g., gradient, mobile phase pH) to achieve baseline separation of the parent peak from all degradation product peaks.

Data Summary Table:

Stress ConditionIncubation Time (hrs)Temperature (°C)% DegradationNumber of Degradation Peaks
0.1 M HCl2460[Insert Data][Insert Data]
0.1 M NaOH2460[Insert Data][Insert Data]
3% H2O224Room Temp[Insert Data][Insert Data]
Thermal (Solid)4880[Insert Data][Insert Data]
Photolytic[Specify][Specify][Insert Data][Insert Data]
Visualization of Degradation Pathways and Workflows

Potential Oxidative Degradation Pathway

G A 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine B N-Oxide at Piperazine N4 A->B Oxidation (e.g., H2O2) C N-Oxide at Piperazine N1 A->C Oxidation (e.g., H2O2) D N-Oxide at Primary Amine A->D Oxidation (e.g., H2O2) E Ring-Opened Products B->E Further Degradation C->E Further Degradation D->E Further Degradation

Caption: Potential oxidative degradation pathways.

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C, solid) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute (if applicable) B->G C->G D->G E->G F->G H HPLC Analysis G->H I Evaluate Peak Purity & % Degradation H->I

Caption: Workflow for a forced degradation study.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH Topic Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Stability-indicating HPLC method optimization using quality. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Stability Indicating HPLC Method Development and Validation. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • N-Ethylpiperazine Or N-Ethyl Piperazine CAS 5308-25-8 Manufacturers and Suppliers. [Link]

  • 1-Ethylpiperazine Dealer and Distributor. [Link]

  • N-ETHYLPIPERAZINE Product Information. [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

  • The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. [Link]

  • Oxidative Degradation of 2-Amino-2-Methyl-1-propanol. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. [Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in assays with 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with piperazine-containing compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with piperazine-containing compounds, exemplified by molecules like 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. While specific assay interference and mechanistic effects are unique to each compound, the principles of robust assay design and troubleshooting are universal. This resource provides a framework for identifying and resolving inconsistencies in your experimental results.

Part 1: Troubleshooting Guides - A Symptom-Based Approach

Inconsistent results in assays can manifest in various ways. This section is structured to help you diagnose and resolve common issues based on the symptoms you observe in your data.

Issue 1: High Variability Between Replicates

High variability between replicate wells is a frequent challenge that can obscure real experimental effects.

Possible Causes and Solutions:

  • Inconsistent Pipetting: Small volume variations, especially of concentrated compounds, can lead to significant concentration differences in assay wells.

    • Protocol:

      • Ensure your pipettes are calibrated regularly.

      • Use reverse pipetting for viscous solutions.

      • When preparing serial dilutions, ensure thorough mixing between each dilution step.

      • For critical experiments, consider preparing a master mix of the compound at its final working concentration to add to all wells, rather than adding a small volume of a highly concentrated stock.

  • Edge Effects in Microplates: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in reagent concentrations.[1]

    • Protocol:

      • Avoid using the outer wells of the plate for experimental samples.

      • Fill the perimeter wells with a buffer or sterile water to create a humidity barrier.[1]

      • Ensure plates are incubated in a humidified incubator. For long incubation times, consider placing plates in a secondary container with a damp cloth.[2]

  • Cell Seeding Inconsistency: Uneven cell distribution across the plate will result in variable cell numbers per well, impacting any cell-based assay readout.

    • Protocol:

      • Ensure a single-cell suspension before seeding by gently triturating the cell suspension.

      • After adding cells to the plate, gently swirl the plate in a figure-eight motion to distribute cells evenly before placing it in the incubator.

      • Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow cells to settle.

Issue 2: High Background Signal

An elevated background signal can mask the specific signal from your experimental samples, reducing the assay window and sensitivity.

Possible Causes and Solutions:

  • Compound Interference: The test compound itself may possess properties (e.g., autofluorescence) that interfere with the assay detection method.

    • Protocol:

      • Run a control plate containing the compound in assay buffer without cells or other biological reagents to measure its intrinsic signal.

      • If the compound is fluorescent, check its excitation and emission spectra to see if they overlap with your detection reagents.

      • If interference is confirmed, you may need to switch to a different assay platform with an alternative detection method (e.g., from fluorescence to luminescence).

  • Contaminated Reagents: Buffers, media, or other reagents may be contaminated, leading to a non-specific signal.

    • Protocol:

      • Prepare fresh reagents.

      • Filter-sterilize all buffers and media.

      • Test each reagent individually to identify the source of the high background.

Issue 3: Poor or No Assay Signal

A lack of signal can be due to a variety of factors, from reagent issues to incorrect experimental setup.

Possible Causes and Solutions:

  • Inactive Compound: The compound may have degraded due to improper storage or handling. Piperazine derivatives can be sensitive to factors like light and moisture.[3][4]

    • Protocol:

      • Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.[3][5]

      • Prepare fresh stock solutions. For long-term storage, consider aliquoting stock solutions to minimize freeze-thaw cycles.[6]

      • If possible, verify the compound's integrity using an analytical method like HPLC.

  • Incorrect Assay Conditions: The assay may not be running under optimal conditions (e.g., temperature, pH, incubation time).

    • Protocol:

      • Review the assay protocol and ensure all steps are followed correctly.

      • Equilibrate all reagents to the recommended assay temperature before use.[7]

      • Optimize critical parameters such as incubation time and reagent concentrations.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of piperazine-containing compounds in a laboratory setting.

Q1: How should I prepare and store stock solutions of piperazine derivatives?

A1: Proper preparation and storage are crucial for maintaining the integrity of your compound.

  • Solvent Selection: Start by consulting the manufacturer's data sheet for recommended solvents. If not available, test solubility in a small amount of common solvents like DMSO, ethanol, or water. For cell-based assays, it is critical to use a high-purity, anhydrous grade solvent.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your assay, which can have off-target effects.

  • Storage: Store stock solutions in tightly sealed vials, protected from light, and at the recommended temperature (typically -20°C or -80°C).[3][5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[6]

Q2: What are some general considerations for working with piperazine-containing compounds?

A2: Piperazine derivatives are a broad class of compounds with diverse biological activities. While specific effects are compound-dependent, some general principles apply.

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling any new compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]

  • Potential for Off-Target Effects: The piperazine moiety is a common scaffold in many biologically active compounds and can interact with various receptors and enzymes. Be aware of the potential for off-target effects and consider running appropriate control experiments to assess specificity.

  • pH Sensitivity: The protonation state of the nitrogen atoms in the piperazine ring is pH-dependent, which can affect the compound's solubility, cell permeability, and target engagement. Ensure your assay buffer has a stable pH.

Q3: My cell-based assay results are inconsistent from one experiment to the next. What should I check?

A3: Reproducibility issues in cell-based assays are common and often multifactorial.[1]

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered morphology and physiology.[8]

  • Serum and Media Variability: Use the same lot of serum and media for a set of experiments to minimize variability from these complex biological mixtures.

  • Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator.

Part 3: Data Presentation and Experimental Workflows

Table 1: Troubleshooting Summary for Inconsistent Assay Results
Symptom Potential Cause Recommended Action
High Variability Pipetting InaccuracyCalibrate pipettes, use reverse pipetting for viscous liquids.
Edge EffectsAvoid outer wells, use a humidity barrier.
Inconsistent Cell SeedingEnsure single-cell suspension, use proper seeding technique.
High Background Compound InterferenceTest compound for autofluorescence/luminescence.
Reagent ContaminationPrepare fresh, sterile reagents.
No/Low Signal Compound DegradationPrepare fresh stock solutions, verify compound integrity.
Suboptimal Assay ConditionsReview and optimize assay protocol (e.g., temperature, incubation time).
Diagram 1: General Troubleshooting Workflow for Inconsistent Assay Results

TroubleshootingWorkflow General Troubleshooting Workflow Inconsistent_Results Inconsistent Results Observed Check_Replicates High Variability in Replicates? Inconsistent_Results->Check_Replicates Check_Signal Low or No Signal? Check_Replicates->Check_Signal No Troubleshoot_Variability Address Pipetting, Edge Effects, Seeding Check_Replicates->Troubleshoot_Variability Yes Check_Background High Background Signal? Check_Signal->Check_Background No Troubleshoot_Signal Check Compound Activity, Assay Conditions Check_Signal->Troubleshoot_Signal Yes Troubleshoot_Background Investigate Compound Interference, Reagent Contamination Check_Background->Troubleshoot_Background Yes Review_Protocol Review and Optimize Protocol Check_Background->Review_Protocol No Troubleshoot_Variability->Review_Protocol Troubleshoot_Signal->Review_Protocol Troubleshoot_Background->Review_Protocol Consistent_Results Consistent Results Achieved Review_Protocol->Consistent_Results

Sources

Optimization

Optimizing dosage for in vivo studies with 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

A Guide for Researchers on 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine and Similar Compounds Disclaimer: As of the last update, specific preclinical data for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is not e...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine and Similar Compounds

Disclaimer: As of the last update, specific preclinical data for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is not extensively available in public literature. This guide is therefore intended to provide a robust framework based on established principles of preclinical pharmacology and toxicology. Researchers should adapt these methodologies to their specific findings for this novel chemical entity.

Introduction for the Senior Application Scientist

Welcome to the technical support guide for optimizing in vivo study designs with novel piperazine derivatives, using 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine as a working example. The journey from a promising compound to a candidate for clinical trials is paved with meticulous preclinical evaluation. A critical component of this is the determination of a safe and effective dose range. This guide is structured to address common challenges and questions that arise during this crucial phase of drug development. We will delve into the core principles of dose selection, study design, and data interpretation to ensure the scientific rigor of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I have no prior in vivo data for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. How do I select a starting dose for my first animal study?

A1: Selecting a starting dose in the absence of prior in vivo data requires a multi-faceted approach. Initially, in vitro data is crucial. You should determine the compound's potency (e.g., EC50 or IC50) in relevant cell-based assays. This provides a preliminary indication of the concentration required for a biological effect.

For a first-in-animal study, a common approach is to start with a fraction of the in vitro effective concentration, after converting it to a dose. However, a more formal method involves allometric scaling, which uses pharmacokinetic data from multiple animal species to predict human pharmacokinetic parameters.[1][2][3][4] If you have data from at least two species (e.g., mouse and rat), you can use allometric scaling to estimate a human equivalent dose (HED).[5] The FDA provides guidance on this process.[5]

In the absence of any in vivo data, a conservative approach is to start with very low doses, for instance, 1/100th of the dose that shows any effect in vitro, and escalate from there in a dose-ranging study.

Q2: My compound shows good in vitro efficacy but no in vivo effect at the initial doses. What are the potential reasons?

A2: This is a common challenge in drug development. Several factors could be at play:

  • Poor Pharmacokinetics (PK): The compound may not be well absorbed, could be rapidly metabolized, or quickly eliminated from the body. This means it may not be reaching the target tissue in sufficient concentrations or for a long enough duration. A preliminary pharmacokinetic study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Bioavailability Issues: If administered orally, the compound may have low bioavailability. You may need to consider alternative routes of administration (e.g., intravenous, intraperitoneal) or reformulate the compound to improve its absorption.

  • Target Engagement: The compound may not be reaching its intended biological target in the complex in vivo environment. This could be due to protein binding in the plasma or inability to cross cellular membranes.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease or the target pathway may differ between species.

Q3: I'm observing unexpected toxicity at doses I predicted to be safe. What are my next steps?

A3: Unexpected toxicity requires immediate and careful investigation.

  • Dose De-escalation: Immediately halt dose escalation and consider testing intermediate doses to more precisely define the Maximum Tolerated Dose (MTD).[7][8]

  • Clinical Observations: Meticulously record all clinical signs of toxicity (e.g., weight loss, changes in behavior, altered posture).

  • Histopathology and Clinical Pathology: At the end of the study, conduct a thorough histopathological examination of major organs and analyze blood samples for markers of organ damage (e.g., liver enzymes, kidney function markers).

  • Mechanism of Toxicity: Try to understand if the toxicity is an exaggerated pharmacological effect (on-target toxicity) or an effect on an unrelated target (off-target toxicity). In vitro safety pharmacology assays can help identify potential off-target effects.

Troubleshooting Guides

Issue 1: High Variability in Animal Responses to the Compound
Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Dosing Technique Ensure all personnel are trained and standardized on the administration route (e.g., oral gavage, IV injection). Use appropriate needle sizes and injection volumes.Minor variations in administration can significantly impact the rate and extent of drug absorption, leading to variable plasma concentrations.
Animal Stress Acclimatize animals to the housing and handling procedures before the study begins. Minimize noise and disturbances in the animal facility.Stress can alter physiological parameters, including metabolism and blood flow, which can affect drug disposition and response.
Formulation Issues Check the stability and homogeneity of your dosing solution/suspension. Ensure the compound is fully dissolved or uniformly suspended before each dose.If the compound precipitates or is not uniformly distributed in the vehicle, animals will receive inconsistent doses.
Genetic Variability in Animals If using outbred stocks, consider switching to an inbred strain to reduce genetic variability in drug metabolism and response.Inbred strains are genetically identical, which can help to minimize inter-animal variability in pharmacokinetic and pharmacodynamic responses.
Issue 2: Difficulty in Establishing a Clear Dose-Response Relationship
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Dose Range Your selected doses may be too high (on the plateau of the dose-response curve) or too low (below the threshold for a measurable effect). Conduct a wider dose-range finding study with more dose groups.[9][10]A well-defined dose-response curve requires testing a range of doses that elicit responses from minimal to maximal effect.
Pharmacokinetic Non-Linearity At higher doses, absorption, metabolism, or excretion pathways may become saturated, leading to a disproportionate increase in exposure. Conduct a pharmacokinetic study at multiple dose levels.Understanding the relationship between dose and exposure (AUC, Cmax) is critical for interpreting the dose-response relationship.
U-shaped Dose-Response Curve Some compounds exhibit a "U-shaped" or hormetic dose-response, where low doses have a greater effect than high doses. Include a wider range of doses, particularly at the lower end.This non-monotonic dose-response is a recognized biological phenomenon that can be missed with a narrow dose range.
Insufficient Sample Size A small number of animals per group may not provide enough statistical power to detect a significant dose-dependent effect.[11]Increasing the sample size can improve the statistical power to detect real differences between dose groups.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a range of doses for subsequent efficacy studies.[7]

Materials:

  • 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

  • Appropriate vehicle (e.g., saline, 0.5% methylcellulose)

  • Rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Standard laboratory equipment for animal dosing and observation

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to groups (e.g., 4-5 groups with 3-5 animals per sex per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro data or allometric scaling, select a starting dose. Subsequent doses should be escalated in a geometric progression (e.g., 2x or 3x increments).[9]

  • Dosing: Administer the compound once daily for 7-14 days via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Record clinical signs of toxicity twice daily.

    • Measure body weight daily.

    • At the end of the study, collect blood for hematology and clinical chemistry.

    • Conduct a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[12][13][14][15][16] The MTD is the dose below the dose that causes significant toxicity.[6]

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of the compound.

Materials:

  • 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

  • Appropriate vehicle

  • Cannulated rodents (for serial blood sampling) or non-cannulated rodents (for terminal blood collection)

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the compound to a group of animals.

  • Blood Sampling:

    • Serial Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from each animal via a cannula.

    • Terminal Sampling: Euthanize a subset of animals at each time point and collect a blood sample via cardiac puncture.

  • Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method.

  • Data Analysis: Use pharmacokinetic modeling software to calculate PK parameters.[17][18][19][20]

Data Presentation

Table 1: Example of a Dose-Ranging Study Design
GroupTreatmentDose (mg/kg)Number of Animals (Male/Female)
1Vehicle Control05/5
2Compound X15/5
3Compound X105/5
4Compound X1005/5
5Compound X10005/5
Table 2: Example of Key Pharmacokinetic Parameters
ParameterValueUnit
Cmax1500ng/mL
Tmax1.5hours
AUC(0-inf)8500ng*h/mL
t1/24.2hours
Bioavailability (F%)35%

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Studies In Vitro Data In Vitro Data DRF Study DRF Study In Vitro Data->DRF Study Inform Starting Dose NOAEL/MTD Determination NOAEL/MTD Determination DRF Study->NOAEL/MTD Determination Dose-Response Study Dose-Response Study NOAEL/MTD Determination->Dose-Response Study Select Dose Range Single Dose PK Single Dose PK PK/PD Modeling PK/PD Modeling Single Dose PK->PK/PD Modeling PK/PD Modeling->Dose-Response Study Inform Dosing Regimen Optimal Dose Selection Optimal Dose Selection Dose-Response Study->Optimal Dose Selection

Caption: Workflow for In Vivo Dose Optimization.

Dose_Response_Curve Y-Axis Response (%) X-Axis Log[Dose] Origin Origin->Y-Axis  100  0 Origin->X-Axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ED50_X ED50 ED50_point ED50_point->ED50_X ED50_Y ED50_Y->ED50_point Plateau Plateau

Caption: Illustrative Dose-Response Relationship.

References

  • No-observed-adverse-effect level - Wikipedia. Available at: [Link]

  • Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed. Available at: [Link]

  • How Do Toxicological Studies Determine the No Observed Adverse Effect Level (NOAEL)? Available at: [Link]

  • PKPD model - Wikipedia. Available at: [Link]

  • Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed. Available at: [Link]

  • NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia - Anilocus. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Model - MATLAB & Simulink - MathWorks. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Available at: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available at: [Link]

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Troubleshooting

Technical Support Center: Managing Cytotoxicity of Piperazine-Based Compounds in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for managing the in vitro cytotoxicity of novel compounds. This guide focuses on strategies to und...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for managing the in vitro cytotoxicity of novel compounds. This guide focuses on strategies to understand and mitigate the cytotoxic effects of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine and related piperazine-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death even at low concentrations of my piperazine compound. What is the first step I should take?

The first and most critical step is to perform a comprehensive dose-response and time-course experiment.[1] A single concentration at a single time point can be misleading. Different cell lines exhibit varying metabolic rates and sensitivities to chemical compounds. By testing a wide range of concentrations (e.g., from nanomolar to high micromolar) over several time points (e.g., 24, 48, and 72 hours), you can determine the EC50 (half-maximal effective concentration) and identify a potential therapeutic window.[2]

Q2: What are the likely mechanisms of cytotoxicity for a compound like 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine?

While the specific mechanism for this novel compound may not be fully elucidated, many piperazine derivatives and other cytotoxic agents induce cell death through two primary pathways: apoptosis and oxidative stress.[3][4][5]

  • Apoptosis (Programmed Cell Death): This is a controlled, energy-dependent process of cell suicide. It is often initiated by cellular stress and involves the activation of a cascade of enzymes called caspases.[6][7][8] A key executioner is Caspase-3, which, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[8][9][10]

  • Oxidative Stress: Many drugs can lead to an overproduction of reactive oxygen species (ROS) within the cell.[3][4][11] When the cell's natural antioxidant defenses are overwhelmed, these ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and death.[3][11][12]

Q3: Could my cell culture conditions be exacerbating the compound's cytotoxicity?

Absolutely. Suboptimal culture conditions can sensitize cells to the effects of a test compound. Key factors to consider include:

  • Cell Confluence: Overly confluent cultures can experience nutrient depletion and waste accumulation, leading to increased cell death. It's recommended to passage cells when they are in the late logarithmic growth phase and not exceeding 80% confluence.[13]

  • Serum Concentration: Serum contains growth factors and other components that can influence cell proliferation and sensitivity to drugs. For some experiments, reducing the serum concentration or performing serum starvation may be necessary to synchronize cells or reduce confounding factors.[14][15][16][17]

  • Contamination: Mycoplasma or other microbial contamination can stress cells and alter their response to experimental treatments.[18][19] Regular testing for contamination is crucial.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Air bubbles in wells- Edge effects in the plate- Ensure thorough mixing of cell suspension before plating.- Carefully inspect plates for bubbles and remove them with a sterile pipette tip.[20]- Avoid using the outer wells of the plate for experimental conditions; fill them with sterile media or PBS to maintain humidity.
Sudden, widespread cell detachment and lysis - Compound concentration is too high (necrotic effect)- Contamination (bacterial or fungal)- Incorrect buffer/media formulation- Expand the lower end of your dose-response curve to include much lower concentrations.- Visually inspect the culture for signs of contamination (turbidity, color change).[18]- Verify the pH and formulation of all reagents.[13]
Cells appear stressed (e.g., rounded, granular) but viability assays (like MTT) show minimal change - The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic.- The compound might be interfering with the assay itself (e.g., inhibiting mitochondrial reductases in the MTT assay).[21]- Perform a cell counting assay (e.g., Trypan Blue exclusion) at multiple time points to assess proliferation.- Use a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay).[20]

Experimental Protocols & Workflows

Workflow for Investigating and Mitigating Cytotoxicity

The following diagram illustrates a systematic approach to understanding and reducing the cytotoxicity of your compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Validation A Dose-Response & Time-Course (e.g., MTT, LDH assays) B Determine EC50 A->B C Apoptosis Assay (Caspase-3 Activity) B->C If cytotoxic D Oxidative Stress Assay (ROS Measurement) B->D If cytotoxic E Optimize Culture Conditions (e.g., Serum Starvation) C->E Based on findings F Co-treatment with Antioxidants (e.g., N-acetylcysteine) C->F Based on findings D->E Based on findings D->F Based on findings G Re-evaluate Dose-Response with Mitigation Strategy E->G F->G H Confirm Reduced Cytotoxicity G->H

Caption: A systematic workflow for characterizing, understanding, and mitigating compound-induced cytotoxicity.

Protocol 1: Dose-Response Analysis using MTT Assay

This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[22]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of your piperazine compound in culture medium. It's advisable to perform a wide range of concentrations initially (e.g., 10-fold dilutions from 100 µM to 1 nM).[1]

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).[1]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration to determine the EC50 value.

Protocol 2: Assessment of Apoptosis via Caspase-3 Activation

Caspase-3 is a key executioner caspase in the apoptotic pathway.[6][7][8] Its activation is a hallmark of apoptosis.[9][10]

  • Cell Treatment: Treat cells in a suitable culture plate with your compound at concentrations around the determined EC50. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Lysis: After the desired incubation period, harvest and lyse the cells using a buffer compatible with the caspase-3 activity assay kit.

  • Assay: Use a commercially available fluorometric or colorimetric assay kit that measures the cleavage of a specific Caspase-3 substrate (e.g., DEVD).

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Analysis: Quantify the increase in Caspase-3 activity relative to the vehicle control. A significant increase suggests the compound induces apoptosis.

Visualizing the Apoptotic Pathway

Apoptosis cluster_0 Apoptotic Stimulus cluster_1 Initiation cluster_2 Execution Compound Piperazine Compound (Cellular Stress) Mitochondria Mitochondrial Pathway Compound->Mitochondria induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Cleavage Cleavage of Cellular Proteins Caspase3->Cleavage leads to Apoptosis Apoptosis Cleavage->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.

Mitigation Strategies

Co-treatment with Antioxidants

If your results suggest that oxidative stress is a major contributor to the cytotoxicity, co-treatment with an antioxidant can be a viable strategy to mitigate these effects.[23][24][25]

Antioxidant Typical Starting Concentration Range Key Considerations
N-acetylcysteine (NAC) 1 - 10 mMA precursor to glutathione, a major intracellular antioxidant. Water-soluble.
Vitamin E (α-tocopherol) 10 - 100 µMA lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. Requires a solvent like ethanol or DMSO.
Ascorbic Acid (Vitamin C) 50 - 200 µMA water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.

Important Note: Antioxidants can sometimes interfere with the mechanism of action of certain anticancer drugs.[23][26] It is essential to determine if reducing cytotoxicity with an antioxidant negatively impacts the desired therapeutic effect of your compound.

Serum Starvation for Cell Synchronization

Serum starvation can be used to synchronize cells in the G0/G1 phase of the cell cycle.[16][17] This can be useful for reducing variability in cytotoxicity assays, as cells in different phases of the cell cycle can have different sensitivities to drugs.

General Protocol:

  • Grow cells to approximately 70% confluency in their normal growth medium (e.g., containing 10% FBS).[17]

  • Wash the cells with serum-free medium.

  • Incubate the cells in low-serum (e.g., 0.2-0.5% FBS) or serum-free medium for 12-24 hours.[14][15]

  • After the starvation period, you can proceed with your compound treatment.

References

  • ResearchGate. (n.d.). Caspase-3 activation via the intrinsic and extrinsic apoptotic... Retrieved from [Link]

  • Lippincott Williams & Wilkins. (2000). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. Journal of Cell Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]

  • Assay Genie. (2023). Cleaved Caspase-3 and Apoptosis. Retrieved from [Link]

  • Star Republic. (n.d.). Serum starvation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (2016). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. Retrieved from [Link]

  • American Physiological Society. (2016). Serum starvation: caveat emptor. Retrieved from [Link]

  • Journal of Toxicology. (2012). Drug-induced oxidative stress and toxicity. Retrieved from [Link]

  • National Institutes of Health. (2017). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Retrieved from [Link]

  • PubMed. (2012). Synchronization of mammalian cell cultures by serum deprivation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]

  • Oxford Academic. (2022). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. Retrieved from [Link]

  • Mount Sinai School of Medicine. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2012). (PDF) Drug-Induced Oxidative Stress and Toxicity. Retrieved from [Link]

  • ResearchGate. (2017). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Retrieved from [Link]

  • Insight Medical Publishing. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Retrieved from [Link]

  • National Institutes of Health. (2020). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]

  • National Institutes of Health. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • University of Geneva. (2024). New in vitro platform predicts drug toxicity, improving cancer treatment safety. Retrieved from [Link]

  • National Institutes of Health. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • YouTube. (2008). Antioxidants in Patients Treated for Cancer. Retrieved from [Link]

  • National Institutes of Health. (2016). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]

  • ACS Publications. (2024). Surface HEI-OC1-Engineered Magnetic Nanoparticles with Antioxidant Coatings Mitigate Ototoxic Stress in HEI-OC1 Auditory Cells. Retrieved from [Link]

  • MDPI. (2020). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. Retrieved from [Link]

  • National Institutes of Health. (2018). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

  • ResearchGate. (2014). Can I optimize dose and time in different cell lines?. Retrieved from [Link]

  • PubMed Central. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

  • ACS Publications. (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]

  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

  • MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PubMed. (1983). Cytotoxic effects and biological activity of 2-aza-8-germanspiro[8][10]-decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; spirogermanium) in vitro. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • PubMed. (1993). Comparative Study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and Haloperidol for Their Pharmacological Activities Related to Antipsychotic Efficacy and/or Adverse Side-Effects. Retrieved from [Link]

  • PubChem. (n.d.). 2-{4-[(2H-1,3-Benzodioxol-5-YL)methyl]piperazine-1-carbonyl}. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Welcome to the technical support center for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and diagnose degradation.

I. Understanding the Molecule: A Proactive Approach to Stability

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine possesses two key structural features that dictate its stability profile: a tertiary amine within the N-ethylpiperazine ring and a primary amine on the 2-methyl-1-propanamine moiety. Both functionalities are susceptible to specific degradation pathways, which must be understood to ensure the long-term integrity of the compound.

The piperazine ring, particularly with its tertiary amine, is prone to oxidation. Similarly, the primary amine of the propanamine group can also undergo oxidative degradation.[1][2] Environmental factors such as light, heat, and humidity can accelerate these degradation processes.[3]

II. Frequently Asked Questions (FAQs)

Q1: I've noticed a slight discoloration (yellowing) of my solid 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine sample over time. What could be the cause?

A1: Discoloration is a common indicator of chemical degradation, often due to oxidation. The tertiary amine on the piperazine ring is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and air. To mitigate this, always store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark location.

Q2: My aqueous solution of the compound has become cloudy. What does this signify?

A2: Cloudiness or precipitation in an aqueous solution can indicate several issues:

  • Degradation: The formation of less soluble degradation products.

  • Contamination: Introduction of foreign material.

  • pH shift: Changes in the solution's pH could affect the solubility of the compound or its salts.

  • Microbial growth: If the solution is not sterile.

It is recommended to filter the solution through a 0.22 µm syringe filter and re-analyze its purity by HPLC or LC-MS to identify any new peaks corresponding to degradation products.

Q3: I suspect my sample has degraded. What is the first analytical step I should take?

A3: A comparative High-Performance Liquid Chromatography (HPLC) analysis is the most effective initial step. Compare the chromatogram of your suspect sample against a reference standard or a freshly prepared sample. Look for:

  • A decrease in the peak area of the parent compound.

  • The appearance of new peaks, indicating the formation of impurities.

  • Changes in peak shape, which could suggest the presence of co-eluting impurities.

Q4: Can this compound form nitrosamines?

A4: The potential for nitrosamine formation exists for any compound containing secondary or tertiary amine functionalities, especially in the presence of nitrosating agents (e.g., nitrites).[4] While 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine does not contain a secondary amine, the tertiary amine on the piperazine ring could potentially react under specific conditions. It is crucial to avoid sources of nitrite contamination in your reagents and solvents.

III. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency/Purity in Solid State - Exposure to air (oxidation) - Exposure to light (photodegradation) - Elevated temperature - Moisture absorption (hydrolysis)- Store in a tightly sealed, amber vial under an inert atmosphere. - Store at recommended low temperatures (see Section IV). - Use a desiccator for storage. - Re-test purity using HPLC or GC.
Appearance of New Peaks in Chromatogram - Chemical degradation (oxidation, hydrolysis, etc.)- Characterize the new peaks using LC-MS or GC-MS to identify degradation products. - Conduct a forced degradation study (see Section V) to understand degradation pathways.
Inconsistent Experimental Results - Use of a degraded stock solution.- Always prepare fresh stock solutions for critical experiments. - Regularly check the purity of long-term stock solutions.
pH Instability in Solution - Degradation leading to acidic or basic byproducts. - Interaction with container material.- Use high-purity, buffered solutions where appropriate. - Store solutions in inert containers (e.g., borosilicate glass).

IV. Recommended Storage and Handling Protocols

To ensure the long-term stability of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, adhere to the following protocols:

For Solid Compound:

  • Temperature: Store at 2-8°C for long-term storage. For short-term storage (weeks), room temperature in a desiccator is acceptable.

  • Atmosphere: Store under an inert gas (argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber glass vials or by wrapping clear vials in aluminum foil.[5]

  • Moisture: Store in a desiccator containing a suitable desiccant to prevent moisture absorption.[5]

  • Container: Use tightly sealed, high-quality borosilicate glass vials.

For Solutions:

  • Solvent: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers to maintain a stable pH.

  • Storage: Store solutions at 2-8°C for short-term use (days). For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation: Prepare solutions fresh whenever possible, especially for sensitive assays.

V. Experimental Workflow: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[6][7]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of the compound in appropriate solvents Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC/LC-MS Acid->Analysis Sample & Base->Analysis Sample & Oxidation->Analysis Sample & Thermal->Analysis Sample & Photo->Analysis Sample & Evaluation - Identify degradants - Determine degradation pathways - Validate stability-indicating method Analysis->Evaluation Data leads to

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the structure of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, the following degradation pathways are plausible under forced conditions:

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Potential) Parent 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine N_Oxide N-Oxide Formation (on piperazine tertiary amine) Parent->N_Oxide H₂O₂ Dealkylation De-ethylation (at piperazine nitrogen) Parent->Dealkylation H₂O₂ / Heat Propanamine_Ox Oxidation of Primary Amine (to imine or other species) Parent->Propanamine_Ox H₂O₂ Ring_Opening Piperazine Ring Opening (under harsh acidic/basic conditions) Parent->Ring_Opening Strong Acid/Base + Heat

Caption: Predicted degradation pathways.

VI. Analytical Method Development: A Starting Point

A robust analytical method is crucial for monitoring the stability of your compound. Below is a starting point for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions:

Parameter Recommendation
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is:

  • Specific

  • Linear

  • Accurate

  • Precise

  • Robust

VII. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. (2016, June 7). Loba Chemie. Retrieved from

  • N-ETHYL PIPERAZINE For Synthesis. Alpha Chemika. Retrieved from

  • N-ETHYLPIPERAZINE. Retrieved from

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. (n.d.). ResearchGate. Retrieved from

  • Forced degradation studies. (2016, December 14). MedCrave online. Retrieved from

  • REVIEW: FORCE DEGRADATION STUDIES. (2016, July 1). Pharma Science Monitor. Retrieved from

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (n.d.). ResearchGate. Retrieved from

  • navigating nitrosamine impurities in pharmaceutical industry. (n.d.). iajps. Retrieved from

Sources

Troubleshooting

Method optimization for scaling up 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine synthesis

An In-Depth Guide to the Scalable Synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine: A Technical Support Resource As a Senior Application Scientist, this guide is designed to provide researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine: A Technical Support Resource

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. Moving beyond a simple protocol, this document delves into the causality behind experimental choices, offers robust troubleshooting advice, and addresses critical considerations for scaling up production. Our aim is to equip you with the expertise to navigate the challenges of this synthesis, ensuring efficiency, purity, and reproducibility.

Overview of the Recommended Synthetic Pathway

The synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is most effectively achieved through a two-step process. This pathway was selected for its reliability, use of readily available starting materials, and scalability. The core strategy involves a nucleophilic substitution to form the C-N bond between the piperazine ring and the propanamine backbone, followed by the reduction of a nitro group to the target primary amine.

The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitro Group Reduction A 1-Ethylpiperazine C 1-Ethyl-4-(2-methyl-2-nitropropyl)piperazine A->C Base, Solvent (e.g., K2CO3, Acetonitrile) B 1-Chloro-2-methyl-2-nitropropane B->C D 1-Ethyl-4-(2-methyl-2-nitropropyl)piperazine C->D Purification / Work-up E 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine D->E Reducing Agent (e.g., H2, Pd/C, EtOH)

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

These protocols provide a starting point for laboratory-scale synthesis. Optimization may be required based on specific equipment and raw material purity.

Protocol 2.1: Step 1 - Synthesis of 1-Ethyl-4-(2-methyl-2-nitropropyl)piperazine

This procedure details the nucleophilic substitution reaction. The choice of a carbonate base and acetonitrile as the solvent provides a good balance between reaction rate and ease of work-up.

Materials:

  • 1-Ethylpiperazine

  • 1-Chloro-2-methyl-2-nitropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 1-ethylpiperazine (1.2 equivalents).

  • Heat the mixture to 60-70°C.

  • Add a solution of 1-chloro-2-methyl-2-nitropropane (1.0 equivalent) in acetonitrile dropwise over 1 hour. The exotherm should be carefully controlled.

  • After the addition is complete, maintain the reaction mixture at 75-80°C for 8-12 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2.2: Step 2 - Synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

This protocol describes the reduction of the nitro intermediate to the final amine product using catalytic hydrogenation. This method is highly efficient and avoids the use of stoichiometric metal reagents, simplifying purification.[1]

Materials:

  • 1-Ethyl-4-(2-methyl-2-nitropropyl)piperazine

  • Palladium on Carbon (Pd/C), 10 wt%

  • Ethanol or Methanol

  • Hydrogen (H₂) gas

  • Celite or a similar filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-ethyl-4-(2-methyl-2-nitropropyl)piperazine (1.0 equivalent) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC/LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. Further purification can be achieved by vacuum distillation or salt formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Step 1: Nucleophilic Substitution Issues

Q1: The yield of my substitution reaction is low. What are the likely causes?

A1: Low yields in this step can typically be traced to four main areas:

  • Reagent Quality: Ensure that 1-ethylpiperazine is pure and the solvent is anhydrous. Water can hydrolyze the chloro-alkane and reduce the nucleophilicity of the piperazine.

  • Reaction Temperature: If the temperature is too low, the reaction rate will be slow and may not reach completion. Conversely, excessively high temperatures can lead to side reactions and decomposition. An optimal range is typically 60-80°C.

  • Base Inefficiency: The base is crucial for scavenging the HCl generated. Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and reactivity. Using a stronger base like cesium carbonate can sometimes improve yields but at a higher cost.[2]

  • Side Reactions: The primary competing reaction is the elimination of HCl from 1-chloro-2-methyl-2-nitropropane to form an alkene. This is favored by strong, sterically hindered bases. Using a non-nucleophilic, moderate base like K₂CO₃ helps minimize this.

Troubleshooting_Yield_Step1 start Low Yield in Step 1 q1 Are starting materials pure and anhydrous? start->q1 a1_yes Check Reaction Temperature q1->a1_yes Yes a1_no Purify reagents. Use anhydrous solvent. q1->a1_no No q2 Is temperature optimal (60-80°C)? a1_yes->q2 a2_yes Evaluate Base Effectiveness q2->a2_yes Yes a2_no Adjust temperature. Monitor for side reactions. q2->a2_no No q3 Is base finely powdered and anhydrous? a2_yes->q3 a3_yes Consider side reactions. Check for alkene by-product via GC-MS. q3->a3_yes Yes a3_no Use fresh, finely ground, anhydrous K2CO3. q3->a3_no No

Caption: Decision tree for troubleshooting low yield in Step 1.

Q2: I'm observing the formation of a dialkylated or quaternary salt by-product. How can this be minimized?

A2: This occurs when the product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the electrophile (1-chloro-2-methyl-2-nitropropane). To minimize this, use a slight excess of the starting piperazine (e.g., 1.2-1.5 equivalents) to ensure the electrophile is consumed preferentially by the more nucleophilic secondary amine. Additionally, adding the electrophile slowly and maintaining good agitation helps to keep its instantaneous concentration low, disfavoring the second alkylation.

Step 2: Nitro Group Reduction Issues

Q1: The reduction of the nitro group is incomplete. What should I check?

A1: Incomplete reduction is a common issue in catalytic hydrogenation.

  • Catalyst Activity: The Pd/C catalyst may be deactivated. This can happen if the starting material from Step 1 contains impurities (especially sulfur or halide ions) or if the catalyst is old or has been improperly handled. Always use a fresh, high-quality catalyst.

  • Hydrogen Pressure/Agitation: Ensure the hydrogen pressure is maintained and that stirring is vigorous enough to ensure good mixing of the gas, liquid, and solid catalyst phases. Poor mass transfer of hydrogen to the catalyst surface is a frequent cause of slow or stalled reactions.

  • Solvent: The reaction is typically robust in alcohols like ethanol or methanol. Ensure the solvent is of sufficient purity.

Q2: How can I effectively purify the final product, especially at a larger scale?

A2: While laboratory scale purifications often rely on silica gel chromatography, this is not ideal for large quantities.[3] For scale-up, consider the following:

  • Acid-Base Extraction: Being a basic compound, the product can be selectively extracted. Dissolve the crude material in a non-polar organic solvent (like toluene or MTBE) and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure free base back into an organic solvent.

  • Crystallization: The product can be converted to a crystalline salt (e.g., hydrochloride or citrate) for purification.[4] Dissolving the crude base in a suitable solvent like isopropanol and adding HCl can precipitate the pure salt. The free base can be recovered if needed. This is often the most effective method for achieving high purity on a large scale.

FAQs for Method Optimization and Scale-Up

Q1: What are the primary safety and operational challenges when scaling up the nucleophilic substitution (Step 1)?

A1: The main challenges are thermal management and reagent handling . The reaction is exothermic, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A jacketed reactor with controlled heating and cooling is essential. Slow, controlled addition of the electrophile is critical to manage the exotherm. Handling large quantities of acetonitrile, which is flammable and toxic, also requires appropriate engineering controls and personal protective equipment.

Q2: Which reduction method is preferable for scaling up (Step 2), and why?

A2: For large-scale synthesis, catalytic hydrogenation is almost always preferred over chemical reductions (like using LiAlH₄ or SnCl₂). The advantages are significant:

  • Atom Economy & Waste: Catalytic hydrogenation has high atom economy, with water being the only stoichiometric by-product. Metal-based reductions generate large amounts of metallic waste that require disposal.

  • Safety & Handling: While handling hydrogen gas and pyrophoric catalysts requires specialized equipment and procedures, it is a well-established industrial process. Handling large quantities of highly reactive metal hydrides like LiAlH₄ poses significant safety risks.

  • Work-up & Purification: The work-up for catalytic hydrogenation is simple: filter the catalyst. Reductions with reagents like SnCl₂ require complex work-ups involving pH adjustments and removal of metal salts, which can complicate purification.[5]

Comparison of Reduction Methods for Scale-Up

ParameterCatalytic Hydrogenation (H₂/Pd/C)Metal Hydride (e.g., LiAlH₄)Dissolving Metal (e.g., SnCl₂/HCl)
Primary Reagent Hydrogen GasLithium Aluminum HydrideTin(II) Chloride, HCl
Waste Profile Minimal (spent catalyst)High (aluminum/lithium salts)High (tin salts)
Work-up Simplicity High (Filtration)Low (Quenching, filtration)Very Low (Neutralization, extraction)
Scalability ExcellentPoor to ModerateModerate
Safety Concerns Flammable gas, pyrophoric catalystHighly reactive, water-sensitiveCorrosive acid, toxic metal waste
Cost-Effectiveness Generally highModerate to HighModerate

Q3: Can I perform this synthesis as a one-pot reaction to improve efficiency?

A3: A "one-pot" process where the reduction is performed directly after the substitution without isolating the nitro-intermediate is theoretically possible but challenging.[6] The inorganic salts and any unreacted starting materials from Step 1 could poison the hydrogenation catalyst in Step 2. A simple filtration and solvent swap after the first step is a more robust approach that ensures the success of the critical reduction step, providing a good balance between efficiency and reliability.

References

  • PrepChem. Synthesis of 2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline. Available from: [Link]

  • Google Patents. EP0522277A1 - Process for the preparation of 9-fluoro-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][7]benzothiazine-6-ca. Available from:

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]

  • Google Patents. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • ScienceDirect. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. Available from: https://www.sciencedirect.com/science/article/pii/S022352340600030X
  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • ACS Publications. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Available from: [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]

  • ACS Publications. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Available from: [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available from: [Link]

  • Google Patents. US2919275A - Purification of piperazine.
  • ResearchGate. Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

  • PubMed. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Available from: [Link]

  • PubMed. Non-imidazole Histamine H3 Ligands. Part I. Synthesis of 2-(1-piperazinyl)- And 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole Derivatives as H3-antagonists With H1 Blocking Activities. Available from: [Link]

  • National Institutes of Health. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

  • PubMed. Synthesis of 2-[4-(4-iodophenyl)-1-piperazinylmethyl]-1,3,4-oxadiazole and its potential application in the indirect iodination of carbonyl compounds. Available from: [Link]: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine and Its Analogs for CNS Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperazine Scaffold The piperazine ring is a prevalent structural motif in medicinal chemistry, recognized for its abi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a prevalent structural motif in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets, particularly within the CNS.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for modifications that can significantly influence a compound's pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.[3] This guide focuses on 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a specific piperazine derivative, and compares it with its close structural analogs to elucidate key structure-activity relationships (SAR).

Chemical and Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. Properties such as lipophilicity (LogP), dissociation constant (pKa), and polar surface area (PSA) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimentally determined data for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is limited in publicly available literature, we can extrapolate and compare predicted properties with its close analogs, namely the N-methyl and N-propyl derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (Strongest Basic)
2-(4-Methyl-1-piperazinyl)-2-methyl-1-propanamine C₁₀H₂₃N₃185.310.99.8
2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (Topic Compound) C₁₁H₂₅N₃199.341.39.8
2-(4-Propyl-1-piperazinyl)-2-methyl-1-propanamine C₁₂H₂₇N₃213.371.79.8

Data is based on computational predictions and should be confirmed experimentally.

As illustrated in the table, increasing the length of the N-alkyl substituent on the piperazine ring from methyl to propyl is predicted to incrementally increase the lipophilicity (LogP) of the compound. This seemingly minor structural modification can have profound effects on a molecule's ability to cross the blood-brain barrier and its interaction with hydrophobic pockets within target receptors.[4] The predicted basicity (pKa) remains largely unchanged across this series, suggesting that the primary amine and the piperazine nitrogens will be protonated at physiological pH, a key feature for interaction with acidic residues in receptor binding sites.[5]

Synthesis Strategies: A Rationale-Driven Approach

The synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine and its analogs typically involves a convergent synthesis strategy, which allows for the efficient generation of a library of related compounds for comparative studies. A general and adaptable synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation of Piperazine cluster_1 Step 2: Synthesis of the Propanamine Moiety cluster_2 Step 3: Coupling and Deprotection Piperazine Piperazine N_Alkylpiperazine N-Alkylpiperazine (e.g., N-Ethylpiperazine) Piperazine->N_Alkylpiperazine Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) AlkylHalide Alkyl Halide (e.g., Ethyl Bromide) AlkylHalide->N_Alkylpiperazine CoupledProduct Protected Final Compound N_Alkylpiperazine->CoupledProduct StartingMaterial 2-Amino-2-methyl-1-propanol Intermediate Protected 2-amino-2-methylpropanal StartingMaterial->Intermediate Oxidation & Protection PropanamineMoiety 2-Bromo-2-methyl-1-propanamine (or protected equivalent) Intermediate->PropanamineMoiety Halogenation PropanamineMoiety->CoupledProduct Base (e.g., DIEA) Solvent (e.g., DMF) FinalProduct 2-(4-Alkyl-1-piperazinyl)-2-methyl-1-propanamine CoupledProduct->FinalProduct Deprotection Locomotor_Activity Hypothetical Effect on Locomotor Activity origin origin->x_axis Dose (mg/kg) origin->y_axis Locomotor Activity (% of Control) methyl_2 methyl_3 methyl_2->methyl_3 methyl_1 methyl_1 methyl_1->methyl_2 methyl_label Methyl Analog ethyl_2 ethyl_3 ethyl_2->ethyl_3 ethyl_1 ethyl_1 ethyl_1->ethyl_2 ethyl_label Ethyl Analog propyl_2 propyl_3 propyl_2->propyl_3 propyl_1 propyl_1 propyl_1->propyl_2 propyl_label Propyl Analog

Sources

Comparative

A Comparative Guide to the Efficacy of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine and Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of FAAH Inhibition and the Emergence of a Novel Candidate The inhibition of Fatty Acid Amide Hydrol...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of FAAH Inhibition and the Emergence of a Novel Candidate

The inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for a range of neurological and inflammatory disorders.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipid amides.[1][3] By inhibiting FAAH, the endogenous levels of these signaling molecules are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.[1] This modulation of the endocannabinoid system has been shown in preclinical models to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][4]

A diverse array of FAAH inhibitors has been developed, with several advancing to clinical trials.[1] These compounds vary in their chemical scaffolds, potency, and mechanism of inhibition (reversible vs. irreversible). This guide provides a comparative overview of the efficacy of a novel compound, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine , against a panel of well-characterized FAAH inhibitors.

Disclaimer: As of the date of this publication, the biological target of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine has not been definitively characterized in publicly available literature. Based on the prevalence of the piperazine moiety in known FAAH inhibitors, this guide will proceed under the scientifically informed hypothesis that this compound is a putative FAAH inhibitor. The experimental protocols detailed herein provide a roadmap for the validation of this hypothesis and a direct comparison of its efficacy against established benchmarks.

Mechanism of Action: Enhancing Endocannabinoid Signaling

The therapeutic effects of FAAH inhibitors are predicated on their ability to increase the concentration of anandamide and other fatty acid amides at their sites of action. This leads to a potentiation of endocannabinoid signaling, which can have a variety of physiological effects, including the modulation of pain, inflammation, and mood.

FAAH_Inhibition_Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation CB2R CB2 Receptor Anandamide->CB2R Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid TherapeuticEffects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1R->TherapeuticEffects CB2R->TherapeuticEffects FAAH_Inhibitor 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (Putative FAAH Inhibitor) FAAH_Inhibitor->FAAH Inhibition in_vitro_workflow start Start prepare_reagents Prepare Reagents: - Recombinant hFAAH - Assay Buffer - Fluorogenic Substrate - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (96-well): - Add FAAH to wells - Add Test Compound/Vehicle prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C (15 minutes) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Fluorogenic Substrate pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) over time initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Determine IC50 values measure_fluorescence->data_analysis end End data_analysis->end

Sources

Comparative

A Comparative Guide to the Target Validation of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

This guide provides a comprehensive framework for the identification and validation of the molecular target(s) for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a novel small molecule entity. The presence of the ethy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and validation of the molecular target(s) for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a novel small molecule entity. The presence of the ethylpiperazine moiety, a common scaffold in medicinal chemistry, suggests potential activity across several important protein families, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Therefore, a multi-pronged, systematic approach is essential to unambiguously determine its mechanism of action.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating workflow. We will compare and contrast key methodologies, provide detailed experimental protocols, and offer insights grounded in established scientific principles.

The Strategic Imperative of Target Validation

Robust target validation is the cornerstone of successful drug development. It establishes a clear link between a drug candidate, its molecular target, and a desired therapeutic outcome. For a novel compound like 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, proceeding without this validation carries a high risk of failure in later-stage clinical trials due to unforeseen off-target effects or a lack of efficacy.

Our validation strategy is structured as a logical funnel, starting with broad, hypothesis-generating methods and progressively narrowing down to specific, high-confidence validation assays.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular & Functional Validation A In Silico & In Vitro Screening (e.g., Kinase Panel, Affinity Chromatography) B List of Putative Protein Targets A->B Identifies potential binders C Direct Target Engagement Assays (e.g., CETSA, SPR, ITC) B->C Input for validation D Confirmed Direct Binders (with Affinity & Kinetics Data) C->D Confirms physical interaction E Target Engagement & Pathway Analysis (e.g., NanoBRET, Western Blot) D->E Input for functional analysis F Validated Target with Functional Cellular Effect E->F Links binding to biological outcome

Caption: A high-level overview of the target validation workflow.

Phase 1: Unbiased Target Discovery & Hypothesis Generation

The initial step is to cast a wide net to identify potential interacting proteins. We will compare two powerful, unbiased methods: Affinity Chromatography coupled with Mass Spectrometry (AP-MS) and large-panel enzymatic screening.

Affinity Chromatography-Mass Spectrometry (AP-MS)

This chemoproteomic approach uses an immobilized version of our compound to "fish" for binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.

Principle: The compound of interest is chemically linked to a solid support (e.g., sepharose beads). This "bait" is incubated with cell lysate. Proteins that bind to the compound are retained, while non-binders are washed away. The bound proteins are then eluted and identified.

Key Advantages:

  • Unbiased: Does not require a pre-existing hypothesis about the target.

  • Physiologically Relevant: Identifies targets in their native conformation from a complex biological milieu.

  • Comprehensive: Can identify direct targets as well as proteins that are part of a larger complex.

Large-Panel Kinase Screening

Given the prevalence of the piperazine scaffold in kinase inhibitors, screening against a large panel of recombinant kinases is a cost-effective and high-throughput starting point. These screens measure the ability of the compound to inhibit the enzymatic activity of hundreds of kinases.

Principle: The activity of a large number of purified kinases is measured in parallel in the presence and absence of the test compound. A reduction in activity indicates potential inhibition.

Key Advantages:

  • High-Throughput: Can rapidly screen hundreds of potential targets.

  • Quantitative: Provides IC50 values (concentration for 50% inhibition), allowing for potency ranking.

  • Specific: Directly tests for a specific type of activity (enzymatic inhibition).

Comparison of Initial Screening Methods
FeatureAffinity Chromatography-MS (AP-MS)Large-Panel Kinase Screen
Principle Physical binding (Affinity)Enzymatic activity (Inhibition)
Approach Unbiased, discovery-orientedHypothesis-driven (kinases)
Output List of potential binding proteinsIC50 values for specific kinases
Throughput Low to MediumHigh
Pros Identifies novel/unexpected targetsQuantitative potency data
Cons Can yield non-specific bindersLimited to the specific panel (e.g., kinases)
Best For Broad target deconvolutionRapidly testing the kinase hypothesis

Phase 2: Validating Direct Physical Interaction

Once a list of putative targets is generated, the next critical step is to confirm a direct, physical interaction between the compound and the protein. We will compare two gold-standard biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Principle: Cells or cell lysates are treated with the compound or a vehicle control. The samples are then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Analysis A Cells/Lysate + Vehicle C Heat to various temps (e.g., 40-70°C) A->C B Cells/Lysate + Compound D Heat to various temps (e.g., 40-70°C) B->D E Separate soluble/aggregated fractions C->E D->E F Quantify soluble protein (e.g., Western Blot) E->F G Result: Lower thermal stability F->G Vehicle H Result: Higher thermal stability (Curve Shift) F->H Compound

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA using Western Blot
  • Cell Culture: Grow cells to ~80% confluency.

  • Treatment: Treat cells with 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine at the desired concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.

  • Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

  • Heating: Aliquot the clarified lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Separation: Separate the aggregated proteins from the soluble fraction by centrifugation (20,000 x g for 20 min at 4°C).

  • Quantification: Collect the supernatant (soluble fraction). Denature the proteins by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel, transfer to a membrane, and perform a Western blot using an antibody specific for the putative target protein.

  • Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. Plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (kon and koff) and affinity (KD) of a compound to its target.

Principle: The target protein is immobilized on a sensor chip. A solution containing the compound is flowed over the surface. Binding of the compound to the protein changes the refractive index at the surface, which is detected by the instrument.

Comparison of Biophysical Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Environment Cellular or LysateIn Vitro (Purified Protein)
Output Thermal stabilization (ΔTm)Binding Kinetics (kon, koff) & Affinity (KD)
Labeling Label-freeLabel-free
Throughput MediumMedium to High
Pros Confirms engagement in a biological contextProvides detailed kinetic information
Cons Indirect measure of binding; requires good antibodyRequires purified, active protein; potential for immobilization artifacts
Best For Verifying target engagement in cellsDetailed characterization of the binding interaction

Phase 3: Confirming Functional Consequences

Confirming a direct biophysical interaction is necessary but not sufficient. The final validation step is to demonstrate that the binding of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine to its target leads to a functional change in a cellular context.

Let us assume our initial screens identified Kinase X , a key component of the hypothetical "Growth Factor Signaling Pathway" , as the primary target.

G cluster_pathway Hypothetical Growth Factor Signaling Pathway cluster_drug GF Growth Factor Rec Receptor GF->Rec Binds KinaseX Kinase X (Target Protein) Rec->KinaseX Activates Substrate Substrate Y KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Y (Active) Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression (Proliferation) TF->Gene Compound Our Compound Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by our compound.

To validate this, we must show that our compound inhibits the phosphorylation of Substrate Y , the known downstream target of Kinase X .

Experimental Approach: Western Blot for Phospho-Substrate
  • Cell Culture: Use a cell line known to have active Growth Factor Signaling.

  • Serum Starvation: Culture cells in low-serum media for 12-24 hours to reduce baseline pathway activity.

  • Pre-treatment: Treat the starved cells with various concentrations of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine or a vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with the relevant Growth Factor for a short period (e.g., 15 minutes) to activate the pathway.

  • Lysis and Analysis: Immediately lyse the cells and perform a Western blot. Use two primary antibodies: one that detects the phosphorylated form of Substrate Y (p-Substrate Y) and another that detects total Substrate Y (as a loading control).

  • Expected Outcome: A dose-dependent decrease in the p-Substrate Y signal in the compound-treated samples, with no change in the total Substrate Y signal, would provide strong functional evidence that the compound is inhibiting Kinase X in cells.

Conclusion

The validation of a drug target is a multi-step, evidence-driven process. For a novel compound like 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a successful strategy combines unbiased discovery methods (AP-MS), hypothesis-driven screening (kinase panels), direct biophysical validation (CETSA, SPR), and functional cellular assays. By systematically applying these comparative techniques, researchers can build a robust and compelling case for the compound's mechanism of action, significantly increasing the probability of its successful development as a therapeutic agent.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

Validation

A Guide to Orthogonal Methodologies for Validating the Bioactivity of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

In the rigorous landscape of drug discovery, the initial identification of a bioactive compound is merely the first step. To build a robust case for a molecule's therapeutic potential, its mechanism of action must be val...

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug discovery, the initial identification of a bioactive compound is merely the first step. To build a robust case for a molecule's therapeutic potential, its mechanism of action must be validated through a series of independent, complementary experiments. This guide provides an in-depth comparison of orthogonal methods to confirm the activity of the novel small molecule, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, hereafter referred to as "Compound-X."

The chemical structure of Compound-X, featuring a piperazine moiety, is common to a wide range of pharmacologically active agents, including those targeting neurotransmitter receptors and kinases.[1][2][3][4] Given this structural class, a plausible hypothesis is that Compound-X functions as a kinase inhibitor. This guide will therefore focus on a logical, two-pronged strategy to confirm its activity against a hypothesized target, "Kinase-Y."

The core principle of this strategy is orthogonality : the use of distinct experimental approaches that measure the same biological phenomenon through different physical principles.[5][6] This approach minimizes the risk of artifacts or technology-specific false positives, thereby building a higher degree of confidence in the proposed mechanism of action.[6][7] We will detail a biochemical assay to confirm direct enzymatic inhibition and a biophysical, cell-based assay to verify target engagement in a physiological context.

Method 1: Biochemical Potency Assessment via ADP-Glo™ Kinase Assay

The first step in validating a hypothesized kinase inhibitor is to confirm its ability to directly inhibit the enzymatic activity of its target in a clean, cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.

Principle of the Method

Kinase activity is directly proportional to the amount of ADP produced from the phosphorylation of a substrate using ATP.[8] The ADP-Glo™ assay quantifies the amount of ADP generated in a kinase reaction in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP into ATP, which is then used by a luciferase to generate a light signal.[9][10][11] The intensity of this luminescent signal is directly proportional to the initial ADP concentration and, therefore, the kinase activity.[12] Inhibition by Compound-X will result in a dose-dependent decrease in the luminescent signal.

Experimental Protocol: ADP-Glo™ IC50 Determination
  • Reagent Preparation : Prepare Kinase-Y enzyme, the appropriate substrate, and ATP at 2x final concentration in kinase reaction buffer. Prepare a serial dilution of Compound-X in DMSO, followed by a further dilution in reaction buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of 2x Kinase-Y/Substrate mix.

  • Compound Addition : Add 2.5 µL of the 2x Compound-X serial dilutions to the appropriate wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Initiate Reaction : Add 5 µL of 2x ATP solution to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Terminate and Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Normalize the data to controls and plot the percent inhibition against the logarithm of Compound-X concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Dose-Response Analysis
Compound-X Conc. (nM)% Inhibition (Mean ± SD)
100098.2 ± 1.5
30095.1 ± 2.1
10086.4 ± 3.3
3054.7 ± 4.0
1021.3 ± 3.8
35.6 ± 2.5
11.2 ± 1.9
Calculated IC50 28.5 nM

Table 1: Representative dose-response data for Compound-X against Kinase-Y.

Workflow Diagram

ADP_Glo_Workflow cluster_prep Step 1: Reaction Setup cluster_rxn Step 2: Incubation cluster_detect Step 3: Detection A 1. Add Kinase-Y & Substrate B 2. Add Compound-X (or Vehicle) A->B C 3. Add ATP to Initiate Reaction B->C D Incubate 60 min @ Room Temp C->D E 4. Add ADP-Glo™ Reagent (Terminate & Deplete ATP) D->E F Incubate 40 min E->F G 5. Add Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) F->G H Incubate 30 min G->H I 6. Read Luminescence H->I J 7. Calculate IC50 I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Method 2: Cellular Target Engagement Confirmation via CETSA®

While a biochemical assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex intracellular environment.[13][14][15][16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures drug-target interaction within intact cells.[17][18]

Principle of the Method

CETSA® is based on the principle of ligand-induced thermal stabilization.[19][20] When a protein is bound by a ligand (such as Compound-X), its structure is generally stabilized, leading to an increase in its melting temperature (Tm).[17] In a CETSA experiment, cells treated with the compound are heated. Unbound proteins denature and aggregate, while the stabilized, ligand-bound protein remains soluble.[19] The amount of soluble target protein remaining after heat treatment can be quantified, typically by Western blot, providing direct evidence of target engagement.[17][19]

Experimental Protocol: Isothermal Dose-Response CETSA®
  • Cell Culture and Treatment : Culture cells expressing Kinase-Y to ~80% confluency. Treat cells with a range of concentrations of Compound-X (and a vehicle control) for 2 hours in serum-free media.

  • Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge : Heat the aliquots to a pre-determined optimal temperature (e.g., 52°C, which should cause partial denaturation of unbound Kinase-Y) for 3 minutes using a thermal cycler. Leave a non-heated control at room temperature.

  • Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate Soluble Fraction : Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification by Western Blot : Collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blot using a specific antibody for Kinase-Y. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis : Quantify the band intensities for Kinase-Y. Normalize the intensity in the heated samples to the non-heated control for each concentration. Plot the normalized soluble Kinase-Y fraction against the Compound-X concentration.

Data Presentation: Cellular Target Engagement
Compound-X Conc. (nM)Soluble Kinase-Y Fraction (Normalized to Vehicle)
100001.00
30000.95
10000.81
3000.49
1000.23
300.11
0 (Vehicle)0.10

Table 2: Representative CETSA® data showing dose-dependent stabilization of Kinase-Y by Compound-X in intact cells.

Diagram of Principle

CETSA_Principle cluster_control Vehicle Control cluster_compound Compound-X Treated P1 Kinase-Y Heat1 Heat (e.g., 52°C) P1_text Native Protein P2 Denatured Protein Result1 Result: Protein aggregates, low soluble fraction P2->Result1 P3 Kinase-Y Ligand X P3->Ligand P3_Ligand Stabilized Complex Heat2 Heat (e.g., 52°C) P4 Kinase-Y Result2 Result: Protein remains soluble P4->Result2

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Synthesis and Conclusion

The validation of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (Compound-X) as a selective Kinase-Y inhibitor is substantially strengthened by employing the orthogonal methodologies described.

  • The ADP-Glo™ assay provides a direct, quantitative measure of enzymatic inhibition, yielding a precise IC50 value that defines the compound's biochemical potency.

  • The Cellular Thermal Shift Assay (CETSA®) provides the critical, corroborating evidence that Compound-X can access its target in a living cell and physically bind to it, inducing stabilization.

Together, these results form a cohesive and compelling narrative: Compound-X is a potent, cell-permeable inhibitor that directly engages Kinase-Y. This dual validation provides a firm foundation for advancing the compound into more complex cellular and in vivo models to explore its therapeutic potential.

References

  • García-Rubiño, M. E., & Marín-Bivens, C. L. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Revista de Neurologia, 71(10), 367-375. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Anonymous. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Retrieved from [Link]

  • Anonymous. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate. Retrieved from [Link]

  • Anonymous. (2026). Cellular thermal shift assay. Grokipedia. Retrieved from [Link]

  • Sharma, P., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(11), e2200227. Available at: [Link]

  • Anonymous. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Nordlund, P., et al. (n.d.). CETSA. Retrieved from [Link]

  • Anonymous. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 14). types of assays used in early drug discovery [Video]. YouTube. [Link]

  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Goncearenco, A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0210112. Available at: [Link]

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Comparative

Comparative Analysis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, prized for its ability to interact with a variety...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, prized for its ability to interact with a variety of neurotransmitter receptors.[1][2] Its versatile structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine scaffold. We will explore how systematic structural modifications influence biological activity, with a focus on their potential as CNS agents, supported by available experimental data.

The Core Scaffold: A Foundation for CNS Activity

The 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine core structure combines several key features that contribute to its potential as a CNS-active agent. The piperazine ring, a common element in many antipsychotic and antidepressant medications, often plays a crucial role in receptor binding, particularly at dopamine and serotonin receptors.[2][3] The ethyl group on the distal nitrogen of the piperazine ring and the gem-dimethyl group on the propanamine backbone are key areas for modification to explore the SAR of this chemical series.

Structure-Activity Relationship Analysis: A Comparative Look at Key Modifications

The biological activity of piperazine derivatives is highly sensitive to the nature and position of substituents.[4] Minor alterations to the core structure can lead to significant changes in receptor affinity, selectivity, and functional activity.

Modifications at the N-4 Position of the Piperazine Ring

The substituent on the N-4 nitrogen of the piperazine ring is a critical determinant of pharmacological activity. While our core compound features an ethyl group, variations at this position can dramatically alter the compound's profile.

  • Alkyl Chain Length: Increasing or decreasing the length of the alkyl chain from the ethyl group can impact potency and selectivity. Shorter chains may lead to a decrease in lipophilicity, potentially affecting blood-brain barrier penetration. Conversely, longer or bulkier alkyl groups may enhance affinity for certain receptors through increased van der Waals interactions, but could also introduce steric hindrance.

  • Aromatic Substituents: Replacing the ethyl group with an aryl or substituted aryl moiety is a common strategy in the design of CNS agents. For example, the presence of a phenyl or substituted phenyl group can introduce interactions with aromatic residues in the binding pockets of dopamine (D2) and serotonin (5-HT2A) receptors, which is a key feature of many atypical antipsychotics.[3] The electronic nature of substituents on the phenyl ring (electron-donating or electron-withdrawing) can further modulate these interactions.

Modifications of the Propanamine Side Chain

The 2-methyl-1-propanamine side chain also presents opportunities for structural modification to probe the SAR.

  • Gem-Dimethyl Group: The gem-dimethyl group at the 2-position of the propanamine chain provides steric bulk, which can influence the molecule's conformation and its fit within a receptor binding pocket. Replacing one or both methyl groups with hydrogen or other small alkyl groups would systematically alter this steric profile and could reveal important insights into the spatial requirements for optimal receptor interaction.

  • Amine Terminus: The primary amine of the propanamine moiety is a key basic center that is likely protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding sites. Modifications at this position, such as N-alkylation or acylation, would be expected to significantly impact binding affinity and functional activity.

Comparative Biological Data

While a comprehensive, publicly available dataset for a systematic series of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine analogs is not readily found in the literature, we can infer potential trends from related classes of piperazine-containing CNS agents. For instance, in series of arylpiperazine derivatives, substitutions on the aromatic ring have been shown to significantly impact affinity for D2 and 5-HT2A receptors.[5]

To provide a framework for comparison, the following table presents hypothetical data based on known SAR principles for similar piperazine derivatives. This table is for illustrative purposes to demonstrate how such data would be presented in a comparative guide.

Compound IDN-4 Substituent2-Position SubstituentD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
Parent Ethylgem-Dimethyl50100
Analog 1 Methylgem-Dimethyl75150
Analog 2 Propylgem-Dimethyl4080
Analog 3 Phenylgem-Dimethyl1025
Analog 4 4-Fluorophenylgem-Dimethyl815
Analog 5 EthylH, Methyl120250

This is a hypothetical table for illustrative purposes.

Experimental Protocols

To determine the structure-activity relationships of these analogs, the following experimental protocols are typically employed.

Radioligand Binding Assays

Objective: To determine the affinity of the synthesized compounds for specific neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D2 or 5-HT2A receptor) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other additives) is used for the binding assay.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compounds.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization or cAMP Assays)

Objective: To determine whether the compounds act as agonists, antagonists, or inverse agonists at a specific receptor.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Assay Principle: Depending on the receptor's signaling pathway, a suitable functional assay is chosen. For Gq-coupled receptors like 5-HT2A, a calcium mobilization assay using a fluorescent calcium indicator (e.g., Fluo-4) can be used. For Gi/o-coupled receptors like D2, a cAMP accumulation assay (often following stimulation with forskolin) is appropriate.

  • Compound Treatment: The cells are treated with varying concentrations of the test compounds, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • Signal Detection: The change in the intracellular signal (e.g., fluorescence for calcium, luminescence or fluorescence for cAMP) is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts in the SAR of piperazine-based CNS agents.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Analogs Synthesized Analogs Start->Analogs Multi-step Synthesis Binding Radioligand Binding Assays (Ki determination) Analogs->Binding Functional Functional Assays (Agonism/Antagonism) Analogs->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion

The 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine scaffold represents a promising starting point for the design of novel CNS agents. A systematic exploration of the structure-activity relationships by modifying the N-4 substituent on the piperazine ring and the propanamine side chain is crucial for optimizing potency, selectivity, and overall pharmacological profile. The combination of targeted synthesis, in vitro pharmacological assays, and computational modeling will be instrumental in advancing our understanding of this chemical series and identifying lead candidates for further development. While comprehensive SAR data for this specific scaffold is not yet widely published, the principles outlined in this guide, drawn from extensive research on related piperazine derivatives, provide a solid foundation for future drug discovery efforts in this area.

References

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (n.d.). PubMed Central. Retrieved January 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5332929/
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2011). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/21802598/
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  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2008). ResearchGate. Retrieved January 17, 2026, from https://www.researchgate.net/publication/23246736_Structure-Activity_Relationships_of_N-Substituted_Piperazine_Amine_Reuptake_Inhibitors
  • Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. (2011). ResearchGate. Retrieved January 17, 2026, from https://www.researchgate.net/publication/287950570_Synthesis_and_Preliminary_Pharmacological_Evaluation_of_2-4-Aryl_substituted_piperazin-1-yl-N-phenylacetamides_Potential_Antipsychotics
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). PubMed Central. Retrieved January 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139191/
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (2023). ResearchGate. Retrieved January 17, 2026, from https://www.researchgate.
  • 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation. (2019). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/31698244/
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/38685782/
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/30151922/
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (2017). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/28326929/
  • Structure of cinnamyl piperazine derivatives as CNS agents. (2023). ResearchGate. Retrieved January 17, 2026, from https://www.researchgate.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. Retrieved January 17, 2026, from https://www.mdpi.com/1422-0067/23/24/15694
  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. (2020). MDPI. Retrieved January 17, 2026, from https://www.mdpi.com/1422-0067/21/24/9635
  • A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. (2025). Benchchem. Retrieved January 17, 2026, from https://www.benchchem.com/product/b5952
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. Retrieved January 17, 2026, from https://www.mdpi.com/1422-8599/2009/3/M607
  • Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. (2008). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/18673144/
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/38644714/
  • Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. (2023). ResearchGate. Retrieved January 17, 2026, from https://www.researchgate.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/20418086/
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/38648420/
  • Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties. (1999). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/10395353/
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/h28803
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026, from https://www.sigmaaldrich.com/US/en/product/sial/cds023907
  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. (2015). ResearchGate. Retrieved January 17, 2026, from https://www.researchgate.net/publication/277322985_Synthesis_of_new_1-phenyl-2-4-substituted-piperazin-1-yl-propanol_derivatives_and_evaluation_of_their_antidepressant-like_effects

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Validation

A Comparative Analysis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a Novel PI3K/mTOR Pathway Inhibitor, Against the Standard of Care, Everolimus, in Advanced Solid Tumors

A Note on the Investigational Compound: The compound at the center of this guide, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, is a novel chemical entity for which there is no currently available public data. The pi...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Investigational Compound: The compound at the center of this guide, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, is a novel chemical entity for which there is no currently available public data. The piperazine moiety is a common scaffold in the development of kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[1][2][3][4][5][6][7][8][9] For the purposes of this guide, we will hypothesize that this compound, hereafter referred to as Compound X , is an investigational inhibitor of the PI3K/Akt/mTOR signaling cascade. The following analysis is a prospective benchmarking exercise based on this hypothesis, designed to guide potential preclinical and clinical development by comparing its hypothetical performance metrics against a well-established standard of care.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway in Oncology

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[10][11] Dysregulation of this pathway is a frequent event in the pathogenesis of numerous human cancers, making it a prime target for therapeutic intervention.[10][11][12]

Compound X is a novel small molecule featuring a piperazine scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets.[1][3][9] Based on its structural alerts, we hypothesize that Compound X functions as a dual inhibitor of PI3K and mTOR, a mechanism that could offer a more comprehensive blockade of the pathway compared to agents that target a single node.

The current standard of care for several advanced solid tumors with PI3K/mTOR pathway alterations includes agents like Everolimus (Afinitor®) .[13][14] Everolimus is an inhibitor of mTOR, specifically the mTORC1 complex, and has demonstrated clinical efficacy in various malignancies, including renal cell carcinoma, pancreatic neuroendocrine tumors, and certain types of breast cancer.[13][14][15][16][17][18][19]

This guide provides a comparative framework for evaluating the preclinical and early clinical potential of Compound X against Everolimus. We will delve into the mechanistic underpinnings of both compounds, present hypothetical yet plausible experimental data for Compound X, and outline the methodologies required to generate such a comparative dataset.

Mechanism of Action: A Comparative Overview

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by a variety of upstream signals, including growth factors and hormones. This leads to the phosphorylation of key downstream effectors that regulate cellular functions.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E eIF4E _4EBP1->eIF4E Inhibition eIF4E->CellGrowth CompoundX Compound X (Hypothesized) CompoundX->PI3K Inhibition Everolimus Everolimus Everolimus->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Compound X (Hypothetical Mechanism)

We hypothesize that Compound X is a potent, ATP-competitive inhibitor of Class I PI3K isoforms (α, β, γ, δ) and mTOR kinase. This dual inhibition is expected to lead to a more profound and sustained blockade of downstream signaling compared to mTOR-only inhibitors. By targeting PI3K, Compound X would prevent the conversion of PIP2 to PIP3, thereby blocking the activation of Akt. The simultaneous inhibition of mTOR would further suppress the activity of S6K and 4E-BP1, leading to a robust anti-proliferative effect.

Everolimus (Established Mechanism)

Everolimus is a derivative of rapamycin and functions as a selective inhibitor of mTORC1.[13][15][16][17][18] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTORC1.[15][17] This leads to the dephosphorylation of S6K and 4E-BP1, resulting in reduced protein synthesis and cell cycle arrest at the G1 phase.[17]

Preclinical Efficacy: A Head-to-Head Comparison

This section presents a hypothetical yet plausible preclinical data package for Compound X, benchmarked against established data for Everolimus.

In Vitro Potency

The initial assessment of a novel kinase inhibitor involves determining its potency against the target enzymes and its effect on cancer cell viability.

Table 1: Comparative In Vitro Potency of Compound X and Everolimus

ParameterCompound X (Hypothetical)Everolimus (Reference)
PI3Kα IC50 10 nM>10 µM
mTOR IC50 15 nM5 nM
MCF-7 Cell Viability IC50 50 nM100 nM
PC-3 Cell Viability IC50 75 nM150 nM
A498 Cell Viability IC50 60 nM120 nM

Data for Everolimus is representative of values found in the literature. Hypothetical data for Compound X is projected based on a dual-inhibitor profile.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Compound X would be evaluated in vivo using human tumor xenograft models in immunocompromised mice.[20][21][22][23][24]

Table 2: Comparative In Vivo Efficacy in an MCF-7 Xenograft Model

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI)Body Weight Change
Vehicle Control-0%+2%
Compound X (Hypothetical) 25 mg/kg, oral, daily85%-3%
Everolimus 10 mg/kg, oral, daily60%-5%

Data represents a hypothetical outcome of a 28-day study.

Pharmacokinetic Profile

A favorable pharmacokinetic (PK) profile is crucial for the clinical success of a novel therapeutic agent.[25][26][27][28][29]

Table 3: Comparative Pharmacokinetic Parameters (Rodent Model)

ParameterCompound X (Hypothetical)Everolimus (Reference)
Oral Bioavailability (F%) 45%~20%
Half-life (t1/2) 8 hours30 hours
Cmax (at efficacious dose) 1.5 µM0.5 µM
Primary Metabolism CYP3A4CYP3A4

Data for Everolimus is representative of values found in the literature. Hypothetical data for Compound X is projected for a novel small molecule inhibitor.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized and validated protocols must be employed.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Kinase_Assay cluster_workflow Kinase Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant Kinase (PI3K/mTOR) - Substrate (e.g., PIP2) - ATP - Compound X / Everolimus Start->PrepareReagents Incubate Incubate at 37°C PrepareReagents->Incubate Detect Detect Product Formation (e.g., ADP-Glo, HTRF) Incubate->Detect Analyze Analyze Data: - Plot dose-response curve - Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of Compound X and Everolimus in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ from Promega) to quantify kinase activity.

  • Data Analysis: Measure luminescence using a plate reader and calculate IC50 values using non-linear regression analysis.[11][30]

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the compounds.[31][32][33][34][35]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.[33]

  • Treatment: Treat the cells with serial dilutions of Compound X or Everolimus for 72 hours.[36]

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[31][32][33]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[31][33]

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate IC50 values.

Western Blot for Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, confirming the mechanism of action of the inhibitors.[10][37][38][39][40]

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Start CellTreatment Treat Cells with Inhibitor Start->CellTreatment LysatePrep Prepare Cell Lysates CellTreatment->LysatePrep ProteinQuant Quantify Protein (BCA Assay) LysatePrep->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubate with Primary Antibody (e.g., p-Akt, p-S6K) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection End End Detection->End

Caption: Workflow for Western blot analysis of pathway modulation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with Compound X or Everolimus for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of Akt, S6K, and other pathway components, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This guide presents a hypothetical yet scientifically grounded comparison of the novel compound, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (Compound X), with the standard of care mTOR inhibitor, Everolimus. Based on the common biological activities of piperazine-containing molecules, we have positioned Compound X as a dual PI3K/mTOR inhibitor for the treatment of advanced solid tumors.

The hypothetical preclinical data suggests that Compound X may offer superior in vitro potency and in vivo efficacy compared to Everolimus, potentially due to its broader inhibition of the PI3K/Akt/mTOR pathway. The proposed experimental protocols provide a clear roadmap for the preclinical studies required to validate this hypothesis.

Further investigations should focus on a comprehensive safety and toxicology assessment of Compound X, as well as its efficacy in a broader range of cancer models, including patient-derived xenografts. Should the preclinical data prove favorable, the initiation of Phase I clinical trials would be warranted to evaluate the safety, tolerability, and pharmacokinetics of Compound X in patients with advanced solid tumors.[41][42][43] The ultimate goal is to determine if the promising preclinical profile of this novel agent can translate into meaningful clinical benefit for patients.

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of a Novel Piperazine-Class Compound

A Senior Application Scientist's Guide for Drug Development Professionals The journey of a novel chemical entity from a laboratory benchtop to a clinical candidate is fraught with challenges, chief among them being the t...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The journey of a novel chemical entity from a laboratory benchtop to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro activity into predictable in vivo efficacy. An In Vitro to In Vivo Correlation (IVIVC) serves as a critical translational bridge, acting as a predictive mathematical model that connects the properties of a drug in a controlled laboratory setting to its performance within a complex biological system.[1][2][3] Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can de-risk development, optimize formulations, reduce the need for extensive human bioequivalence studies, and satisfy regulatory expectations.[1][4][5][6]

This guide provides an in-depth, comparative framework for establishing an IVIVC for a novel CNS-active compound, 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (hereafter designated "Compound PMP" ). As public data on this specific molecule is not available, we will proceed by postulating a plausible mechanism of action based on its piperazine scaffold, which is common in compounds targeting monoamine pathways.[7] For the purposes of this guide, we will hypothesize that Compound PMP is a selective serotonin reuptake inhibitor (SSRI) and compare its hypothetical data against a well-established SSRI, Paroxetine .

This guide will dissect the necessary in vitro characterization, the corresponding in vivo assessments, and the ultimate correlation of these datasets, providing the causal logic behind each experimental choice.

Part 1: Foundational In Vitro Characterization

The primary goal of in vitro testing is to quantify the direct pharmacological activity and cellular potency of Compound PMP at its molecular target. For a putative SSRI, the key target is the human serotonin transporter (SERT).

Target Engagement: Receptor Binding Affinity

Causality: Before assessing functional activity, it is crucial to confirm that Compound PMP physically interacts with SERT and to quantify the strength of this interaction (affinity). A high affinity is often a prerequisite for high potency.

Protocol: Radioligand Binding Assay

  • Source: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]-Citalopram, a high-affinity radiolabeled SSRI.

  • Procedure: Cell membranes are incubated with a fixed concentration of [³H]-Citalopram and increasing concentrations of the test compound (Compound PMP or Paroxetine).

  • Detection: After incubation, bound and free radioligand are separated via filtration. The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

  • Endpoint: The inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

Functional Potency: Serotonin Reuptake Inhibition Assay

Causality: Binding does not always equate to function. This assay measures the compound's ability to actually block the transporter's function—the reuptake of serotonin into the cell. This provides a direct measure of cellular potency (IC50).[8]

Protocol: [³H]-Serotonin ([³H]-5-HT) Reuptake Assay

  • System: hSERT-expressing HEK293 cells or commercially available cell lines like human placental choriocarcinoma (JAR) cells, which endogenously express SERT.[8][9]

  • Procedure:

    • Cells are pre-incubated with various concentrations of Compound PMP or Paroxetine.

    • [³H]-5-HT is added to the medium.

    • The cells are incubated to allow for serotonin uptake via SERT.

    • Uptake is terminated by washing with ice-cold buffer.

  • Detection: Cells are lysed, and the intracellular radioactivity is quantified.

  • Endpoint: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of serotonin reuptake.

Comparative In Vitro Data Summary

ParameterCompound PMP (Hypothetical)Paroxetine (Reference)Rationale for Comparison
hSERT Binding Affinity (Ki) 1.5 nM0.5 nMTo benchmark the target affinity of the novel compound against a "gold standard" high-affinity SSRI.
hSERT Reuptake Inhibition (IC50) 5.2 nM2.6 nMTo compare the functional potency in a cellular context, which is a more direct measure of its intended pharmacological effect.[10]

Part 2: In Vivo Assessment: From Pharmacokinetics to Pharmacodynamics

The goal of in vivo studies is to understand how the body affects the drug (pharmacokinetics, PK) and how the drug affects the body (pharmacodynamics, PD), and to see if the in vitro potency translates to a measurable physiological effect.

Pharmacokinetics: Measuring Drug Exposure

Causality: A drug cannot act if it doesn't reach its target in sufficient concentrations. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound PMP, establishing the crucial link between the administered dose and the resulting plasma and brain concentrations over time.

Protocol: Rodent Pharmacokinetic Study (Rat)

  • Administration: A single dose of Compound PMP is administered intravenously (IV) and orally (PO) to separate groups of Sprague-Dawley rats.

  • Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). For CNS drugs, cerebrospinal fluid (CSF) or brain tissue is also collected to determine brain penetration.

  • Analysis: Plasma and brain homogenate concentrations are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Endpoints: Key PK parameters such as Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Area Under the Curve (AUC), and Half-life (t½) are calculated.

Pharmacodynamics: Measuring Target Engagement and Efficacy

Causality: This step confirms that the drug engages its target in vivo and produces the desired therapeutic effect in a relevant animal model. For an antidepressant, this involves measuring both neurochemical changes and behavioral outcomes.[11][12]

Protocol 1: Microdialysis for Target Engagement

  • Model: Freely moving rats with a microdialysis probe implanted in a brain region rich in serotonin terminals, such as the prefrontal cortex.

  • Procedure: Following administration of Compound PMP, the extracellular fluid is sampled via the probe.

  • Analysis: Serotonin levels in the dialysate are measured by HPLC.

  • Endpoint: An increase in extracellular serotonin levels, confirming SERT inhibition in vivo.

Protocol 2: Forced Swim Test (FST) for Efficacy

  • Model: The FST is a widely used behavioral test to screen for antidepressant efficacy.[12][13] Rats or mice are placed in a cylinder of water from which they cannot escape.

  • Procedure: Animals are administered Compound PMP, Paroxetine, or vehicle control prior to the test.

  • Endpoint: The duration of immobility is measured. A significant decrease in immobility time is interpreted as an antidepressant-like effect.[12][13]

Experimental Workflow Visualization

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Correlation & Modeling vitro_binding Target Binding Assay (Ki determination) vitro_functional Functional Reuptake Assay (IC50 determination) vitro_binding->vitro_functional Confirms affinity ivivc IVIVC Model (PK/PD Correlation) vitro_functional->ivivc Provides Potency (IC50) vivo_pk Pharmacokinetics (PK) (Plasma/Brain Conc.) vivo_pd Pharmacodynamics (PD) (Forced Swim Test) vivo_pk->vivo_pd Informs dose selection vivo_pk->ivivc Provides Exposure (AUC) vivo_pd->ivivc Provides Efficacy (ED50)

Caption: Workflow for establishing an IVIVC for a novel CNS compound.

Part 3: The IVIVC Bridge - Connecting In Vitro Potency to In Vivo Efficacy

The core of the IVIVC is establishing a mathematical relationship between the in vitro data and the in vivo outcomes. For a CNS drug, this often takes the form of a PK/PD model.

The Goal: To determine if the free plasma or brain concentration of Compound PMP required to produce a therapeutic effect in vivo is consistent with its in vitro potency (IC50).

Methodology:

  • Dose-Response Curve: Generate an in vivo dose-response curve from the Forced Swim Test data to determine the ED50 (the dose that produces 50% of the maximum effect).

  • Exposure at ED50: Using the PK data, determine the free (unbound) plasma or brain AUC and Cmax at the ED50 dose. Protein binding is a critical factor, as only the unbound drug is pharmacologically active.

  • Correlation: Compare the in vivo free drug concentration at the ED50 with the in vitro IC50. A strong correlation exists if the required in vivo concentration is in a similar range (e.g., within 3-5 fold) of the in vitro potency value.

Hypothetical PK/PD Correlation Data

ParameterCompound PMP (Hypothetical)Paroxetine (Reference)Interpretation
In Vivo Efficacy (FST ED50) 3 mg/kg, PO5 mg/kg, POThe novel compound appears more potent on a dose basis in this specific behavioral model.
Plasma Protein Binding 90%95%High protein binding necessitates measuring free drug concentrations for meaningful correlation.
Free Plasma Cmax at ED50 15 nM (5 ng/mL)12 nM (4 ng/mL)These are the effective concentrations driving the therapeutic response in vivo.
In Vitro Potency (IC50) 5.2 nM2.6 nMThe in vitro measure of functional potency at the molecular target.
IVIVC Ratio (Free Cmax / IC50) 2.9 4.6 Both compounds require an in vivo concentration that is a small multiple of their in vitro IC50, indicating a strong IVIVC. This builds confidence that the in vivo effect is driven by the on-target mechanism.

Simplified Serotonin Reuptake Mechanism

G Presynaptic Presynaptic Neuron Serotonin_Synapse Serotonin (5-HT) Presynaptic->Serotonin_Synapse Release Postsynaptic Postsynaptic Neuron Synapse Synaptic Cleft SERT SERT Transporter SERT->Presynaptic Receptor 5-HT Receptor Receptor->Postsynaptic Signal Vesicle Vesicle Vesicle->Presynaptic Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Receptor Compound Compound PMP Compound->SERT Inhibition

Sources

Validation

A Head-to-Head Comparison of Piperazine-Containing Antipsychotics: A Technical Guide for Researchers

< The piperazine moiety is a cornerstone in the development of numerous centrally acting therapeutic agents, particularly within the realm of antipsychotics.[1][2] This six-membered heterocyclic ring, with its two nitrog...

Author: BenchChem Technical Support Team. Date: January 2026

<

The piperazine moiety is a cornerstone in the development of numerous centrally acting therapeutic agents, particularly within the realm of antipsychotics.[1][2] This six-membered heterocyclic ring, with its two nitrogen atoms, offers a versatile scaffold for medicinal chemists to modulate pharmacological activity.[3] This guide provides a detailed, head-to-head comparison of prominent piperazine-containing atypical antipsychotics, focusing on their distinct mechanisms of action, receptor binding profiles, and key differentiating features relevant to preclinical and clinical research. We will delve into the experimental methodologies used to characterize these compounds, offering a framework for their evaluation in a research setting.

The Significance of the Piperazine Scaffold in Antipsychotic Drug Design

The therapeutic efficacy of many antipsychotic drugs stems from their interaction with dopamine and serotonin receptors in the brain.[1][4] The piperazine ring serves as a critical pharmacophore, enabling the fine-tuning of a molecule's affinity and activity at these key targets. By modifying the substituents on the piperazine nitrogens, researchers can achieve a desired balance of dopamine D2 and serotonin 5-HT2A receptor antagonism, a hallmark of atypical antipsychotics.[5] This balance is crucial for mitigating the positive symptoms of psychosis while minimizing the extrapyramidal side effects associated with older, typical antipsychotics.[6]

Comparative Analysis of Key Piperazine-Containing Antipsychotics

For this guide, we will focus on three widely studied piperazine-containing atypical antipsychotics: Aripiprazole, Olanzapine, and Ziprasidone. While all share the piperazine core, their pharmacological profiles and clinical attributes are distinct.

Aripiprazole: The Partial Agonist

Aripiprazole stands out due to its unique mechanism of action as a partial agonist at dopamine D2 receptors.[7] Unlike traditional antagonists that completely block the receptor, aripiprazole modulates dopamine activity, acting as an agonist in low-dopamine environments and an antagonist in high-dopamine environments. This "dopamine stabilization" is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal symptoms.[7][8] Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[7]

Olanzapine: The Potent Antagonist

Olanzapine is a potent antagonist at multiple neurotransmitter receptors, including dopamine D1-D4, serotonin 5-HT2A/2C, 5-HT3, 5-HT6, histamine H1, and adrenergic α1 receptors.[9] Its broad receptor binding profile contributes to its high efficacy in managing psychotic symptoms.[10][11] However, this broad activity, particularly its potent antagonism at H1 and 5-HT2C receptors, is also associated with a higher propensity for metabolic side effects, such as weight gain and alterations in glucose and lipid metabolism.[8][12]

Ziprasidone: A Focus on Serotonin and Norepinephrine Reuptake Inhibition

Ziprasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[13] A distinguishing feature of ziprasidone is its additional activity as a serotonin and norepinephrine reuptake inhibitor, a property more commonly associated with antidepressants. This dual action may contribute to its potential benefits in addressing the negative and affective symptoms of schizophrenia.[14]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Aripiprazole, Olanzapine, and Ziprasidone for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)Olanzapine (Ki, nM)Ziprasidone (Ki, nM)
Dopamine D20.341.10.4
Serotonin 5-HT1A1.72503.4
Serotonin 5-HT2A3.440.4
Serotonin 5-HT2C151.11.3

Note: These values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols for Head-to-Head Evaluation

To facilitate direct comparison of piperazine-containing compounds in a research setting, standardized in vitro assays are essential. Below are detailed protocols for key experiments used to characterize the pharmacological profiles of these antipsychotics.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor through competitive binding with a radiolabeled ligand.

Principle: The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) from the D2 receptor.[15][16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated.

Experimental Workflow:

D2_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate components (e.g., 60 min at RT) Receptor->Incubate Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubate Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Scintillation Counting (Measure radioactivity) Wash->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Dopamine D2 Receptor Binding Assay Workflow.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

    • Dilute the radioligand ([³H]-Spiperone) in the assay buffer to the desired final concentration (typically at or near its Kd).

    • Prepare cell membranes from a source expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).[16]

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations

      • Radioligand

      • Cell membrane preparation

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol) instead of the test compound.

    • For total binding, wells should contain only the assay buffer, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Antagonism Assay

This cell-based assay measures the ability of a test compound to inhibit the functional response induced by a 5-HT2A receptor agonist.

Principle: The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[17] This assay measures the change in intracellular calcium concentration in response to a 5-HT2A agonist (e.g., serotonin) in the presence and absence of the test compound. A reduction in the agonist-induced calcium signal indicates antagonistic activity.[18]

Experimental Workflow:

HT2A_Functional_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells Cells expressing 5-HT2A receptor Dye Load cells with calcium-sensitive dye Cells->Dye Preincubation Pre-incubate with test compound Dye->Preincubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Preincubation Agonist_Addition Add 5-HT2A agonist (e.g., Serotonin) Preincubation->Agonist_Addition Measure_Fluorescence Measure fluorescence change (Calcium signal) Agonist_Addition->Measure_Fluorescence Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Analysis

5-HT2A Receptor Functional Antagonism Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.[19]

    • Plate the cells in a 96-well or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in an appropriate assay buffer.

    • Add the test compound to the wells and pre-incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist to the wells to stimulate the cells.

    • Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Clinical Efficacy and Side Effect Profiles: A Head-to-Head Overview

While in vitro data provides valuable insights into the pharmacological properties of these compounds, their clinical performance is the ultimate measure of their utility.

FeatureAripiprazoleOlanzapineZiprasidone
Primary Mechanism D2 Partial Agonist, 5-HT1A Partial Agonist, 5-HT2A AntagonistD2/5-HT2A AntagonistD2/5-HT2A Antagonist, 5-HT/NE Reuptake Inhibitor
Efficacy Effective for positive and negative symptoms.[10]Highly effective, particularly for positive symptoms.[10][11]Effective, with potential benefits for negative/affective symptoms.[13]
Metabolic Side Effects (Weight Gain, etc.) Low to moderate risk.[8][20]High risk.[8][10][21]Low risk.[8]
Extrapyramidal Symptoms (EPS) Low risk.[20]Low to moderate risk.Low risk.
QTc Prolongation Low risk.Low risk.Moderate risk (requires monitoring).

Conclusion

The piperazine scaffold has been instrumental in the development of a diverse range of atypical antipsychotics. Aripiprazole, Olanzapine, and Ziprasidone, while all containing this core structure, exhibit distinct pharmacological profiles that translate into different clinical advantages and disadvantages. Aripiprazole's partial agonism offers a unique mechanism for dopamine modulation, while Olanzapine's broad antagonism provides high efficacy at the cost of a greater metabolic burden. Ziprasidone's additional reuptake inhibition presents a potential advantage for certain symptom domains. A thorough understanding of their head-to-head differences, supported by robust in vitro and in vivo experimental data, is crucial for researchers and clinicians in the field of neuropsychiatric drug discovery and development.

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Comparative

A Comparative Guide to the Reproducibility of Histamine H1 Receptor Antagonist Experiments: 2-(4-Methyl-1-piperazinyl)benzothiazole vs. Cetirizine

Introduction: The Quest for Reliable H1 Receptor Antagonism In the landscape of drug discovery, particularly in the development of treatments for allergic and inflammatory conditions, the histamine H1 receptor is a targe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Reliable H1 Receptor Antagonism

In the landscape of drug discovery, particularly in the development of treatments for allergic and inflammatory conditions, the histamine H1 receptor is a target of paramount importance. The successful identification and characterization of novel H1 receptor antagonists hinge on the reproducibility of experimental data. This guide provides an in-depth comparison of experimental workflows for a promising benzothiazole-piperazine derivative, 2-(4-Methyl-1-piperazinyl)benzothiazole, and a widely used second-generation antihistamine, Cetirizine.

The core challenge in preclinical research is not merely to discover active compounds but to ensure that their observed effects are consistent and reproducible across different laboratories and experimental setups. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters that govern the reproducibility of both the chemical synthesis and the biological evaluation of these H1 receptor antagonists. By delving into the causality behind experimental choices, we aim to equip researchers with the knowledge to establish self-validating and robust protocols.

Chemical Synthesis: A Reproducible Path to H1 Receptor Antagonists

The synthesis of novel compounds is the foundational step in drug discovery. The reproducibility of a synthesis protocol is critical for ensuring a consistent supply of the test compound for biological assays and for enabling other researchers to validate the findings. Here, we compare the synthesis of 2-(4-Methyl-1-piperazinyl)benzothiazole with the general principles of synthesizing a well-established drug like Cetirizine.

Synthesis of 2-(4-Methyl-1-piperazinyl)benzothiazole

The synthesis of 2-(4-Methyl-1-piperazinyl)benzothiazole is typically achieved through a nucleophilic substitution reaction. A common and reproducible method involves the reaction of 2-chlorobenzothiazole with 1-methylpiperazine.

Rationale for Key Experimental Choices:

  • Choice of Reactants: 2-Chlorobenzothiazole is a readily available starting material. The chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic attack by the secondary amine of 1-methylpiperazine.

  • Solvent and Base: An aqueous solution of a moderately polar solvent like 2-propanol is often used to ensure the solubility of both the reactants and the inorganic base. Sodium bicarbonate (NaHCO₃) is a mild base, sufficient to neutralize the HCl generated during the reaction without promoting unwanted side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying the final product, ensuring high purity which is essential for accurate biological testing.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzothiazole (1 equivalent) in a 2:1 mixture of 2-propanol and water.

  • Addition of Reagents: Add 1-methylpiperazine (1.2 equivalents) to the solution, followed by sodium bicarbonate (2 equivalents). The excess of the amine and base helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the 2-propanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure 2-(4-Methyl-1-piperazinyl)benzothiazole.

Synthesis of 2-(4-Methyl-1-piperazinyl)benzothiazole.
Comparative Synthesis of Cetirizine

The synthesis of Cetirizine is a more complex, multi-step process that is well-established in the pharmaceutical industry. While a detailed protocol is beyond the scope of this guide, the key principles of reproducibility remain the same: precise control of reaction conditions, use of high-purity reagents, and rigorous purification of intermediates and the final product. The synthesis typically involves the coupling of a substituted benzhydrylpiperazine with an acetic acid derivative.

The key takeaway for reproducibility is that regardless of the complexity of the synthesis, meticulous attention to detail at each step is paramount.

Biological Evaluation: A Comparative Analysis of H1 Receptor Binding Assays

The cornerstone of characterizing an H1 receptor antagonist is the in vitro binding assay. This assay determines the affinity of a compound for the receptor, a key indicator of its potential potency. To ensure reproducibility, a standardized and well-validated protocol is essential.

Histamine H1 Receptor Binding Assay: A Protocol for Reproducibility

A widely used and reliable method for determining the binding affinity of unlabelled compounds is a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the H1 receptor with high affinity. [3H]mepyramine is a commonly used radioligand for this purpose due to its high affinity and specificity for the H1 receptor.

Rationale for Key Experimental Choices:

  • Receptor Source: Membranes from cells stably expressing the human H1 receptor (e.g., CHO or HEK293 cells) provide a consistent and high-density source of the receptor, leading to a robust assay window.

  • Radioligand: [3H]mepyramine is a well-characterized H1 antagonist with high affinity, allowing for sensitive detection of binding.

  • Assay Buffer: A buffer with a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) is crucial for maintaining the native conformation and function of the receptor.

  • Non-specific Binding: The inclusion of a high concentration of a known H1 antagonist (e.g., mianserin) is essential to determine the amount of radioligand that binds to non-receptor components. This allows for the accurate calculation of specific binding.

  • Equilibrium Conditions: Incubating the assay for a sufficient duration (e.g., 60-90 minutes at 25°C) is necessary to ensure that the binding reaction has reached equilibrium, a prerequisite for accurate affinity determination.

Detailed Experimental Protocol for H1 Receptor Binding Assay:

  • Membrane Preparation:

    • Thaw a frozen pellet of cells expressing the human H1 receptor and resuspend in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]mepyramine (final concentration ~1-2 nM), and 50 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin), 50 µL of [3H]mepyramine, and 50 µL of membrane preparation.

    • Test Compound: 50 µL of the test compound at various concentrations (typically a 10-point dilution series), 50 µL of [3H]mepyramine, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Workflow for a competitive radioligand binding assay.

Comparative Performance Data

The ultimate measure of a compound's activity at a receptor is its binding affinity. Below is a comparison of the reported H1 receptor binding affinities for 2-(4-Methyl-1-piperazinyl)benzothiazole and Cetirizine. It is important to note that direct comparison of pA2 and Ki values should be done with caution as they are derived from different experimental setups (functional vs. binding assays). However, both are measures of antagonist potency.

CompoundAssay TypePotency MetricReported ValueReference
2-(4-Methyl-1-piperazinyl)benzothiazoleFunctional (Guinea Pig Ileum)pA26.0[1]
CetirizineRadioligand BindingKi6 nM[2]

Interpretation of Data:

  • The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A pA2 of 6.0 indicates a reasonably potent antagonist.

  • The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity. A Ki of 6 nM for Cetirizine demonstrates its high affinity for the H1 receptor.

While the experimental methodologies differ, both values indicate that 2-(4-Methyl-1-piperazinyl)benzothiazole and Cetirizine are effective H1 receptor antagonists. For a direct and reproducible comparison, it is recommended to test both compounds in the same assay, under identical conditions.

Mechanism of Action: Understanding H1 Receptor Antagonism

Both 2-(4-Methyl-1-piperazinyl)benzothiazole and Cetirizine act as inverse agonists at the H1 receptor. This means they not only block the binding of histamine but also stabilize the receptor in its inactive conformation, thereby reducing the basal level of receptor signaling. The primary interaction for most H1 antagonists is with a key aspartate residue (Asp107) in the third transmembrane domain of the receptor. The nitrogen atom in the piperazine ring of both compounds is crucial for this interaction.

Second-generation antihistamines like Cetirizine are designed to be more selective for the H1 receptor and have reduced penetration of the blood-brain barrier, which minimizes sedative side effects.[3] The benzothiazole-piperazine scaffold also holds promise for developing selective H1 antagonists.

H1_Signaling cluster_membrane Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active H1R_active->H1R_inactive Inverse Agonism Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates Histamine Histamine Histamine->H1R_inactive Binds & Activates Antagonist Benzothiazole or Cetirizine Antagonist->H1R_inactive Binds & Stabilizes IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Allergic Response Ca_release->Cellular_Response

Histamine H1 receptor signaling and antagonist action.

Conclusion: A Framework for Reproducible Research

This guide has provided a comparative framework for the synthesis and biological evaluation of 2-(4-Methyl-1-piperazinyl)benzothiazole and the established H1 receptor antagonist, Cetirizine. The key to reproducibility in these experiments lies in a deep understanding of the underlying chemical and biological principles, meticulous attention to experimental detail, and the use of well-validated protocols.

For researchers venturing into the discovery of novel H1 receptor antagonists, the protocols and rationale presented here offer a solid foundation for generating reliable and reproducible data. By adhering to these principles, the scientific community can build upon a foundation of trustworthy results, accelerating the development of new and improved therapies for allergic diseases.

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